Product packaging for Diphenhydramine(Cat. No.:CAS No. 58-73-1)

Diphenhydramine

カタログ番号: B000027
CAS番号: 58-73-1
分子量: 255.35 g/mol
InChIキー: ZZVUWRFHKOJYTH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Diphenhydramine is a first-generation ethanolamine-class antihistamine that functions as a potent, competitive inverse agonist at the histamine H1 receptor. By selectively blocking histamine binding, it effectively inhibits histamine-mediated responses such as bronchoconstriction, vasodilation, and increased capillary permeability, making it a valuable compound for studying allergic reactions and anaphylaxis in research models. Its utility extends beyond histamine blockade; this compound is also a potent antagonist of muscarinic acetylcholine receptors, providing a research tool for investigating cholinergic pathways. Beyond its canonical antihistamine and anticholinergic properties, this compound exhibits additional mechanistic actions of research interest. It acts as an intracellular sodium channel blocker, conferring local anesthetic properties useful for comparative pharmacological studies. Furthermore, it demonstrates activity at serotonin receptors and has been shown to inhibit voltage-gated proton channels (Hv1), suggesting potential research applications in immunology and oncology. Key Research Applications: Allergy & Immunology: Study of histamine-mediated processes, mast cell activation, and urticaria. Neuroscience: Investigation of sleep-wake cycles, sedation, and the role of central histamine and acetylcholine receptors. Pharmacology: Exploration of antimuscarinic effects, sodium channel blockade, and drug-receptor interactions. Toxicology: Research into anticholinergic toxicity and delirium mechanisms. Disclaimer: This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human consumption uses. Please conduct a risk assessment to ensure proper handling and storage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO B000027 Diphenhydramine CAS No. 58-73-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVUWRFHKOJYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

147-24-0 (hydrochloride), 88637-37-0 (citrate (1:1))
Record name Diphenhydramine [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4022949
Record name Diphenhydramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diphenhydramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001927
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

150-165 °C at 2.00E+00 mm Hg, BP: 165 °C at 3 mm Hg, BP: 150-165 °C at 2.0 mm Hg
Record name Diphenhydramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01075
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIPHENHYDRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3066
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 3.06X10+3 mg/L at 37 °C
Record name Diphenhydramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01075
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIPHENHYDRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3066
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Oil

CAS No.

58-73-1, 147-24-0
Record name Diphenhydramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenhydramine [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenhydramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01075
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethanamine, 2-(diphenylmethoxy)-N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diphenhydramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenhydramine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.360
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPHENHYDRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GTS82S83M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIPHENHYDRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3066
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diphenhydramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001927
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

161-162, Crystals from absolute alcohol + ether; mp: 166-170 °C; bitter taste; pH of 1% aqueous solution about 5.5; 1 g dissolves in: 1 mL water, 2 mL alcohol, 50 mL acetone, 2 mL chloroform; very slightly soluble in benzene, ether. Slowly darkens on exposure to light. Stable under ordinary conditions. /Diphenhydramine hydrochloride/, 168 °C
Record name Diphenhydramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01075
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIPHENHYDRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3066
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diphenhydramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001927
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Central Nervous System Mechanism of Action of Diphenhydramine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Diphenhydramine, a first-generation ethanolamine-derivative antihistamine, is widely utilized for its therapeutic effects in managing allergic reactions, insomnia, and motion sickness.[1][2][3][4] Its clinical utility and its significant central nervous system (CNS) profile are dictated by a complex and multifaceted mechanism of action that extends beyond its primary effect on histamine (B1213489) H1 receptors. This technical guide provides a comprehensive examination of the molecular and cellular mechanisms underlying this compound's actions within the CNS. It details its primary role as a histamine H1 receptor inverse agonist, its potent antimuscarinic activities, and its effects on various ion channels and neurotransmitter transporters. Quantitative binding affinity data are presented for comparative analysis, and detailed protocols for key experimental methodologies are provided. Signaling pathways and experimental workflows are visualized to offer a clear and in-depth understanding of this compound's intricate neuropharmacology.

Primary Mechanism of Action: Histamine H1 Receptor Inverse Agonism

As a first-generation antihistamine, this compound readily crosses the blood-brain barrier due to its lipophilic nature.[1][2][5] In the CNS, its principal mechanism is not as a simple antagonist but as an inverse agonist at the histamine H1 receptor.[1][4][5] This means it binds to the same receptor as histamine but stabilizes it in its inactive conformation, thereby reducing the receptor's basal activity and competitively inhibiting histamine binding.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] By acting as an inverse agonist, this compound suppresses this pathway. The central histaminergic system plays a crucial role in maintaining wakefulness and alertness; therefore, inhibition of H1 receptor signaling is the primary cause of this compound's characteristic sedative and hypnotic effects.[1][2][7]

G This compound Signaling at H1 Receptor DPH This compound H1R Histamine H1 Receptor (Inactive State) DPH->H1R Binds and Stabilizes Gq11 Gq/11 H1R->Gq11 Prevents Activation PLC Phospholipase C Gq11->PLC No Activation PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 + DAG (Not Produced) PIP2->IP3_DAG Ca_release Ca2+ Release (Inhibited) IP3_DAG->Ca_release PKC_activation PKC Activation (Inhibited) IP3_DAG->PKC_activation Sedation Sedation / Drowsiness

Figure 1: this compound's inverse agonism at the H1 receptor.

Secondary CNS Mechanisms of Action

This compound's pharmacological profile is complicated by its significant affinity for several other CNS targets.

Anticholinergic (Antimuscarinic) Activity

This compound is a potent antagonist at muscarinic acetylcholine (B1216132) receptors (M1-M5).[1][4] This action is responsible for many of its CNS side effects, including short-term memory impairment, confusion, delirium, and cognitive decline, particularly in the elderly.[8][9][10][11] The blockade of acetylcholine, a neurotransmitter critical for learning and memory, underlies these effects.[11][12] Its antimuscarinic properties also contribute to its use in managing Parkinsonism and drug-induced extrapyramidal symptoms.[1][5]

G This compound's Antimuscarinic Action DPH This compound mAChR Muscarinic Receptor (M1-M5) DPH->mAChR Competitively Blocks ACh Acetylcholine ACh->mAChR Cognition Impaired Cognition & Memory mAChR->Cognition Blockade Leads To Delirium Delirium / Confusion mAChR->Delirium Blockade Leads To Sedation Contribution to Sedation mAChR->Sedation Blockade Leads To

Figure 2: Antagonism of Muscarinic Acetylcholine Receptors.

Ion Channel Blockade

This compound also interacts with several voltage-gated ion channels, actions that are particularly relevant in the context of high-dose exposure and toxicity.

  • Sodium Channels: this compound acts as an intracellular sodium channel blocker.[1][5] This mechanism, similar to that of local anesthetics, contributes to its topical anesthetic properties.[2][13] In the CNS, high concentrations can lead to neurotoxicity, and in the heart, this action can cause arrhythmias.[14][15] Studies show it binds preferentially to the inactivated state of the channel.[16]

  • Potassium Channels: this compound has been shown to block the delayed rectifier potassium channel (hERG/Kv11.1).[1][17][18] This inhibition can prolong the QT interval of the cardiac cycle, creating a risk for potentially fatal arrhythmias like Torsades de Pointes, especially in overdose situations.[1][14][15]

Monoamine Transporter Inhibition

While less potent than its antihistaminic and antimuscarinic effects, this compound also inhibits the reuptake of certain monoamines. It has been shown to inhibit the serotonin (B10506) transporter (SERT) and, to a lesser extent, the norepinephrine (B1679862) transporter (NET).[1][19] This action may subtly contribute to its overall CNS effects, although it is not a primary mechanism of action. Its impact on the dopamine (B1211576) transporter (DAT) is generally considered negligible.[19]

Quantitative Data: Receptor and Transporter Binding Affinities

The following tables summarize the binding affinities (Ki, nM) of this compound for various CNS targets. A lower Ki value indicates a stronger binding affinity.

Table 1: Histamine and Muscarinic Receptor Binding Affinities

Receptor This compound Ki (nM) Reference
Histamine H1 14.08 - 16 [20],[6]
Muscarinic M1 210 [20]
Muscarinic M2 130 [20]
Muscarinic M3 240 [20]
Muscarinic M4 112 [20]
Muscarinic M5 260 [20]

Data presented for comparative analysis. Values can vary based on experimental conditions.

Table 2: Adrenergic, Serotonergic, and Monoamine Transporter Affinities

Target This compound Ki (nM) / IC50 (nM) Reference
Alpha-1 Adrenergic 430 [20]
Alpha-2 Adrenergic 7,600 [20]
Serotonin (5-HT) Transporter (SERT) IC50: No significant effect at low concentrations [19]
Norepinephrine Transporter (NET) IC50: 3542 [21]

Data presented for comparative analysis. Values can vary based on experimental conditions.

Key Experimental Protocols

Protocol: Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for a target receptor (e.g., Histamine H1).

Objective: To quantify the binding affinity of a test compound (this compound) by measuring its ability to displace a specific radiolabeled ligand from its receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor (e.g., human H1 receptor).

  • Radiolabeled ligand (e.g., [3H]-pyrilamine for H1 receptors).

  • Unlabeled test compound (this compound) at various concentrations.

  • Non-specific binding control (a high concentration of an unlabeled ligand, e.g., unlabeled pyrilamine).

  • Assay buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of this compound.

  • Incubation: In reaction tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and either buffer (for total binding), a varying concentration of this compound, or the non-specific binding control.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

G Workflow for Radioligand Receptor Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Receptor Source (e.g., Cell Membranes) D Incubate Receptor, Radioligand, and Test Compound A->D B Prepare Serial Dilutions of this compound B->D C Prepare Radiolabeled Ligand (e.g., [3H]-pyrilamine) C->D E Rapid Filtration (Separate Bound from Unbound) D->E Allow to reach equilibrium F Wash Filters with Ice-Cold Buffer E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate IC50 from Dose-Response Curve G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Figure 3: Workflow for a radioligand receptor binding assay.

Protocol: In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure extracellular neurotransmitter levels in a specific brain region of a live animal model following this compound administration.

Objective: To assess the effect of this compound on the extracellular concentrations of neurotransmitters like acetylcholine, serotonin, or norepinephrine in real-time.

Materials:

  • Animal model (e.g., rat).

  • Stereotaxic apparatus.

  • Microdialysis probe.

  • Microinfusion pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound solution for administration (e.g., intraperitoneal injection).

  • Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).[22]

Methodology:

  • Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, striatum) using precise coordinates.[22][23]

  • Recovery: Allow the animal to recover from surgery. Experiments are typically conducted in awake, freely moving animals.

  • Perfusion: Connect the probe to a microinfusion pump and continuously perfuse it with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[23]

  • Basal Level Collection: Collect the resulting dialysate samples in timed fractions (e.g., every 20 minutes) using a refrigerated fraction collector. Analyze these initial samples to establish a stable baseline of extracellular neurotransmitter concentrations.[23]

  • Drug Administration: Administer this compound to the animal via a systemic route (e.g., I.P. injection).

  • Post-Drug Collection: Continue to collect dialysate fractions for several hours following drug administration.

  • Sample Analysis: Quantify the concentration of the neurotransmitter(s) of interest in each dialysate sample using a highly sensitive analytical method like HPLC-ECD.[22]

  • Data Analysis: Express the neurotransmitter concentrations in the post-drug fractions as a percentage of the average baseline concentration. Plot these percentage changes over time to visualize the dynamic effect of this compound on neurotransmitter release and reuptake.

G Workflow for In Vivo Microdialysis Experiment cluster_surgery Surgical Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase A Anesthetize Animal Model and Mount in Stereotaxic Frame B Surgically Implant Microdialysis Probe into Target Brain Region A->B C Perfuse Probe with aCSF at a Constant Flow Rate B->C Allow animal to recover D Collect Dialysate Fractions to Establish Baseline Levels C->D E Administer this compound (e.g., I.P. Injection) D->E Once baseline is stable F Continue Collecting Post-Administration Fractions E->F G Quantify Neurotransmitter Levels via HPLC-ECD F->G H Express Data as % of Baseline and Plot Against Time G->H

Figure 4: Workflow for an in vivo microdialysis experiment.

Conclusion

The central nervous system mechanism of action of this compound is far more complex than that of a simple antihistamine. Its primary sedative and antiemetic effects are driven by its potent inverse agonism at central histamine H1 receptors. However, its significant antagonistic activity at muscarinic acetylcholine receptors is a major contributor to both its therapeutic profile in movement disorders and its adverse cognitive effects, particularly in vulnerable populations. Furthermore, its capacity to block sodium and potassium channels, along with a weak inhibition of monoamine transporters, completes a multifaceted pharmacological profile. A thorough understanding of these diverse molecular interactions is critical for drug development professionals seeking to design more selective agents and for researchers investigating the full spectrum of this compound's central effects.

References

An In-Depth Technical Guide to the Anticholinergic Properties of Diphenhydramine at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenhydramine, a first-generation antihistamine, is widely recognized for its potent anticholinergic activity, which stems from its competitive antagonism at muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of the interaction between this compound and the five muscarinic receptor subtypes (M1-M5). It details the binding affinities and functional antagonism of this compound, presenting quantitative data in structured tables for comparative analysis. Furthermore, this guide outlines detailed experimental protocols for key assays used to characterize these interactions, including radioligand binding assays and functional assessments such as Schild analysis. Visual diagrams of relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the molecular and cellular mechanisms underlying this compound's anticholinergic effects.

Introduction

This compound has a long history of clinical use for the treatment of allergic reactions, insomnia, and motion sickness.[1][2] Its therapeutic effects and a significant portion of its side-effect profile are attributable to its action on various neurotransmitter systems.[3] A primary off-target effect is its potent antagonism of muscarinic acetylcholine receptors, leading to a range of anticholinergic symptoms such as dry mouth, blurred vision, urinary retention, and cognitive impairment.[3][4] Understanding the specifics of this compound's interaction with each of the five muscarinic receptor subtypes (M1-M5) is crucial for elucidating its pharmacological profile and for the development of future therapeutics with improved selectivity.

This guide serves as a technical resource, consolidating quantitative data and detailed methodologies to provide a thorough understanding of this compound's anticholinergic properties at the molecular level.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are classified into five subtypes (M1-M5), which couple to distinct intracellular signaling pathways.

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon agonist binding, the activated G protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.

dot

Muscarinic_Signaling_Pathways cluster_Gq Gq/11-Coupled cluster_Gi Gi/o-Coupled M1 M1 PLC PLC M1->PLC Activates M3 M3 M3->PLC Activates M5 M5 M5->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Mobilizes PKC PKC DAG->PKC Activates M2 M2 Adenylyl Cyclase Adenylyl Cyclase M2->Adenylyl Cyclase Inhibits M4 M4 M4->Adenylyl Cyclase Inhibits ATP ATP Adenylyl Cyclase->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Acetylcholine Acetylcholine Acetylcholine->M1 Binds Acetylcholine->M3 Binds Acetylcholine->M5 Binds Acetylcholine->M2 Binds Acetylcholine->M4 Binds Radioligand_Binding_Workflow Start Start Membrane_Preparation Prepare cell membranes expressing muscarinic receptors Start->Membrane_Preparation Assay_Setup Set up assay plate: Total Binding, NSB, Competition Membrane_Preparation->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Filter and wash to separate bound and free radioligand Incubation->Filtration Quantification Quantify radioactivity via scintillation counting Filtration->Quantification Data_Analysis Calculate specific binding, IC50, and Ki Quantification->Data_Analysis End End Data_Analysis->End Schild_Analysis_Logic Start Start Control_CRC Generate control agonist concentration-response curve (CRC) Start->Control_CRC Incubate_Antagonist Incubate tissue with a fixed concentration of this compound Control_CRC->Incubate_Antagonist Antagonist_CRC Generate agonist CRC in the presence of this compound Incubate_Antagonist->Antagonist_CRC Repeat Repeat with increasing [this compound]? Antagonist_CRC->Repeat Repeat->Incubate_Antagonist Yes Calculate_DR Calculate Dose Ratio (DR) for each antagonist concentration Repeat->Calculate_DR No Plot_Schild Plot log(DR-1) vs. -log[this compound] Calculate_DR->Plot_Schild Determine_pA2 Determine pA2 from x-intercept Plot_Schild->Determine_pA2 End End Determine_pA2->End

References

Diphenhydramine's ability to cross the blood-brain barrier in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of Diphenhydramine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms and quantitative parameters governing the transport of this compound across the blood-brain barrier (BBB). This compound, a first-generation histamine (B1213489) H1 receptor antagonist, is well-known for its ability to readily penetrate the central nervous system (CNS), leading to sedative effects.[1][2][3] Understanding the intricacies of its transport is crucial for CNS drug development and for utilizing it as a research tool.

While traditionally its lipophilic nature was thought to be the primary driver of BBB penetration, extensive research has revealed a more complex interplay of passive diffusion and carrier-mediated transport.[1][4] This guide synthesizes key findings from in vitro, in situ, and in vivo studies to provide a detailed understanding of this compound's neuropharmacokinetics.

Physicochemical Properties Influencing BBB Permeability

The ability of a molecule to cross the BBB is initially predicted by its physicochemical properties. This compound possesses characteristics that are generally favorable for CNS penetration.

PropertyValueSignificance for BBB Permeability
Molecular Weight 255.36 g/mol Below the general threshold of 400-500 Da, favoring easier passage across the BBB.
logP (Octanol/Water) 3.27 - 3.53Indicates high lipophilicity, which facilitates passive diffusion across the lipid membranes of the brain endothelial cells.
pKa 8.98As a weak base, a significant fraction is ionized at physiological pH (7.4), but the un-ionized form is sufficiently lipid-soluble to diffuse across membranes.
Polar Surface Area 12.47 ŲA low polar surface area (< 90 Ų) is associated with better BBB permeability.

Mechanisms of this compound Transport Across the Blood-Brain Barrier

This compound's entry into the CNS is a dual process involving both passive diffusion and a significant carrier-mediated influx component.

Passive Diffusion

For many years, passive diffusion was considered the main mechanism for drug entry into the brain.[1] this compound's high lipophilicity allows it to readily diffuse across the lipid bilayers of the brain endothelial cells that form the BBB. However, studies have shown that passive diffusion only accounts for approximately 23% of its total influx into the brain, indicating the presence of more dominant transport mechanisms.[1][5]

Carrier-Mediated Transport: The Role of the H+/Organic Cation Antiporter

A substantial body of evidence points to a specific carrier-mediated system being responsible for the majority of this compound's brain uptake.[1][5] This system is a polyspecific drug/proton (H+) antiporter, also referred to as a proton-coupled organic cation (H+/OC) antiporter.[1][6][7][8]

Key characteristics of this transport system include:

  • Saturability : The transport process follows Michaelis-Menten kinetics, meaning it can become saturated at high concentrations of the drug.[1][4][5]

  • Proton-Dependence : The transport of this compound is sensitive to changes in pH.[1] An outwardly directed proton gradient likely drives the influx of the cationic form of this compound into the brain endothelial cells.

  • Competitive Inhibition : Other cationic drugs, such as clonidine (B47849) and oxycodone, can competitively inhibit the transport of this compound, suggesting they share the same transporter.[1][9]

Importantly, this compound transport is not significantly affected by inhibitors of major efflux transporters like P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2).[1][5] This lack of efflux contributes to its high brain accumulation.

BBB_Transport_this compound cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain ISF D_blood This compound (D) transporter H+/OC Antiporter D_blood->transporter:f0 ~77% (Influx) passive_path Passive Diffusion (Lipophilicity) D_blood->passive_path ~23% D_in_cell This compound (D) transporter:f0->D_in_cell H_out H+ transporter:f0->H_out D_brain This compound (D) D_in_cell->D_brain H_in H+ H_in->transporter:f0 Antiport passive_path->D_brain

This compound transport across the BBB.

Quantitative Data on Blood-Brain Barrier Permeability

The following tables summarize key quantitative parameters from various studies, providing a comparative view of this compound's BBB transport kinetics.

Table 1: In Vivo and In Situ Permeability Data
ParameterSpeciesValueMethodReference
Brain Uptake Clearance (Clup) Rat0.99 ± 0.18 mL min-1 cm-3[11C]this compound PET[1][5]
Unbound Brain-to-Plasma Partition Coefficient (Kp,uu,brain) Rat3.90Single-dose Neuro-PK[10]
Rat~5.0 (Control)Brain Microdialysis[6]
Rat~10.0 (LPS-induced inflammation)Brain Microdialysis[6]
Dog4.88Single-dose Neuro-PK[10]
Non-human Primate4.51 - 5.00Single-dose Neuro-PK[10]
Michaelis Constant (Km) Rat2.99 mM (or 2.98 ± 1.4 mM)In Situ Brain Perfusion[1][5]
Mouse4.4 mMIn Situ Brain Perfusion[1]
Maximum Velocity (Vmax) Rat179.5 ± 44.5 nmol s-1 g-1In Situ Brain Perfusion[1][5]
Passive Diffusion Rate (Kpassive) Rat7.28 ± 1.58 µL s-1 g-1In Situ Brain Perfusion[1]
Table 2: In Vitro Permeability Data
ParameterModelValueMethodReference
Michaelis Constant (Km) TR-BBB13 cells (rat)49.7 µMCell Uptake Assay[9]
Maximum Velocity (Vmax) TR-BBB13 cells (rat)5.59 nmol/mg protein/15 sCell Uptake Assay[9]
Inhibition Constant (Ki) of Oxycodone on DPHM uptake TR-BBB13 cells (rat)106 µMCompetitive Inhibition Assay[9]
Inhibition Constant (Ki) of DPHM on Oxycodone uptake TR-BBB13 cells (rat)34.7 µMCompetitive Inhibition Assay[9]
Apparent Permeability (Papp) BMECs (rat)3.09 x 10-6 cm/s (Control Serum)Transwell Assay[6]
BMECs (rat)4.63 x 10-6 cm/s (LPS Serum)Transwell Assay[6]

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize this compound's BBB transport.

In Vivo Brain Microdialysis

This technique allows for the direct measurement of unbound drug concentrations in the brain interstitial fluid (ISF) and blood, providing an accurate assessment of the unbound brain-to-plasma concentration ratio (Kp,uu,brain).

Methodology:

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., striatum) of an anesthetized animal (e.g., rat). A second probe is inserted into a blood vessel (e.g., jugular vein).

  • Perfusion: The probes are perfused with a physiological solution (perfusate) at a slow, constant flow rate.

  • Drug Administration: this compound is administered to the animal, typically via intravenous infusion to achieve steady-state concentrations.

  • Sample Collection: As blood and ISF equilibrate with the perfusate across the semi-permeable membrane of the probes, small molecules like unbound this compound diffuse into the perfusate. Dialysate samples are collected at regular intervals.

  • Quantification: The concentration of this compound in the dialysate samples is measured using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The unbound concentrations in brain (Cu,brain) and plasma (Cu,plasma) are calculated, and the Kp,uu,brain is determined (Cu,brain / Cu,plasma). A value > 1 suggests active influx.[6]

Microdialysis_Workflow A Surgical Implantation of Microdialysis Probes (Brain & Jugular Vein) C Perfusion of Probes with Physiological Solution A->C B IV Infusion of This compound B->C D Collection of Dialysate Samples (Brain & Blood) C->D Equilibration E LC-MS/MS Analysis of Samples D->E F Calculate Cu,brain & Cu,plasma E->F G Determine Kp,uu,brain Ratio F->G

Workflow for In Vivo Brain Microdialysis.
In Situ Brain Perfusion

This method is used to study BBB transport kinetics in vivo, isolating the brain from peripheral circulation to eliminate confounding factors like systemic metabolism.[1]

Methodology:

  • Animal Preparation: An animal (e.g., rat) is anesthetized. The common carotid artery is cannulated.

  • Perfusion: The animal's blood is replaced by a controlled, artificial perfusion fluid (e.g., Krebs-Ringer buffer) containing a known concentration of radiolabeled ([14C] or [3H]) this compound.[1]

  • Timed Experiment: The perfusion is carried out for a short, defined period (e.g., 5-30 seconds).

  • Termination: The perfusion is stopped, and the animal is decapitated. The brain is removed and dissected.

  • Quantification: The amount of radiolabeled drug that has entered the brain tissue is quantified using liquid scintillation counting.

  • Data Analysis: The brain uptake clearance or permeability-surface area (PS) product is calculated. By varying the concentration of this compound or adding inhibitors to the perfusate, kinetic parameters like Km and Vmax can be determined.[1]

InSitu_Perfusion_Workflow A Anesthetize Animal & Cannulate Carotid Artery C Initiate Timed Perfusion (e.g., 30 seconds) A->C B Prepare Perfusion Fluid with Radiolabeled DPHM (± Inhibitors) B->C D Terminate Perfusion & Harvest Brain C->D E Sample Homogenization & Scintillation Counting D->E F Calculate Brain Uptake & Kinetic Parameters (Km, Vmax) E->F

Workflow for In Situ Brain Perfusion.
Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that allows for the quantitative assessment of drug distribution and transporter function in the living brain of both animals and humans.[1][11]

Methodology:

  • Radiotracer Synthesis: this compound is labeled with a short-lived positron-emitting isotope, most commonly Carbon-11 ([11C]this compound).[1][5]

  • Subject Preparation: The subject (animal or human) is placed in a PET scanner.

  • Radiotracer Injection: A small, tracer dose of [11C]this compound is injected intravenously.[12]

  • Dynamic Scanning: The PET scanner detects the gamma rays produced by the annihilation of positrons emitted from the radiotracer. Dynamic images are acquired over time (e.g., 60-90 minutes) to track the tracer's movement into and within the brain.

  • Blood Sampling: Arterial blood samples are often taken simultaneously to measure the concentration of the radiotracer in the plasma, which serves as the input function for kinetic modeling.

  • Image Reconstruction & Analysis: The raw data is reconstructed into 3D images of radiotracer concentration in the brain over time. Time-activity curves (TACs) are generated for different brain regions.[1]

  • Kinetic Modeling: Mathematical models are applied to the brain TACs and the plasma input function to calculate parameters such as brain uptake clearance (Clup) or volume of distribution (VT).[1][5] Displacement studies with unlabeled this compound can be used to confirm the specificity of the signal to BBB transport.[1]

PET_Workflow A Synthesize Radiotracer ([11C]this compound) C Inject Radiotracer (IV) & Start Dynamic Scan A->C B Position Subject in PET Scanner B->C E Reconstruct Dynamic Brain Images C->E D Simultaneous Arterial Blood Sampling F Generate Time-Activity Curves & Plasma Input Function D->F E->F G Apply Kinetic Modeling to Calculate Clup or VT F->G

Workflow for PET Imaging with [11C]this compound.
In Vitro Transwell Assay

This high-throughput screening method uses a culture of brain endothelial cells grown on a semi-permeable membrane to mimic the BBB and assess drug permeability.[13][14][15]

Methodology:

  • Cell Culture: Brain endothelial cells (e.g., porcine PBMEC/C1-2 or rat TR-BBB13) are seeded onto the microporous membrane of a Transwell insert.[9][13] The cells grow to form a confluent monolayer, which separates an apical (blood side) and a basolateral (brain side) compartment.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Trans-Endothelial Electrical Resistance (TEER) and the permeability of a paracellular marker (e.g., sucrose (B13894) or lucifer yellow).

  • Permeability Assay: The test compound (this compound) is added to the apical (donor) compartment.

  • Sample Collection: At various time points, samples are taken from the basolateral (receiver) compartment to measure the amount of drug that has crossed the cell monolayer.[14]

  • Quantification: The concentration of this compound in the samples is determined by LC-MS/MS or another suitable analytical method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. By performing the assay in both apical-to-basolateral and basolateral-to-apical directions, an efflux ratio can be determined to identify the involvement of efflux transporters like P-gp.[13][16]

Transwell_Workflow A Seed Endothelial Cells on Transwell Insert B Culture to form a Confluent Monolayer A->B C Verify Monolayer Integrity (TEER Measurement) B->C D Add this compound to Apical Chamber C->D E Sample from Basolateral Chamber over Time D->E Incubation F Quantify Drug Concentration (LC-MS/MS) E->F G Calculate Apparent Permeability (Papp) F->G

References

Off-Target Effects of Diphenhydramine in Cellular Assays: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenhydramine, a first-generation antihistamine, is widely recognized for its therapeutic efficacy in treating allergic reactions and insomnia.[1][2] Its primary mechanism of action is the competitive antagonism of the histamine (B1213489) H1 receptor.[2][3] However, the clinical utility of this compound is often accompanied by a range of side effects, stemming from its promiscuous binding to numerous other molecular targets.[1][4] This lack of specificity, a hallmark of first-generation antihistamines, leads to a variety of off-target effects that are critical to consider in both research and clinical contexts.[4] Understanding these unintended interactions is paramount for interpreting data from cellular assays and for the development of more selective therapeutic agents.

This technical guide provides a comprehensive overview of the known off-target effects of this compound in cellular assays. It summarizes quantitative binding and functional data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows involved.

Off-Target Binding Profile of this compound

This compound's chemical structure facilitates its interaction with a diverse array of receptors and channels beyond the histamine H1 receptor. This promiscuity is a significant factor in its pharmacological profile and side-effect spectrum.

Muscarinic Acetylcholine (B1216132) Receptors

This compound is a potent antagonist of muscarinic acetylcholine receptors, which is responsible for its well-documented anticholinergic side effects such as dry mouth, urinary retention, and cognitive impairment.[1][4] It exhibits significant affinity for all five muscarinic receptor subtypes (M1-M5).[1][4] The antagonism of M1 receptors, in particular, has been implicated in its deliriant and hallucinatory effects at high doses.[5]

Ion Channels

Sodium Channels: this compound acts as an intracellular sodium channel blocker, a property that contributes to its local anesthetic effects.[1][6][7] It displays selective binding to the inactivated state of neuronal Na+ channels.[6] This action is shared by other compounds containing two phenyl groups with a similar spatial orientation.[6]

Potassium Channels: this compound has been shown to block the delayed rectifier potassium channel, specifically the human Ether-à-go-go-Related Gene (hERG) channel.[1] This inhibition can prolong the QT interval, potentially leading to cardiac arrhythmias.[1][7]

Proton Channels: Studies have demonstrated that this compound inhibits voltage-gated proton channels (H V 1) in microglial cells and leukemic T cells.[8][9] This inhibition is independent of histamine receptor activity and can lead to intracellular acidification and apoptosis.[9]

Neurotransmitter Transporters and Other Receptors

This compound has been shown to inhibit the reuptake of serotonin (B10506), a discovery that paved the way for the development of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine.[1] It also demonstrates weak antagonism at the 5-HT2C receptor.[1] Furthermore, it has been suggested to interact with the dopamine (B1211576) transporter (SLC6A3).[10]

Quantitative Off-Target Interaction Data

The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for various off-target molecules. These values provide a quantitative measure of its potency at these unintended sites.

Target Receptor/ChannelSpeciesValue (nM)Value TypeReference
Muscarinic M1 ReceptorHuman80–100Ki[1]
Muscarinic M2 ReceptorHuman120–490Ki[1]
Muscarinic M3 ReceptorHuman84–229Ki[1]
Muscarinic M4 ReceptorHuman53–112Ki[1]
Muscarinic M5 ReceptorHuman30–260Ki[1]
Voltage-gated Sodium ChannelRat48000–86000Ki[1]
hERG Potassium ChannelHuman27100IC50[1]
hERG K+ channelNot Specified5200IC50[11]
Proton Channel (H V 1)Murine42000IC50[8]
Histamine H4 ReceptorHuman>10000Ki[11]
HIV/EBOV pseudotyped virusNot Applicable2600IC50[12]
HIV/MARV pseudotyped virusNot Applicable7600IC50[12]

Signaling Pathways Affected by Off-Target Interactions

The off-target binding of this compound leads to the modulation of several intracellular signaling pathways, contributing to its diverse pharmacological effects.

Anticholinergic Signaling

By blocking muscarinic acetylcholine receptors, this compound inhibits the canonical Gq/11 and Gi/o signaling pathways. This leads to a reduction in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) production, and an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, respectively.

Anticholinergic_Signaling DPH This compound mAChR Muscarinic Acetylcholine Receptor DPH->mAChR Antagonism Gq11 Gq/11 mAChR->Gq11 Gi_o Gi/o mAChR->Gi_o PLC PLC Gq11->PLC AC Adenylyl Cyclase Gi_o->AC Inhibition PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3_DAG IP3 / DAG PIP2->IP3_DAG Hydrolysis cAMP cAMP ATP->cAMP Conversion STAT3_MCL1_Signaling DPH This compound STAT3 STAT3 DPH->STAT3 Inhibition MCL1 MCL-1 STAT3->MCL1 Upregulation Apoptosis Apoptosis MCL1->Apoptosis Inhibition Radioligand_Binding_Workflow Receptor_Prep Receptor Preparation (Cell Membranes) Incubation Incubation (Radioligand + this compound) Receptor_Prep->Incubation Filtration Filtration (Separation of Bound/Unbound) Incubation->Filtration Scintillation Scintillation Counting (Quantification) Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki Determination) Scintillation->Data_Analysis Cell_Viability_Workflow Cell_Seeding Cell Seeding (96-well plate) Treatment This compound Treatment (Dose-response) Cell_Seeding->Treatment MTS_Addition MTS Reagent Addition Treatment->MTS_Addition Incubation Incubation (Formazan Development) MTS_Addition->Incubation Absorbance Absorbance Reading (Plate Reader) Incubation->Absorbance Data_Analysis Data Analysis (IC50 Calculation) Absorbance->Data_Analysis

References

Diphenhydramine as a Research Tool in Neuroscience: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenhydramine, a first-generation H1 receptor antihistamine, is a widely utilized compound in neuroscience research.[1] Its capacity to readily cross the blood-brain barrier and engage with multiple neurotransmitter systems renders it an invaluable tool for probing a variety of neurological processes.[1][2] Beyond its primary role in antagonizing histamine (B1213489) H1 receptors, this compound exhibits potent anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[1][3] This multifaceted pharmacological profile enables its application in diverse research areas, including the study of sleep, cognition, neuroinflammation, and the fundamental mechanisms of neurotransmission.[1] This guide provides a comprehensive overview of this compound's mechanisms, its application in key experimental models, and detailed protocols for its use in a research setting.

Mechanism of Action

This compound's effects in the central nervous system are complex, stemming from its interaction with several key receptor systems. While primarily known as a histamine H1 receptor antagonist, it acts as an inverse agonist, stabilizing the receptor in its inactive state.[4][5] This action within the CNS is the principal driver of its well-known sedative effects.[1][6]

However, a critical aspect for researchers to consider is its significant off-target activity. This compound is a potent antagonist of muscarinic acetylcholine receptors (M1-M5), which underlies its prominent anticholinergic side effects, such as dry mouth, urinary retention, and cognitive impairment.[1][7] This antimuscarinic action is frequently exploited in research to create models of cognitive dysfunction.[1][8] Furthermore, this compound has been shown to interact with other neurotransmitter systems, including serotonin (B10506) and norepinephrine (B1679862) transporters, and can act as an intracellular sodium channel blocker, contributing to its local anesthetic properties.[1][3][4]

cluster_primary Primary Target cluster_off_targets Major Off-Targets DPH This compound H1 Histamine H1 Receptor (Inverse Agonist) DPH->H1 High Affinity Muscarinic Muscarinic Receptors (M1-M5) (Antagonist) DPH->Muscarinic High Affinity SERT Serotonin Transporter (SERT) DPH->SERT Lower Affinity NET Norepinephrine Transporter (NET) DPH->NET Lower Affinity NaChannel Intracellular Sodium Channels (Blocker) DPH->NaChannel Functional Blockade

This compound's primary and major off-target interactions.

Data Presentation: Quantitative Overview

Receptor Binding Profile

A defining characteristic of this compound as a research tool is its promiscuous binding profile. Unlike newer generation antihistamines, it shows significant affinity for several receptor systems beyond the histamine H1 receptor. This lack of specificity is a critical factor in experimental design and data interpretation.[7]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of this compound and Newer Antihistamines

Receptor This compound Cetirizine Fexofenadine
Histamine H1 14.08[7] ~6[7] ~10[7]
Muscarinic M1 210[7] >10,000[7] >10,000[7]
Muscarinic M2 130[7] >10,000[7] >10,000[7]
Muscarinic M3 240[7] >10,000[7] >10,000[7]
Muscarinic M4 112[7] >10,000[7] >10,000[7]
Muscarinic M5 260[7] >10,000[7] >10,000[7]
Alpha-1 Adrenergic 430[7] >10,000[7] >10,000[7]
Alpha-2 Adrenergic 7,600[7] >10,000[7] >10,000[7]

A lower Ki value indicates a higher binding affinity.[7]

Pharmacokinetics

The pharmacokinetic profile of this compound varies across species, a crucial consideration for translational research. It is metabolized primarily in the liver by the cytochrome P450 system, particularly CYP2D6.[4][9]

Table 2: Pharmacokinetic Properties of this compound in Various Species

Parameter Human Dog Horse Camel
Bioavailability (Oral) 40–60%[10] 7.8% (as DPH)[11] 22.0% (as dimenhydrinate)[11] <1-6%[12] N/A
Bioavailability (IM) N/A 88%[13] N/A N/A
Protein Binding 98–99%[10] N/A N/A N/A
Elimination Half-life (T½) 2.4–13.5 h[10] IV: 4.2 ± 0.5 h[13] IM: 6.8 ± 0.7 h[13] IV: 6.11 h[14] IV: 1.58 h[14]
Volume of Distribution (Vd) 17 L/kg[4] IV: 7.6 ± 0.7 L/kg[13] IV: 5.98 L/kg[14] IV: 2.38 L/kg[14]
Total Body Clearance N/A IV: 20.7 ± 2.9 mL/kg/min[13] IV: 0.79 L/h/kg[14] IV: 1.42 L/h/kg[14]

DPH: this compound; IM: Intramuscular; IV: Intravenous; N/A: Not Available.

Blood-Brain Barrier Transport

This compound readily crosses the blood-brain barrier, a characteristic of first-generation antihistamines.[2][10] This transport is not solely passive; a carrier-mediated component, identified as a drug/H+-antiporter, accounts for a significant portion of its influx into the brain.[15][16]

Table 3: Blood-Brain Barrier (BBB) Transport Kinetics of this compound

Parameter Species Value Method
Km Rat 2.99 mM[15][16] In situ brain perfusion[15]
Vmax Rat 179.5 nmol/s/g[15][16] In situ brain perfusion[15]
Km Rat 49.7 µM In vitro (TR-BBB13 cells)[17]
Vmax Rat 5.59 nmol/mg protein/15s In vitro (TR-BBB13 cells)[17]
Brain:Plasma Ratio (Unbound) Rat 3.90 - 5.5[18] Microdialysis[18]
Brain:Plasma Ratio (Unbound) Dog 4.88[18] Neuro-PK study[18]

| Brain:Plasma Ratio (Unbound) | Non-human Primate | 4.51 - 5.00[18] | Neuro-PK study[18] |

Toxicity

Table 4: Acute Toxicity (LD50) of this compound in Rodents

Animal Model Route of Administration LD50 (mg/kg)
Mouse Intraperitoneal (IP) 56[19]
Mouse Oral (PO) 160[19]
Mouse Subcutaneous (SC) 50[19]
Rat Intraperitoneal (IP) 280[19]

| Rat | Oral (PO) | 390[19] |

Applications in Neuroscience Research

Sleep and Sedation Studies

Due to its potent H1 receptor inverse agonism in the CNS, this compound is a classic tool for inducing sedation and studying the mechanisms of sleep-wake cycles.[5][6] It is frequently used in rodent models to assess the sedative properties of novel compounds or to investigate the role of the histaminergic system in arousal.[6][19]

Cognitive Function and Impairment

This compound's strong anticholinergic properties make it a reliable pharmacological tool for inducing transient cognitive deficits in animal models and humans.[1][20] These deficits, particularly in memory and attention, mimic aspects of cognitive decline seen in aging and neurodegenerative diseases.[20][21][22] Research using this compound has been pivotal in highlighting the risks associated with long-term anticholinergic medication use, including an increased risk for dementia.[8][22][23]

DPH This compound Administration BBB Crosses Blood-Brain Barrier DPH->BBB H1 Blocks Central H1 Receptors BBB->H1 ACh Blocks Central Muscarinic ACh Receptors BBB->ACh Sedation Sedation / Drowsiness (Sleep Research Model) H1->Sedation Cognition Impaired Memory & Attention (Cognitive Deficit Model) ACh->Cognition Dementia Chronic Use: Increased Dementia Risk Cognition->Dementia Long-term Consequence

Logical flow from administration to CNS effects and research applications.
Neuroinflammation

Emerging research has identified a role for this compound in modulating neuroinflammatory processes. In models of traumatic brain injury (TBI), administration of this compound has been shown to significantly reduce levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin 1β (IL-1β).[24][25][26] These findings suggest that beyond its classical neurotransmitter effects, this compound may exert neuroprotective effects by attenuating oxidative stress and inflammation.[25][26]

Experimental Protocols

Protocol 1: In Vivo Sedation/Hypnotic Effect in Mice

This protocol outlines the use of this compound to induce and measure sedation in a mouse model using the open field test.

1. Animal Acclimation:

  • House mice in a controlled environment for at least one week before the experiment.

  • Allow mice to acclimate to the testing room for a minimum of 1 hour before administration.[19]

2. Materials and Preparation:

  • This compound hydrochloride (HCl) powder.

  • Sterile, pyrogen-free 0.9% saline.[19]

  • Vehicle: For control animals, use 0.9% saline.

  • This compound Solution: Dissolve this compound HCl in sterile saline to the desired concentration. For a 10 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the required concentration is 1 mg/ml.[19]

3. Administration:

  • Administer the prepared this compound solution or vehicle via intraperitoneal (IP) injection.[19] Recommended dosages for sedation in mice range from 1-10 mg/kg.[19]

4. Observation and Data Collection:

  • Place the mouse in the center of an open field arena 15-30 minutes post-injection.[19]

  • Record activity for a set period (e.g., 10-30 minutes) using automated tracking software or manual observation.

  • Key parameters to measure include total distance traveled, time spent in the center vs. periphery, and rearing frequency. A significant decrease in these parameters in the this compound-treated group compared to the vehicle control indicates a sedative effect.

start Start: Acclimated Mice prep Prepare DPH Solution (e.g., 1 mg/ml in saline) & Vehicle Control start->prep admin Administer via IP Injection (e.g., 10 mg/kg) prep->admin wait Wait 15-30 min admin->wait test Place in Open Field Arena wait->test record Record Activity (e.g., 15 min) test->record analyze Analyze Data (Distance, Rearing, etc.) record->analyze end End: Quantify Sedation analyze->end

Experimental workflow for an in vivo sedation study in rodents.
Protocol 2: In Vitro Receptor Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity (Ki) of this compound for a specific receptor, such as the histamine H1 receptor.

1. Materials:

  • Cell membranes or purified receptors expressing the target of interest (e.g., human H1 receptors).

  • A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-pyrilamine for H1).

  • Unlabeled ("cold") ligand for determining non-specific binding.

  • This compound HCl.

  • Assay buffer, scintillation fluid, glass fiber filters, and a scintillation counter.

2. Procedure:

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound (serial dilution).

  • Total Binding: Include wells with only the receptor and radiolabeled ligand.

  • Non-specific Binding: Include wells with the receptor, radiolabeled ligand, and a high concentration of an unlabeled specific ligand to saturate the receptors.[27]

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.[27]

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).[28]

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[27]

Protocol 3: In Vitro Blood-Brain Barrier Transport Assay

This protocol describes an in vitro method to study the transport kinetics of this compound using a cell-based BBB model, such as conditionally immortalized rat brain capillary endothelial cells (TR-BBB13).[17]

1. Cell Culture:

  • Culture TR-BBB13 cells to confluence on permeable supports (e.g., Transwell inserts). This forms a polarized monolayer that mimics the BBB.

2. Uptake Experiment:

  • Pre-incubation: Pre-incubate the cell monolayers with an incubation medium (e.g., pH 7.4) for 20 minutes at 37°C.[17]

  • Initiate Uptake: Remove the medium and add a solution containing a known concentration of this compound (often radiolabeled, e.g., [14C]this compound) to the apical (blood) side of the monolayer.

  • Time Points: Incubate for short, defined periods (e.g., 15, 30, 60 seconds) to measure the initial rate of uptake.[17]

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular concentration of this compound using liquid scintillation counting or LC-MS/MS.

3. Data Analysis for Kinetics (Km and Vmax):

  • Perform the uptake experiment across a range of this compound concentrations (e.g., 10–1000 µM).[17]

  • To isolate carrier-mediated transport, subtract non-specific uptake (measured in the presence of a very high concentration, e.g., 5 mM, of unlabeled this compound).[17]

  • Plot the initial uptake rate (v) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation to determine the maximal transport rate (Vmax) and the Michaelis constant (Km), which reflects the substrate concentration at half-maximal transport velocity.[17] An Eadie-Hofstee plot can also be used for linearization and visualization.[17]

culture Culture Endothelial Cells on Transwell Insert to Confluence preincubate Pre-incubate Monolayer (37°C, 20 min) culture->preincubate add_dph Add [¹⁴C]this compound to Apical Chamber preincubate->add_dph incubate Incubate for Short Time Points (e.g., 15, 30, 60s) add_dph->incubate wash Stop Transport: Rapid Wash with Cold Buffer incubate->wash lyse Lyse Cells & Quantify Intracellular [¹⁴C]DPH wash->lyse analyze Calculate Uptake Rate & Determine Km, Vmax lyse->analyze

Workflow for an in vitro blood-brain barrier transport assay.

Conclusion

This compound remains a cornerstone pharmacological tool in neuroscience, offering robust and reproducible effects for studying sedation, cognitive impairment, and neuroinflammation. Its value lies in its well-characterized, albeit complex, pharmacology and its ability to readily access central targets. However, researchers must remain vigilant of its significant off-target activities, particularly its anticholinergic effects, which can be both a feature to be exploited and a confound to be controlled for. By carefully considering its receptor binding profile, pharmacokinetic variability, and the specific research question at hand, scientists can effectively leverage this compound to continue unraveling the intricate workings of the central nervous system.

References

Unraveling the Molecular Underpinnings of Diphenhydramine's Sedative Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the sedative effects of Diphenhydramine at a molecular level. This compound, a first-generation antihistamine, is widely recognized for its sleep-inducing properties, a side effect stemming from its potent interaction with the central nervous system. This document provides a comprehensive overview of its mechanism of action, receptor binding profile, relevant experimental protocols, and the intricate signaling pathways involved in its sedative effects.

Core Mechanism of Sedation: Histamine (B1213489) H1 Receptor Inverse Agonism

This compound's primary sedative effect is mediated through its action as an inverse agonist at the histamine H1 receptor in the central nervous system.[1][2] Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist stabilizes the receptor in its inactive conformation, reducing its basal activity even in the absence of the endogenous agonist, histamine.[3]

Histaminergic neurons, originating in the tuberomammillary nucleus of the hypothalamus, play a crucial role in promoting wakefulness. By crossing the blood-brain barrier, this compound binds to H1 receptors on these and other neurons, thereby suppressing their wakefulness-promoting signals and leading to drowsiness and sedation.[4]

Quantitative Receptor Binding Profile of this compound

This compound's sedative and other side effects are not solely attributable to its action on the histamine H1 receptor. It exhibits a broad receptor binding profile, interacting with various other neurotransmitter receptors, which contributes to its overall pharmacological effects. The following table summarizes the binding affinities (Ki) of this compound for several key receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeKi (nM)
Histamine Receptors
Histamine H114.08 - 20
Muscarinic Acetylcholine (B1216132) Receptors
Muscarinic M183 - 210
Muscarinic M2130 - 230
Muscarinic M3130 - 240
Muscarinic M4112 - 160
Muscarinic M5120 - 260
Adrenergic Receptors
Alpha-1430
Alpha-27,600
Serotonin Receptors
5-HT2A1295

Note: The Ki values are compiled from multiple sources and represent a range of reported affinities.[1][5]

The significant affinity for muscarinic acetylcholine receptors underlies the anticholinergic side effects commonly associated with this compound, such as dry mouth and urinary retention, and also contributes to its sedative properties.[1]

Experimental Protocols for Investigating Sedative Effects

In Vitro: Radioligand Binding Assay for Histamine H1 Receptor

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the histamine H1 receptor.

Materials:

  • Receptor Source: Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 cells).[6]

  • Radioligand: [³H]mepyramine (a selective H1 antagonist).[6]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).[6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

  • Filtration System: Glass fiber filters and a vacuum manifold.

Procedure:

  • Incubation: In a 96-well plate, combine the receptor source, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control.

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo: Open Field Test for Sedation in Mice

The open field test is a common behavioral assay used to assess locomotor activity and anxiety-like behavior in rodents. A reduction in locomotor activity is indicative of sedation.

Materials:

  • Animals: Male C57BL/6 mice (8-10 weeks old).[7]

  • Test Compound: this compound dissolved in sterile saline.[7]

  • Vehicle Control: Sterile saline.[7]

  • Apparatus: A square open field arena (e.g., 40 x 40 cm) with walls, placed in a sound-attenuated and evenly lit room.[8][9]

  • Tracking System: A video camera mounted above the arena and connected to a computer with tracking software.[8][9]

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the test.[7][9]

  • Administration: Administer this compound (e.g., 10-50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[7]

  • Habituation: Place the mouse in the center of the open field arena and allow it to explore freely for a set period (e.g., 15-30 minutes).[7]

  • Data Collection: Record the animal's movement using the video tracking system. Key parameters to measure include:

    • Total distance traveled.

    • Time spent in the center of the arena versus the periphery.

    • Number of rearing events (standing on hind legs).

  • Data Analysis: Compare the behavioral parameters between the this compound-treated and vehicle-treated groups. A significant decrease in total distance traveled and rearing frequency indicates a sedative effect.

Visualizing the Molecular Pathways

This compound's Primary Signaling Pathway for Sedation

This compound, as an inverse agonist of the H1 receptor, inhibits the Gq/11 signaling cascade. This prevents the activation of phospholipase C and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to a reduction in neuronal excitability and promoting sedation.

Diphenhydramine_Sedation_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates Neuronal_Excitability Decreased Neuronal Excitability H1R->Neuronal_Excitability Inhibition by This compound PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->H1R Inverse Agonist (Inhibits) Histamine Histamine Histamine->H1R Agonist (Activates) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Ca_release->Neuronal_Excitability Leads to PKC_activation->Neuronal_Excitability Leads to Sedation Sedation Neuronal_Excitability->Sedation

Caption: this compound inhibits the H1 receptor, blocking downstream signaling and reducing neuronal excitability, leading to sedation.

Experimental Workflow for Assessing Sedative Effects

The following diagram illustrates a logical workflow for investigating the sedative effects of a compound like this compound, from initial in vitro characterization to in vivo behavioral assessment.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Behavioral Assessment cluster_analysis Data Analysis and Interpretation receptor_binding Receptor Binding Assays (e.g., Radioligand Binding) determine_affinity Determine Ki for H1 and Off-Targets receptor_binding->determine_affinity animal_model Rodent Model of Sedation (e.g., Mouse) determine_affinity->animal_model behavioral_test Open Field Test animal_model->behavioral_test measure_locomotion Measure Locomotor Activity (Distance, Rearing) behavioral_test->measure_locomotion data_analysis Statistical Analysis measure_locomotion->data_analysis conclusion Correlate Binding Affinity with Sedative Effect data_analysis->conclusion

Caption: A typical experimental workflow for characterizing the sedative properties of a compound.

Logical Relationship of this compound's Multi-Receptor Interactions

This diagram illustrates the relationship between this compound's binding to multiple receptors and its resulting physiological effects, highlighting both the desired sedative effect and the common side effects.

Logical_Relationships cluster_receptors Receptor Interactions cluster_effects Physiological Effects DPH This compound H1 Histamine H1 (Inverse Agonist) DPH->H1 Muscarinic Muscarinic (Antagonist) DPH->Muscarinic Other Other Receptors (e.g., Adrenergic, Serotonergic) DPH->Other Sedation Sedation H1->Sedation Muscarinic->Sedation Anticholinergic Anticholinergic Side Effects (Dry Mouth, etc.) Muscarinic->Anticholinergic Other_SE Other Side Effects Other->Other_SE

Caption: this compound's interaction with multiple receptors leads to both its sedative effects and various side effects.

References

A Technical Guide to the Interaction of Diphenhydramine with Serotonin and Dopamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Diphenhydramine is a first-generation ethanolamine-class antihistamine, primarily recognized for its inverse agonist activity at the histamine (B1213489) H1 receptor.[1] Its ability to cross the blood-brain barrier contributes to its well-known sedative effects and its utility as an antimuscarinic agent for treating Parkinsonism.[1] Beyond these primary mechanisms, this compound exhibits a complex pharmacological profile, including interactions with monoamine transporters. While its affinity for the serotonin (B10506) transporter (SERT) and dopamine (B1211576) transporter (DAT) is significantly lower than for its primary target, these interactions are crucial for understanding its complete neuropharmacological footprint, including its potential for misuse and paradoxical stimulant effects.[2][3] This document provides a comprehensive technical overview of this compound's binding and functional inhibition characteristics at SERT and DAT, details the experimental protocols used for their determination, and presents logical workflows for these assays.

Interaction with the Serotonin Transporter (SERT)

This compound's interaction with SERT is characterized as weak. Historical discoveries in the 1960s noted that this compound weakly inhibits the reuptake of serotonin, a finding that spurred the development of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine (B1211875) from similar chemical scaffolds.[1] However, modern quantitative assays reveal a low affinity. One study using rat forebrain synaptosomes found that at concentrations between 0.05 and 0.50 µM, this compound had no discernible effect on serotonin uptake.[4][5] This suggests that at typical therapeutic concentrations, direct SERT inhibition is likely minimal. Data from receptor binding assays indicate a very high IC50 value, further supporting a weak interaction.

Table 2.1: Quantitative Data for this compound at the Serotonin Transporter (SERT)
Assay TypeSpeciesValueUnitsNotesSource
Reuptake InhibitionHuman27,100nMReported as IC50, indicating weak inhibitory potency.[1]
Synaptosomal UptakeRatN/AN/ANo effect observed at concentrations of 0.05-0.50 µM (50-500 nM).[4][5]

Interaction with the Dopamine Transporter (DAT)

The interaction between this compound and the dopamine transporter is of particular interest as it may explain some of the drug's cocaine-like neurochemical effects and abuse potential.[2][3] Research has shown that this compound can stimulate dopamine transmission in key brain regions like the nucleus accumbens, an effect not related to its H1 receptor antagonism.[2][3] This effect is hypothesized to result from direct action at the dopamine transporter.[2][3] However, similar to its interaction with SERT, the potency is low. An early study using rat synaptosomes found no effect on dopamine uptake at concentrations up to 0.50 µM.[4][5] In contrast, more recent investigations designed to assess the mechanisms of its psychostimulant properties have determined affinities for DAT and confirmed its role in dopamine uptake inhibition, although the specific quantitative values from these studies are not consistently reported in publicly available literature.[2][3] This interaction, potentially modulated by its effects at other transporters, is thought to be a primary driver of its neurochemical actions on dopamine pathways.[2][3]

Table 3.1: Quantitative Data for this compound at the Dopamine Transporter (DAT)
Assay TypeSpeciesValueUnitsNotesSource
Synaptosomal UptakeRatN/AN/ANo effect observed at concentrations of 0.05-0.50 µM (50-500 nM).[4][5]
Binding AffinityRat--Affinity determined, but specific Ki value not available in results.[2][3]
Uptake InhibitionRat--Potency for DA uptake inhibition determined, but IC50 not specified.[2][3]

Experimental Protocols

The quantitative assessment of a compound's interaction with monoamine transporters is typically conducted using two gold-standard in vitro methodologies: radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound (e.g., this compound) for a specific transporter protein by measuring its ability to displace a known high-affinity radiolabeled ligand. The result is typically expressed as an inhibitor constant (Ki).

General Protocol:

  • Tissue/Cell Preparation: Membranes are prepared from cell lines (e.g., HEK293) stably transfected to express the human transporter of interest (hSERT or hDAT) or from homogenized brain tissue rich in these transporters.

  • Incubation: The prepared membranes are incubated in a buffered solution with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound ligand to be washed away.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures how effectively a test compound inhibits the primary function of the transporter: to clear neurotransmitters from the synaptic cleft. The result is reported as a half-maximal inhibitory concentration (IC50).

General Protocol:

  • Tissue/Cell Preparation: Assays are performed using synaptosomes (resealed nerve terminals) isolated from specific brain regions (e.g., striatum for DAT, forebrain for SERT) or in transporter-transfected cell lines.[4][5]

  • Pre-incubation: The cells or synaptosomes are washed and pre-incubated for a short period (e.g., 5-10 minutes) with varying concentrations of the test drug (this compound) or a vehicle control.

  • Uptake Initiation: A radiolabeled monoamine substrate (e.g., [³H]serotonin or [³H]dopamine) is added to the mixture to initiate uptake.

  • Termination: The uptake reaction is allowed to proceed for a brief, defined period (e.g., 1-10 minutes) at a controlled temperature (room temperature or 37°C) before being rapidly terminated. Termination is typically achieved by adding ice-cold buffer and filtering or by centrifuging the cells through a layer of silicone oil to separate them from the uptake buffer.

  • Quantification: The cells are lysed, and the amount of radioactivity taken up is quantified with a scintillation counter.

  • Data Analysis: Concentration-response curves are generated to determine the IC50 value, representing the drug concentration required to inhibit 50% of the specific neurotransmitter uptake.

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the inhibitory mechanism of action.

G cluster_0 Radioligand Binding Assay Workflow prep Preparation Transporter-expressing cell membranes or brain tissue homogenate incubate Incubation Add Radioligand (e.g., [³H]WIN 35,428) + Varying concentrations of this compound prep->incubate separate Separation Rapid filtration to separate bound vs. unbound radioligand incubate->separate quantify Quantification Liquid Scintillation Counting of filter-trapped radioactivity separate->quantify analyze Data Analysis Calculate IC50 Convert to Ki using Cheng-Prusoff equation quantify->analyze

Caption: Workflow for a Radioligand Binding Assay.

G cluster_1 Neurotransmitter Uptake Inhibition Assay Workflow prep Preparation Synaptosomes or transporter-transfected cells (e.g., HEK293) preincubate Pre-incubation Incubate cells with varying concentrations of this compound prep->preincubate initiate Initiate Uptake Add radiolabeled substrate (e.g., [³H]Dopamine or [³H]Serotonin) preincubate->initiate terminate Termination Stop uptake via washing or centrifugation initiate->terminate quantify Quantification Lyse cells and measure internalized radioactivity terminate->quantify analyze Data Analysis Generate concentration-response curve and determine IC50 value quantify->analyze

Caption: Workflow for a Neurotransmitter Uptake Assay.

G cluster_0 Presynaptic Neuron Terminal cluster_1 Synaptic Cleft NT Neurotransmitter (Serotonin / Dopamine) Transporter SERT / DAT NT->Transporter Binds to Reuptake Reuptake into Presynaptic Neuron Transporter->Reuptake Mediates DPH This compound DPH->Transporter Blocks Block Inhibition

Caption: Mechanism of Monoamine Transporter Inhibition.

References

The Role of Diphenhydramine as a Sodium Channel Blocker: An In-Depth In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro sodium channel blocking properties of diphenhydramine. Primarily known as a first-generation antihistamine, this compound also exhibits significant local anesthetic and cardiotoxic effects attributed to its interaction with voltage-gated sodium channels. This document details the mechanism of action, summarizes key quantitative data, and provides standardized experimental protocols for the in vitro characterization of this compound's effects on sodium channels.

Mechanism of Action: State-Dependent Blockade

This compound's primary mechanism as a sodium channel blocker is characterized by its state-dependent binding, showing a significantly higher affinity for the inactivated state of the channel compared to the resting state. This preferential binding to the inactivated state is a key factor in its local anesthetic effects.[1] The inhibition of the neuronal Na+ current by this compound is more pronounced at more positive holding potentials, which favor the inactivated state of the channel.[1]

The molecular structure of this compound, specifically its two phenyl groups, is crucial for its interaction with the sodium channel.[1] Studies suggest that these phenyl groups are the key ligands that interact with aromatic side chain groups within the channel, which are realigned during the gating process to create a high-affinity binding site in the inactivated state.[1]

Furthermore, this compound exhibits use-dependent block, a phenomenon where the blocking effect increases with repetitive stimulation (i.e., higher frequency of channel opening).[2] This is a consequence of the channel spending more time in the open and inactivated states during high-frequency firing, providing more opportunities for the drug to bind. Some evidence also suggests that this compound can act as an open channel blocker, with a faster binding rate to the open state compared to the inactivated state.[3]

The blockade of sodium channels by this compound leads to a series of effects on channel kinetics:

  • Shift in Steady-State Inactivation: this compound shifts the steady-state inactivation curve to more hyperpolarized potentials, meaning that channels become inactivated at more negative membrane potentials.[2]

  • Slowing of Recovery from Inactivation: The time it takes for the channel to recover from the inactivated state and become available to open again is prolonged in the presence of this compound.[2]

  • Faster Time-Dependent Inactivation: The rate at which the channel inactivates during a depolarizing stimulus is increased.[2]

These kinetic changes ultimately lead to a reduction in the number of available, conducting sodium channels, thereby decreasing the excitability of neurons and cardiac myocytes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with voltage-gated sodium channels as determined by in vitro electrophysiological studies.

ParameterChannel StateValueSpecies/Cell TypeReference
Dissociation Constant (Kd) Inactivated~10 µMRat Neuronal[1]
Resting>300 µMRat Neuronal[1]
Channel SubtypeParameterValueSpecies/Cell TypeReference
Tetrodotoxin-Sensitive (TTX-S) IC5048 µMRat Dorsal Root Ganglion Neurons[2]
Tetrodotoxin-Resistant (TTX-R) IC5086 µMRat Dorsal Root Ganglion Neurons[2]

Note: IC50 values can vary depending on the specific experimental conditions, such as holding potential and stimulation frequency.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the sodium channel blocking activity of this compound.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific sodium channel subtype (e.g., hNaV1.5) expressed in a heterologous system (e.g., HEK293 cells).

3.1.1. Cell Preparation:

  • Culture HEK293 cells stably expressing the desired sodium channel subtype under standard conditions.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

3.1.2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.

3.1.3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Set the holding potential to a hyperpolarized level (e.g., -100 mV) to ensure most channels are in the resting state.

  • Apply a series of depolarizing voltage steps (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.

  • Once a stable baseline current is established, perfuse the cell with increasing concentrations of this compound.

  • Allow the drug effect to reach steady-state at each concentration before recording the current amplitude.

  • After the highest concentration, wash out the drug with the control external solution to check for reversibility.

3.1.4. Data Analysis:

  • Measure the peak inward sodium current at each this compound concentration.

  • Normalize the current at each concentration to the control current (before drug application).

  • Plot the normalized current as a function of the logarithm of the this compound concentration.

  • Fit the data to a Hill equation to determine the IC50 value and the Hill coefficient.

Protocol for Assessing Use-Dependent Block

This protocol is designed to investigate the frequency-dependent inhibition of sodium channels by this compound.

3.2.1. Cell and Solution Preparation:

  • As described in section 3.1.1 and 3.1.2.

3.2.2. Electrophysiological Recording:

  • Establish a whole-cell recording as described in section 3.1.3.

  • Set the holding potential to a hyperpolarized level (e.g., -100 mV).

  • Apply a low-frequency train of depolarizing pulses (e.g., 1 Hz, 20 ms (B15284909) pulses to -10 mV) to establish a baseline.

  • Perfuse the cell with a fixed concentration of this compound (e.g., the IC50 value).

  • Once the tonic block at low frequency has reached a steady state, increase the frequency of the depolarizing pulses (e.g., to 10 Hz or 20 Hz).

  • Record the peak current for each pulse in the high-frequency train until a new steady-state block is achieved.

3.2.3. Data Analysis:

  • Measure the peak current of the first pulse at low frequency in the presence of the drug (tonic block).

  • Measure the peak current of the last pulse in the high-frequency train (use-dependent block).

  • Calculate the percentage of block for both tonic and use-dependent conditions relative to the control current.

  • The difference between the use-dependent block and the tonic block represents the magnitude of the use-dependent effect.

Protocol for Determining the Effect on Steady-State Inactivation

This protocol is used to evaluate how this compound alters the voltage-dependence of sodium channel inactivation.

3.3.1. Cell and Solution Preparation:

  • As described in section 3.1.1 and 3.1.2.

3.3.2. Electrophysiological Recording:

  • Establish a whole-cell recording as described in section 3.1.3.

  • Apply a series of conditioning pre-pulses of long duration (e.g., 500 ms) to a range of voltages (e.g., from -120 mV to -20 mV in 10 mV increments).

  • Immediately following each pre-pulse, apply a constant test pulse (e.g., to -10 mV) to measure the fraction of channels that are available to open.

  • Perform this protocol in the absence (control) and presence of a fixed concentration of this compound.

3.3.3. Data Analysis:

  • For both control and drug conditions, measure the peak current elicited by the test pulse following each pre-pulse potential.

  • Normalize the peak currents to the maximum current obtained (usually after the most hyperpolarized pre-pulse).

  • Plot the normalized current as a function of the pre-pulse potential.

  • Fit the data to a Boltzmann equation to determine the half-inactivation voltage (V1/2) and the slope factor.

  • A negative shift in the V1/2 in the presence of this compound indicates a stabilization of the inactivated state.

Visualizations

Signaling Pathway and Logical Relationships

Diphenhydramine_Sodium_Channel_Interaction cluster_stimulus Membrane Potential cluster_drug This compound Resting Resting (Closed) Open Open (Conducting) Resting->Open Activation Inactivated Inactivated (Closed) Open->Inactivated Inactivation Inactivated->Resting Depolarization Depolarization Depolarization->Open Repolarization Repolarization Repolarization->Resting DPH This compound DPH->Resting Low Affinity Binding (Kd >300 µM) DPH->Open Binding Possible DPH->Inactivated High Affinity Binding (Kd ~10 µM)

Caption: State-dependent binding of this compound to the sodium channel.

Experimental Workflow

Patch_Clamp_Workflow Start Start Cell_Prep Cell Preparation (e.g., HEK293 expressing NaV1.5) Start->Cell_Prep Solution_Prep Prepare External and Internal Solutions Start->Solution_Prep Pipette_Pull Pull and Fire-Polish Patch Pipette Start->Pipette_Pull Seal Approach Cell and Form Gigaohm Seal Cell_Prep->Seal Solution_Prep->Seal Pipette_Pull->Seal Whole_Cell Rupture Membrane for Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline Sodium Currents (Control) Whole_Cell->Baseline Drug_App Perfuse with this compound Baseline->Drug_App Steady_State Record Currents at Steady-State Drug_App->Steady_State Washout Washout with Control Solution Steady_State->Washout Data_Analysis Data Analysis (IC50, Kinetics) Washout->Data_Analysis End End Data_Analysis->End

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

References

Methodological & Application

Synthesis of Diphenhydramine Hydrochloride for Laboratory Applications: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis of diphenhydramine hydrochloride. The information presented herein is intended for use by qualified professionals in a controlled laboratory setting. Appropriate safety precautions must be taken at all times.

Introduction

This compound hydrochloride is a first-generation antihistamine with anticholinergic and sedative properties. It is the active pharmaceutical ingredient in many over-the-counter medications used to treat allergies, insomnia, and the common cold. The synthesis of this compound hydrochloride can be achieved through various routes, with the most common laboratory methods involving the etherification of diphenylmethanol (B121723) or the substitution reaction of a diphenylmethyl halide with 2-(dimethylamino)ethanol. This document outlines two prevalent synthetic pathways, providing detailed experimental protocols and characterization data.

Synthetic Pathways

Two primary synthetic routes for this compound hydrochloride are detailed below:

  • Route 1: A two-step synthesis starting from the reduction of benzophenone (B1666685) to diphenylmethanol, followed by etherification with 2-(dimethylamino)ethanol and subsequent conversion to the hydrochloride salt.

  • Route 2: A two-step synthesis involving the reaction of bromodiphenylmethane (B105614) with 2-(dimethylamino)ethanol, followed by the formation of the hydrochloride salt.

The choice of synthetic route may depend on the availability of starting materials, desired purity, and scale of the reaction.

Data Presentation

The following tables summarize the quantitative data associated with the described synthetic protocols.

Table 1: Summary of Reaction Parameters and Yields for this compound Synthesis

StepStarting MaterialReagentsSolventReaction TimeTemperature (°C)ProductYield (%)
Route 1, Step 1 BenzophenoneSodium Borohydride (B1222165)Methanol1 hourRoom TemperatureDiphenylmethanolNot specified
Route 1, Step 2 Diphenylmethanol2-(dimethylamino)ethanol, p-toluenesulfonic acidToluene (B28343)12-36 hoursRefluxThis compound67
Route 2, Step 1 DiphenylmethanolHydrobromic AcidAcetone (B3395972)Not specifiedNot specifiedBromodiphenylmethaneNot specified
Route 2, Step 2 Bromodiphenylmethane2-(dimethylamino)ethanolNeat15 minutes~50This compoundNot specified
Final Step This compoundHydrogen ChlorideDiethyl Ether/Ethanol1 hourRoom TemperatureThis compound HClNot specified

Table 2: Physicochemical and Spectroscopic Data for this compound Hydrochloride

PropertyValue
Molecular Formula C₁₇H₂₂ClNO
Molecular Weight 291.82 g/mol [1]
Appearance White crystalline solid
Melting Point 168-169 °C (recrystallized from isopropanol)[2]
Solubility Freely soluble in water and alcohol
¹H NMR (CDCl₃, δ) 7.58–7.19 (m, 10H), 5.44 (s, 1H), 3.65 (t, J = 6.0 Hz, 2H), 2.75 (t, J = 6.0 Hz, 2H), 2.33 (s, 6H)
¹³C NMR (CDCl₃, δ) 141.9, 128.5, 127.6, 127.1, 82.5, 65.8, 58.5, 45.7
IR (KBr, cm⁻¹) 3030 (aromatic C-H stretch), 2940 (aliphatic C-H stretch), 1105 (C-O stretch)

Experimental Protocols

Route 1: Synthesis from Benzophenone

This protocol describes a two-step synthesis of this compound hydrochloride starting from benzophenone.[3]

Step 1: Synthesis of Diphenylmethanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzophenone (1.0 eq) in methanol.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain diphenylmethanol.

Step 2: Synthesis of this compound

  • Reaction Setup: A mixture of p-toluenesulfonic acid (57.8 g), 2-(dimethylamino)ethanol (26.7 g), diphenylmethanol (57.5 g), and 150 ml of toluene is heated under reflux using a condenser provided with a Dean-Stark trap.[2]

  • Reaction: The mixture is heated for 12 to 36 hours and then cooled to room temperature.[2]

  • Work-up: The reaction mixture is poured into 250 ml of water, and the pH is adjusted to 11.0 with sodium hydroxide.[2] The aqueous layer is discarded, and the organic layer is washed with water, treated with activated carbon, and dried.[2]

Route 2: Synthesis from Bromodiphenylmethane

This protocol outlines the synthesis of this compound from bromodiphenylmethane, which can be synthesized from diphenylmethanol.[4]

Step 1: Synthesis of Bromodiphenylmethane

  • Reaction Setup: The diphenylmethanol is dissolved in a minimum amount of acetone, transferred to an Erlenmeyer flask, and then carefully treated with concentrated hydrobromic acid.[4]

  • Work-up: After extraction, drying, and evaporation, bromodiphenylmethane is obtained either as an oil or a glassy solid.[4]

Step 2: Synthesis of this compound

  • Reaction: The bromodiphenylmethane is treated with an equimolar amount of 2-(dimethylamino)ethanol (DMAE) and heated to approximately 50 °C for 15 minutes.[4]

  • Isolation: As the flask is allowed to cool, a glassy solid forms.[4] Trituration with acetone can be used for purification.[4]

Final Step: Formation of this compound Hydrochloride

This procedure converts the free base of this compound into its hydrochloride salt.

  • Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether or ethanol.[1][3]

  • Precipitation: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., 5 M HCl in isopropanol).[1][5] Precipitation of this compound hydrochloride will occur.

  • Isolation: Collect the precipitate by filtration, wash with a cold solvent such as diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a white crystalline solid.[3]

Mandatory Visualizations

Synthesis Pathway of this compound Hydrochloride (Route 1)

Diphenhydramine_Synthesis_Route_1 Benzophenone Benzophenone Diphenylmethanol Diphenylmethanol Benzophenone->Diphenylmethanol 1. NaBH4 2. H2O This compound This compound Diphenylmethanol->this compound 1. 2-(dimethylamino)ethanol 2. p-TsOH, Toluene, Reflux Diphenhydramine_HCl This compound HCl This compound->Diphenhydramine_HCl HCl

Caption: Synthetic scheme for this compound hydrochloride starting from benzophenone.

Experimental Workflow for this compound Hydrochloride Synthesis and Purification

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Salt Formation Reaction_Setup Reaction Setup Mix starting materials and reagents in a suitable solvent Reaction Reaction Heat and stir for the specified time Reaction_Setup->Reaction Monitoring Reaction Monitoring Track progress using TLC Reaction->Monitoring Quenching Quenching Neutralize excess reagents Monitoring->Quenching Extraction Extraction Separate the product into an organic layer Quenching->Extraction Drying Drying & Concentration Remove water and solvent Extraction->Drying Purification Purification (Optional) e.g., Trituration or Column Chromatography Drying->Purification Salt_Formation Salt Formation React with HCl to form the hydrochloride salt Purification->Salt_Formation Final_Product Final Product Isolate and dry the crystalline this compound HCl Salt_Formation->Final_Product

Caption: General experimental workflow for the synthesis of this compound hydrochloride.

References

Application Notes and Protocols for Diphenhydramine Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenhydramine, a first-generation antihistamine, is a widely used therapeutic agent for treating allergic reactions, insomnia, and motion sickness. Its primary pharmacological effect is mediated through competitive antagonism of the histamine (B1213489) H1 receptor. In addition to its clinical applications, this compound serves as a crucial reference compound in pharmacological research and drug discovery, particularly in receptor binding assays. These assays are fundamental for characterizing the affinity and selectivity of novel compounds for their intended biological targets.

This compound's utility in research is underscored by its well-characterized binding profile. While it potently binds to the histamine H1 receptor, it also exhibits significant affinity for other receptors, notably muscarinic acetylcholine (B1216132) receptors, which contributes to its anticholinergic side effects like dry mouth and sedation. This lack of specificity is a hallmark of first-generation antihistamines and necessitates careful characterization of new chemical entities to ensure improved selectivity and reduced off-target effects.

These application notes provide detailed protocols for utilizing this compound in a classic radioligand binding assay to determine the binding affinity of test compounds for the histamine H1 receptor.

Data Presentation

The binding affinity of this compound and other representative antihistamines for the histamine H1 receptor and various off-target receptors is summarized in the table below. A lower inhibitory constant (Ki) value indicates a higher binding affinity.

ReceptorThis compound (Ki, nM)Cetirizine (Ki, nM)Fexofenadine (Ki, nM)
Histamine H1 14.08 ~6 ~10
Muscarinic M1210>10,000>10,000
Muscarinic M2130>10,000>10,000
Muscarinic M3240>10,000>10,000
Muscarinic M4112>10,000>10,000
Muscarinic M5260>10,000>10,000
Alpha-1 Adrenergic430>10,000>10,000
Alpha-2 Adrenergic7,600>10,000>10,000
Serotonin 2A (5-HT2A)1295 (IC50)>10,000>10,000
Serotonin 2C (5-HT2C)513>10,000>10,000

Data compiled from multiple sources. Note that some values may be reported as IC50.

Signaling Pathways and Experimental Workflows

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. Receptor binding assays, however, directly measure the interaction of a ligand with the receptor protein itself, independent of the downstream signaling cascade.

The following diagram illustrates the general workflow of a competitive radioligand binding assay using this compound as a competitor.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., cell membranes expressing H1 receptor) Incubation Incubation (Receptor + Radioligand + Competitor) Receptor->Incubation Radioligand Radioligand (e.g., [3H]Pyrilamine) Radioligand->Incubation Competitor Unlabeled Competitor (e.g., this compound or Test Compound) Competitor->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Transfer to filter plate Detection Scintillation Counting (Measures radioactivity) Filtration->Detection Add scintillant & count Analysis Data Analysis (IC50 and Ki determination) Detection->Analysis Generate binding curve

Caption: Workflow of a competitive radioligand receptor binding assay.

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the histamine H1 receptor, using this compound as a reference competitor.

Protocol: Histamine H1 Receptor Radioligand Binding Assay

1. Materials and Reagents

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]Pyrilamine or [3H]Mepyramine (a high-affinity H1 receptor antagonist).

  • Unlabeled Competitors: this compound hydrochloride (for reference) and the test compound(s) of interest.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM Mianserin).

  • 96-well Filter Plates: e.g., GF/C or GF/B glass fiber filters, pre-treated with a blocking agent like 0.5% polyethyleneimine to reduce non-specific binding.

  • Scintillation Cocktail: A liquid scintillant compatible with microplate readers.

  • Equipment: Cell harvester or vacuum manifold, microplate scintillation counter, multi-channel pipettes, and standard laboratory equipment.

2. Experimental Procedure

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and test compounds in a suitable solvent (e.g., DMSO or water).

    • Create a series of dilutions of the unlabeled competitors in the assay buffer. The final concentration range should typically span from 10^-10 M to 10^-5 M.

    • Dilute the radioligand in assay buffer to a working concentration, usually at or below its dissociation constant (Kd) for the H1 receptor. The specific activity of the radioligand will determine the appropriate concentration.

    • Dilute the cell membrane preparation in assay buffer to a concentration that results in specific binding of approximately 10% of the total added radioligand.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, the radioligand solution, and the cell membrane suspension to designated wells.

    • Non-specific Binding: Add the non-specific binding control (e.g., 10 µM Mianserin), the radioligand solution, and the cell membrane suspension to designated wells.

    • Competitive Binding: Add the different concentrations of the unlabeled competitor (this compound or test compound), the radioligand solution, and the cell membrane suspension to the remaining wells.

    • Ensure all additions are made in triplicate for statistical robustness.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C or room temperature) for a duration sufficient to reach binding equilibrium. This time should be determined empirically but is often in the range of 60 to 120 minutes.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked 96-well filter plate using a cell harvester or vacuum manifold.

    • Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and allow it to equilibrate in the dark.

    • Measure the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM).

3. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percent specific binding as a function of the log concentration of the unlabeled competitor (this compound or test compound). The resulting curve should be sigmoidal.

  • Determine IC50:

    • Fit the data to a one-site competition model using a non-linear regression program (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Calculate the inhibitory constant (Ki) for the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

The Ki value represents the affinity of the unlabeled ligand for the receptor. A lower Ki value signifies a higher binding affinity. By comparing the Ki of a test compound to that of this compound, researchers can assess its relative potency at the histamine H1 receptor.

Application Notes and Protocols: Using Diphenhydramine to Induce Cognitive Impairment in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenhydramine, a first-generation histamine (B1213489) H1 receptor antagonist with potent anticholinergic properties, serves as a valuable pharmacological tool for inducing transient cognitive deficits in preclinical animal models. By readily crossing the blood-brain barrier, it competitively antagonizes muscarinic acetylcholine (B1216132) receptors, thereby disrupting cholinergic neurotransmission, a critical component of learning, memory, and attention.[1][2][3] This disruption allows for the study of cognitive impairment mechanisms and the preclinical evaluation of potential nootropic and anti-amnesic therapeutic agents. These application notes provide detailed protocols for utilizing this compound to induce cognitive impairment and assess its effects through various behavioral paradigms.

Mechanism of Action: Disruption of Cholinergic Signaling

This compound's primary mechanism for inducing cognitive impairment lies in its antagonism of muscarinic acetylcholine receptors (mAChRs) in the central nervous system.[2][3] Acetylcholine (ACh) is a key neurotransmitter involved in synaptic plasticity, memory formation, and attention.[1][4][5] By blocking mAChRs, this compound inhibits the downstream signaling cascades that are essential for these cognitive processes. The cholinergic pathways, particularly those originating from the basal forebrain and projecting to the hippocampus and cortex, are crucial for cognitive function.[4][6] this compound's interference with these pathways leads to impairments in memory consolidation and retrieval.

Data Presentation: this compound Dosage and Effects

The optimal dose of this compound for inducing cognitive impairment can vary depending on the animal species, strain, sex, age, and the specific cognitive domain being assessed. It is crucial to conduct pilot studies to determine the most appropriate dose for a given experimental paradigm. Higher doses may lead to sedation, which can confound the interpretation of cognitive tests.[7]

Animal ModelRoute of AdministrationLD50 (mg/kg)Reference
MouseIntraperitoneal (IP)56[2]
MouseOral (PO)160[2]
MouseSubcutaneous (SC)50[2]
RatIntraperitoneal (IP)280[2]
RatOral (PO)390[2]
ApplicationAnimal ModelDosage (mg/kg)Route of AdministrationCognitive Domain AssessedKey ObservationsReference
SedationMouse1-2Intramuscular (IM)General ActivityDecreased open field activity and increased tonic immobility.[2]
Cognitive ImpairmentMouse1-3Intraperitoneal (IP)Spatial Learning & MemoryImpaired performance in the Morris water maze.[1]
SedationRat10, 20Not SpecifiedGeneral ActivitySedative effects observed.[2]
NeurotoxicityMouse50, 100Subcutaneous (SC)General ActivityStimulatory action in open-field tests and stereotyped behavior.[8]

Experimental Protocols

General Considerations
  • Animal Acclimation: Animals should be allowed to acclimate to the housing and testing environment for a sufficient period (e.g., at least one hour before testing) to minimize stress-induced behavioral changes.[2][9]

  • Drug Preparation: this compound hydrochloride should be dissolved in sterile saline (0.9% NaCl) to the desired concentration for administration.[2]

  • Control Group: A vehicle-treated control group (receiving saline) is essential for all experiments to differentiate the effects of the drug from the experimental procedures.

  • Timing of Administration: this compound is typically administered 15-30 minutes prior to the behavioral task to ensure it has crossed the blood-brain barrier and exerted its effects.[2]

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, which is dependent on the rodent's innate preference to explore novel objects over familiar ones.[10][11]

Materials:

  • Open field arena (e.g., 40x40x40 cm)

  • Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the animal.

  • Video recording and analysis software.

Procedure:

  • Habituation (Day 1): Allow each mouse to freely explore the empty open field arena for 5-10 minutes.[10][12]

  • Training/Familiarization (Day 2):

    • Administer this compound or vehicle 15-30 minutes before the training session.

    • Place two identical objects (A + A) in the arena.

    • Allow the mouse to explore the objects for 5-10 minutes.[10][12]

  • Testing (Day 2, after a retention interval):

    • After a retention interval (e.g., 1 hour), replace one of the familiar objects with a novel object (A + B).[12]

    • Place the mouse back in the arena and allow it to explore for 5 minutes.[12]

    • Record the time spent exploring each object. Exploration is defined as the animal's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.

Data Analysis:

  • Discrimination Index (DI): Calculated as (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A DI significantly lower than the control group indicates cognitive impairment.[10]

Y-Maze Spontaneous Alternation Test

The Y-maze test is used to assess spatial working memory by measuring the rodent's tendency to alternate entries into the three arms of the maze.[9][13]

Materials:

  • Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) at a 120° angle to each other.

  • Video recording and analysis software.

Procedure:

  • Acclimation: Allow the mouse to acclimate to the testing room for at least one hour.[9]

  • Testing:

    • Administer this compound or vehicle 15-30 minutes before the test.

    • Place the mouse at the center of the Y-maze.

    • Allow the mouse to freely explore the maze for 8 minutes.[9]

    • Record the sequence of arm entries. An arm entry is counted when all four paws of the animal are within the arm.

Data Analysis:

  • Percentage of Spontaneous Alternation: Calculated as [Number of alternations / (Total number of arm entries - 2)] x 100. An alternation is defined as three consecutive entries into three different arms (e.g., ABC, CAB). A percentage of alternation significantly lower than the control group suggests a deficit in spatial working memory.[14]

Passive Avoidance Test

The passive avoidance task assesses fear-motivated learning and memory.[15][16]

Materials:

  • Passive avoidance apparatus consisting of a brightly lit chamber and a dark chamber connected by a small opening, with an electrifiable grid floor in the dark chamber.

Procedure:

  • Training/Acquisition:

    • Administer this compound or vehicle 15-30 minutes before training.

    • Place the mouse in the lit chamber.

    • When the mouse enters the dark chamber (which they are naturally inclined to do), a mild, brief foot shock (e.g., 0.4-1.6 mA for 2 seconds) is delivered through the grid floor.[17]

    • The mouse is then immediately removed from the apparatus.

  • Testing/Retention (e.g., 24 hours later):

    • Place the mouse back into the lit chamber.

    • Record the latency to enter the dark chamber (step-through latency). A longer latency indicates that the animal remembers the aversive stimulus.

Data Analysis:

  • Step-through Latency: The time it takes for the animal to move from the lit to the dark compartment. A significantly shorter latency in the this compound-treated group compared to the control group indicates impaired memory of the aversive event.[15]

Visualizations

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment animal_acclimation Animal Acclimation (≥ 1 hour) drug_prep This compound & Vehicle Preparation injection IP Injection (this compound or Vehicle) drug_prep->injection wait Waiting Period (15-30 min) injection->wait behavioral_test Behavioral Testing (e.g., NOR, Y-Maze) wait->behavioral_test data_analysis Data Analysis (e.g., DI, % Alternation) behavioral_test->data_analysis

Caption: Experimental workflow for inducing and assessing cognitive impairment using this compound.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline (ChAT) ACh_vesicle ACh in Vesicle ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release mAChR Muscarinic ACh Receptor (mAChR) ACh_release->mAChR ACh Binds downstream Downstream Signaling (G-protein activation, etc.) mAChR->downstream impaired_cognition Impaired Cognitive Function cognitive_function Normal Cognitive Function (Learning & Memory) downstream->cognitive_function DPH This compound DPH->mAChR Antagonizes

Caption: this compound antagonizes muscarinic receptors, impairing cholinergic signaling and cognition.

References

Application Notes and Protocols for In Vivo Diphenhydramine Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenhydramine is a first-generation antihistamine that readily crosses the blood-brain barrier, exerting potent effects on the central nervous system (CNS).[1][2] It functions primarily as an inverse agonist at histamine (B1213489) H1 receptors and a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[3][4] This dual mechanism of action makes it a valuable tool in neuroscience research for studying sedation, cognitive impairment, and allergic reactions in rodent models.[1][3] These application notes provide detailed protocols for the in vivo administration of this compound in rodents, along with data on dosages and toxicity.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo administration of this compound in rodent models. It is crucial to note that optimal dosages can vary based on the specific rodent strain, sex, age, and experimental objectives. Therefore, pilot studies are recommended to determine the most appropriate dose for your research.

Table 1: Acute Toxicity of this compound [3]

Animal ModelRoute of AdministrationLD50 (mg/kg)
MouseIntraperitoneal (IP)56
MouseOral (PO)160
MouseSubcutaneous (SC)50
RatIntraperitoneal (IP)280
RatOral (PO)390

Table 2: Recommended Dosages for Various In Vivo Applications [3]

Animal ModelApplicationDosage (mg/kg)Route of AdministrationKey Observations
MouseSedation/Hypnotic1, 2Intramuscular (IM)Decreased open field activity, increased immobility.
RatSedation10, 20Not specifiedSedative effects observed.
MouseAnalgesic & Anti-inflammatory1, 2Intramuscular (IM)Reduced pain response in the formalin test.
MouseAllergic Model20Intraperitoneal (IP)Reduced hyperalgesia and paw edema.
MouseHistamine-induced Scratching30Oral (PO)Reduction of scratching behavior.
RatCognitive Impairment1-3Intraperitoneal (IP)Impaired performance in the Morris water maze.
MouseCognitive Impairment30Intraperitoneal (IP)Memory consolidation deficits.

Signaling Pathways

This compound's primary mechanism of action involves the blockade of histamine H1 and muscarinic acetylcholine receptors, both of which are Gq-coupled protein receptors.[3][5] This blockade inhibits the downstream signaling cascade involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG).[6][7]

Diphenhydramine_Signaling_Pathway cluster_0 This compound Action cluster_1 Histamine H1 Receptor cluster_2 Muscarinic Acetylcholine Receptor cluster_3 Downstream Signaling Cascade DPH This compound H1R H1 Receptor (Gq-coupled) DPH->H1R Blocks M1R M1 Receptor (Gq-coupled) DPH->M1R Blocks PLC Phospholipase C (PLC) H1R->PLC Activates Histamine Histamine Histamine->H1R Binds M1R->PLC Activates ACh Acetylcholine ACh->M1R Binds PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., Sedation, Cognitive Effects) Ca->CellularResponse PKC->CellularResponse

This compound's mechanism of action.

Experimental Protocols

Sedation Assessment using the Open Field Test in Mice

This protocol details the use of the open-field test to quantify the sedative effects of this compound.[3]

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Open field apparatus (e.g., a square arena with video tracking capabilities)

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.[3]

  • This compound Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentration. For a 10 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the concentration would be 1 mg/ml.[3]

  • Administration: Administer this compound (e.g., 10 mg/kg) or vehicle (saline) via intraperitoneal (IP) injection.[3]

  • Observation Period: Place the mouse in the center of the open field arena 15-30 minutes after injection.[3]

  • Data Collection: Record the animal's activity for 10-30 minutes using an automated tracking system. Key parameters to measure include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

  • Data Analysis: Compare the behavioral parameters between the this compound-treated and vehicle-treated groups. A significant decrease in locomotor activity and rearing is indicative of a sedative effect.[3]

Open_Field_Test_Workflow start Start acclimation Animal Acclimation (≥ 1 hour) start->acclimation prep Prepare this compound and Vehicle Solutions acclimation->prep injection IP Injection (this compound or Vehicle) prep->injection wait Waiting Period (15-30 min) injection->wait test Open Field Test (10-30 min) wait->test analysis Data Analysis (Locomotion, Rearing, etc.) test->analysis end End analysis->end

Workflow for the Open Field Test.
Allergy/Inflammation Model in Mice

This protocol describes a model of non-IgE-mediated mast cell degranulation to assess the anti-inflammatory effects of this compound.[3]

Materials:

  • This compound hydrochloride

  • Compound 48/80

  • Sterile saline (0.9% NaCl)

  • Plethysmometer or calipers

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Animal Acclimation: House mice in a controlled environment for at least 48 hours before the experiment.[3]

  • This compound Preparation: Prepare a solution of this compound in sterile saline.

  • Compound 48/80 Preparation: Prepare a solution of Compound 48/80 in sterile saline (e.g., 10 µg in 50 µl).[3]

  • Administration: Administer this compound or vehicle (saline) intraperitoneally 30 minutes before the induction of paw edema.

  • Induction of Paw Edema: Inject Compound 48/80 into the sub-plantar region of the right hind paw. Inject the same volume of saline into the left hind paw as a control.[3]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at various time points after the injection of Compound 48/80 (e.g., 30, 60, 120 minutes).

  • Data Analysis: Calculate the percentage of edema inhibition for the this compound-treated group compared to the vehicle-treated group.

Cognitive Impairment Model using Passive Avoidance Test in Mice

This protocol outlines the use of the passive avoidance test to evaluate the effect of this compound on memory consolidation.[2]

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Passive avoidance apparatus (two-chamber box with a light and a dark compartment, connected by a door, with a grid floor in the dark compartment for delivering a mild foot shock)

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Acquisition Trial (Training): Place the mouse in the light compartment. When it naturally enters the dark compartment, the door closes, and a mild foot shock is delivered.[2]

  • Drug Administration: Administer this compound (e.g., 30 mg/kg, intraperitoneally) or vehicle immediately after the training session.[2]

  • Retention Trial (Testing): 24 hours later, place the animal back in the light compartment and measure the latency to enter the dark compartment (step-through latency).[2]

  • Data Analysis: A longer step-through latency in the retention trial indicates better memory of the aversive stimulus. Compare the step-through latencies between the this compound-treated and vehicle-treated groups to assess the impact on memory consolidation.

Cognitive_Impairment_Workflow start Start training Acquisition Trial (Training) Place mouse in light compartment, deliver foot shock in dark compartment start->training admin Drug Administration (this compound or Vehicle) training->admin consolidation Memory Consolidation Period (24 hours) admin->consolidation testing Retention Trial (Testing) Measure step-through latency consolidation->testing analysis Data Analysis Compare latencies testing->analysis end End analysis->end

References

Application Notes and Protocols: Diphenhydramine as a Competitive Antagonist in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing diphenhydramine as a competitive antagonist in radioligand binding assays. This document outlines the theoretical background, detailed experimental protocols, data presentation, and visualization of key processes.

Introduction

This compound, a first-generation antihistamine, is a well-characterized pharmacological tool for studying histamine (B1213489) H1 receptor binding and function.[1][2] Its primary mechanism of action is competitive antagonism at the histamine H1 receptor, where it vies with the endogenous ligand, histamine, for the same binding site without activating the receptor.[1] While clinically used for its anti-allergic and sedative properties, in a research setting, this compound serves as a reference compound in radioligand binding assays to determine the affinity of novel compounds for the H1 receptor.[2][3] It is more accurately described as an inverse agonist, as it can reduce the basal activity of the H1 receptor in addition to blocking the effects of agonists.[2][4]

However, it is crucial to recognize that this compound is not entirely selective for the H1 receptor. It exhibits significant affinity for other receptors, notably muscarinic acetylcholine (B1216132) receptors, which contributes to its anticholinergic side effects.[2][5] This lack of specificity is a hallmark of first-generation antihistamines, distinguishing them from the more selective second and third-generation agents.[5]

Data Presentation: Binding Profile of this compound

The binding affinity of this compound for various receptors is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand (this compound) that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeRadioligandKi (nM)Source
Histamine Receptors
Histamine H1[³H]Pyrilamine20[6]
Histamine H1[³H]Mepyramine14.79[6]
Histamine H116[7]
Muscarinic Acetylcholine Receptors
M183[7]
M2230[7]
M3130[7]
M4160[7]
M5120[7]
Serotonin Receptors
5-HT2A[³H]Ketanserin1295 (IC50)[6]

Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq/11 family of G-proteins.[7] Upon activation by an agonist like histamine, this pathway initiates a cascade of intracellular events. This compound, acting as a competitive antagonist (or inverse agonist), prevents this signaling cascade from occurring by blocking the initial binding of histamine.

Gq_Pathway cluster_receptor Cell Membrane Histamine Histamine (Agonist) H1R Histamine H1 Receptor Histamine->H1R Binds and Activates This compound This compound (Competitive Antagonist) This compound->H1R Binds and Blocks Gq_alpha Gαq H1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Histamine H1 Receptor Signaling Pathway

Experimental Protocols

The following protocols describe the use of this compound as a competitive antagonist in radioligand binding assays for the histamine H1 and muscarinic receptors. These assays are fundamental for determining the binding affinity (Ki) of a test compound.

Radioligand Binding Assay for Histamine H1 Receptor

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the histamine H1 receptor using a radiolabeled antagonist.

Materials:

  • Receptor Source: Commercially available membrane preparations from cells stably expressing the human histamine H1 receptor (e.g., from HEK293 cells).[7]

  • Radioligand: [³H]mepyramine (a selective H1 antagonist).[7]

  • Test Compound: this compound (or other experimental compounds).

  • Non-specific Binding Control: Mianserin (10 µM) or a high concentration of unlabeled mepyramine.[7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]

  • Filtration System: 96-well filter plates (e.g., GF/C) and a vacuum manifold.

  • Scintillation Counter and appropriate scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 50-120 µg per well.[8]

  • Assay Setup: In a 96-well plate, prepare the following reactions in triplicate:

    • Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]mepyramine (final concentration of ~1-3 nM).[7]

    • Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of the non-specific binding control, and 50 µL of [³H]mepyramine.[7]

    • Competitive Binding: Add 150 µL of membrane preparation, 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM), and 50 µL of [³H]mepyramine.[7]

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.[7]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the 96-well filter plate. Wash the filters three to four times with ice-cold assay buffer to remove unbound radioligand.[8]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[8]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Radioligand Binding Assay for Muscarinic Receptors

This protocol is designed to assess the affinity of this compound for the five subtypes of muscarinic acetylcholine receptors.

Materials:

  • Receptor Source: Membrane preparations from cells individually expressing each of the human muscarinic receptor subtypes (M1-M5).[7]

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.[7]

  • Test Compound: this compound.

  • Non-specific Binding Control: Atropine (1 µM).[7]

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.[7]

  • Filtration System and Scintillation Counter: As described for the H1 receptor assay.

Procedure:

  • Membrane Preparation: Prepare the membranes for each muscarinic receptor subtype as described for the H1 receptor assay.

  • Assay Setup: Set up the assay in a 96-well plate for each receptor subtype as described in the H1 receptor protocol, substituting the appropriate receptor preparation, radioligand ([³H]NMS), and non-specific control (atropine).

  • Incubation: Incubate the plates at 37°C for 60 minutes.[7]

  • Filtration and Quantification: Follow the same procedure as for the H1 receptor assay.

  • Data Analysis: Analyze the data for each muscarinic receptor subtype as described for the H1 receptor assay to determine the IC50 and Ki values of this compound for each subtype.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation and Quantification cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membranes Plate_Setup Set up 96-well Plate (Total, Non-specific, Competitive) Membrane_Prep->Plate_Setup Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Plate_Setup Compound_Prep Prepare this compound Dilutions Compound_Prep->Plate_Setup Incubation Incubate at Defined Temperature and Time Plate_Setup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Drying Dry Filter Plate Washing->Drying Scintillation Add Scintillation Cocktail Drying->Scintillation Counting Measure Radioactivity Scintillation->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Plot_Data Plot % Specific Binding vs. [this compound] Calc_Specific->Plot_Data Curve_Fit Non-linear Regression (One-site competition) Plot_Data->Curve_Fit Determine_IC50 Determine IC50 Curve_Fit->Determine_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calc_Ki

Competitive Radioligand Binding Assay Workflow

Troubleshooting and Considerations

  • Schild Plot Analysis: For a true competitive antagonist, a Schild plot should yield a slope of unity (1.0).[9] Deviations from this can suggest non-competitive interactions or issues with experimental equilibrium.[9] Some studies have noted that this compound can produce "atypical" Schild plots in certain tissues.[10]

  • Equilibrium Conditions: Ensure that the incubation time is sufficient for the binding reaction to reach equilibrium. Inadequate incubation can lead to an underestimation of antagonist potency.[9]

  • Radioligand Concentration: The concentration of the radioligand should ideally be at or below its Kd value to ensure accurate determination of the Ki for the competing ligand.

  • Off-Target Effects: When interpreting results, always consider the potential for this compound to interact with other receptors, especially at higher concentrations.[5]

By following these detailed protocols and considerations, researchers can effectively utilize this compound as a competitive antagonist in radioligand binding assays to characterize receptor-ligand interactions and screen for novel compounds.

References

Application Notes: Detection of Diphenhydramine in Biological Samples using Competitive ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Diphenhydramine (DPH) is a first-generation antihistamine widely available in over-the-counter medications for the treatment of allergies, insomnia, and the common cold.[1][2] Its sedative properties, however, can impair cognitive and motor functions, posing a risk in activities such as driving.[1] Consequently, the detection and quantification of this compound in biological samples like urine and blood are crucial in clinical toxicology and forensic investigations, particularly in the context of Driving Under the Influence of Drugs (DUID) cases.[1][2] This document provides a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the sensitive detection of this compound.

Assay Principle

The detection of this compound, a small molecule, is effectively achieved through a competitive ELISA. This assay format is ideal for small molecules that cannot be simultaneously bound by two different antibodies, as required in a sandwich ELISA.[3] The principle relies on the competition between the free this compound in the sample and a fixed amount of enzyme-labeled this compound (DPH-enzyme conjugate) for a limited number of binding sites on a specific anti-Diphenhydramine antibody that is coated onto the microplate wells.

During the assay, the biological sample is incubated in the antibody-coated wells along with the DPH-enzyme conjugate. If this compound is present in the sample, it will compete with the DPH-enzyme conjugate for binding to the antibody. Consequently, a higher concentration of this compound in the sample will result in less DPH-enzyme conjugate being bound to the antibody on the plate. After an incubation period, the unbound reagents are washed away. A substrate is then added, which is converted by the bound enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration is then determined by comparing the absorbance of the sample to a standard curve generated with known concentrations of this compound.

ELISA_Principle cluster_well Microplate Well cluster_sample Sample Addition cluster_low_dph Low DPH Concentration cluster_high_dph High DPH Concentration Antibody Anti-DPH Antibody DPH This compound (Sample) DPH_Conj DPH-Enzyme Conjugate Antibody_Low Anti-DPH Antibody DPH_Conj_Low DPH-Enzyme Conjugate Antibody_Low->DPH_Conj_Low Binds DPH_Low DPH Antibody_Low->DPH_Low Binds DPH_Conj_Bound_High High Signal DPH_Conj_Low->DPH_Conj_Bound_High Generates Antibody_High Anti-DPH Antibody DPH_Conj_High DPH-Enzyme Conjugate Antibody_High->DPH_Conj_High Binds DPH_High DPH Antibody_High->DPH_High Binds DPH_Conj_Bound_Low Low Signal DPH_Conj_High->DPH_Conj_Bound_Low Generates ELISA_Workflow Start Start Sample_Prep Sample Preparation (Dilute Urine 1:20, Blood 1:10) Start->Sample_Prep Add_Standards_Samples Add 10 µL of Standards and Samples to Wells Sample_Prep->Add_Standards_Samples Add_Conjugate Add 100 µL of DPH-Enzyme Conjugate to each well Add_Standards_Samples->Add_Conjugate Incubate_1 Incubate for 60 minutes at Room Temperature Add_Conjugate->Incubate_1 Wash_1 Wash plate 3-5 times with Wash Buffer Incubate_1->Wash_1 Add_Substrate Add 100 µL of Substrate Solution to each well Wash_1->Add_Substrate Incubate_2 Incubate for 15-30 minutes at Room Temperature in the dark Add_Substrate->Incubate_2 Add_Stop Add 50 µL of Stop Solution to each well Incubate_2->Add_Stop Read_Plate Read Absorbance at 450 nm within 30 minutes Add_Stop->Read_Plate Data_Analysis Data Analysis (Plot Standard Curve and Determine Sample Concentrations) Read_Plate->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Utilizing Diphenhydramine as a Local Anesthetic in Experimental Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenhydramine, a first-generation H1-antihistamine, is widely recognized for its sedative and antiallergic properties.[1] However, its utility in experimental and clinical settings extends to its function as a local anesthetic. This effect is not mediated by its antihistaminic activity but by its ability to act as an intracellular sodium channel blocker, a mechanism analogous to traditional local anesthetics of the amide and ester classes.[1][2] This property makes this compound a viable alternative for achieving local anesthesia in experimental subjects, particularly in instances of hypersensitivity to conventional "-caine" anesthetics.[3][4][5] These notes provide detailed information on its application, efficacy, and protocols for use in research settings.

Application Notes

1. Mechanism of Action

This compound's anesthetic properties are attributed to its molecular structure, which features hydrophobic aromatic rings and a hydrophilic tertiary amine group.[2] This structure allows it to penetrate the nerve cell membrane and bind to the intracellular side of voltage-gated sodium channels. The protonated tertiary amine group then repels the influx of sodium ions, preventing the depolarization of the nerve membrane and the propagation of an action potential.[2] This blockade of nerve impulses results in a temporary loss of sensation in the localized area of administration.

2. Rationale for Use in Experimental Procedures

The primary rationale for using this compound as a local anesthetic in research is for subjects with a known or suspected allergy to both amide (e.g., lidocaine) and ester (e.g., procaine) type anesthetics.[3][6] It serves as a crucial alternative that allows procedures to be conducted without resorting to general anesthesia. Its ready availability and low cost also make it a convenient option.[4][5]

3. Efficacy and Clinical Characteristics

  • Concentration: A 1% solution of this compound is the most commonly studied and recommended concentration for achieving adequate local anesthesia.[3][4] Studies have shown that 1% this compound is comparable in anesthetic effectiveness to 1% lidocaine (B1675312) for dermal procedures, although it may be less effective than 2% lidocaine for more invasive procedures like tooth extractions.[6][7][8] A 0.5% solution can also be used and may reduce the pain of injection, but its efficacy is lower, particularly for facial procedures.[9] A 2% solution has been found to be less effective than a 1% solution.[7]

  • Onset of Action: The onset of anesthesia is typically rapid, with approximately 80% of subjects achieving adequate anesthesia within five minutes of a 1% solution injection.[3][4][10]

  • Duration of Anesthesia: The duration is variable, lasting from 15 minutes to three hours.[3][4] In a direct comparison, the mean duration of effective anesthesia for 1% this compound was 42 minutes, significantly shorter than the 81 minutes observed for 1% lidocaine.[11]

4. Limitations and Adverse Effects

  • Pain on Injection: The most consistently reported drawback is significant pain upon infiltration. Infiltration of this compound is significantly more painful than injections of lidocaine or saline.[4][6][7][10]

  • Skin Necrosis: A critical adverse event to consider is the risk of tissue necrosis at the injection site.[11] This risk should be carefully weighed, especially when used in areas with poor collateral perfusion.[3][7]

  • Sedation: As a known sedative, systemic absorption can lead to drowsiness. This is a dose-dependent effect, and caution is advised when using larger volumes.[4]

Data Presentation: Comparative Efficacy

The following table summarizes quantitative data from studies comparing this compound with other local anesthetics.

Anesthetic AgentConcentration (%)Mean Duration of Anesthesia (minutes)Key Comparative FindingsPotential Adverse EventsSource(s)
This compound 1%42Depth of anesthesia is less than 1% lidocaine after 30 minutes.Pain on injection , skin necrosis (1 of 10 subjects).[11]
Lidocaine 1%81Significantly longer duration and greater depth of anesthesia than 1% this compound.Minimal injection pain.[11]
This compound 1%Not specifiedEquivalent anesthesia to 1% lidocaine for dermal procedures.Significantly more painful injection than lidocaine or saline.[7]
This compound 2%Not specifiedLess effective than 1% this compound (not statistically significant).Significantly more painful injection than lidocaine or saline.[7]
This compound 0.5%Not specifiedNo significant difference in anesthetic effectiveness for non-facial lacerations compared to 1% lidocaine.Less effective than 1% lidocaine for facial lacerations. Mild pain on injection.[9]
This compound 1%15 - 180Onset within 5 minutes for 80% of subjects.Pain on injection, sedation.[3][4][10]
This compound 0.078% (ED50)Similar to bupivacaine (B1668057)Less potent than bupivacaine in a rat model.Not specified.[12]
Bupivacaine 0.023% (ED50)Similar to this compoundMore potent than this compound in a rat model.Not specified.[12]

Experimental Protocols

Protocol 1: Evaluation of Cutaneous Anesthesia in a Human Volunteer Model

This protocol is adapted from methodologies used in prospective, double-blind clinical trials.[7][11]

Objective: To evaluate the efficacy, onset, and duration of local anesthesia produced by subcutaneously injected this compound compared to a standard anesthetic (lidocaine) and/or placebo.

Materials:

  • Sterile 1% this compound solution (10 mg/mL)

  • Sterile 1% lidocaine solution (10 mg/mL)

  • Sterile 0.9% normal saline (placebo)

  • Tuberculin or 3 mL syringes with 27-gauge or 30-gauge needles

  • Alcohol prep pads

  • Sterile gauze

  • Skin marking pen

  • 18-gauge needle or calibrated von Frey filaments for sensory testing

  • 10 cm Visual Analog Scale (VAS) for pain/sensation scoring (endpoints: "no sensation" to "worst pain imaginable")

  • Timer

Methodology:

  • Subject Preparation:

    • Obtain informed consent from healthy adult volunteers.

    • Screen subjects for allergies to study medications, relevant medical conditions, and current medication use.

    • Select and mark two to four injection sites on the mid-volar forearm of each subject, ensuring sites are at least 5 cm apart.

  • Drug Preparation and Blinding:

    • Prepare syringes with 2 mL of each test solution (1% this compound, 1% lidocaine, saline).

    • To maintain blinding, an un-involved researcher should prepare and code the syringes so that neither the subject nor the investigator administering the test knows the identity of the solution.

  • Baseline Assessment:

    • Familiarize the subject with the VAS.

    • Assess baseline sensation at each marked site by applying a pinprick with an 18-gauge needle. Have the subject rate the sensation on the VAS.

  • Anesthetic Administration:

    • Cleanse the marked sites with alcohol prep pads.

    • Inject 0.5 - 2 mL of a coded test solution subcutaneously at each designated site, raising a small wheal.

    • Immediately following injection, have the subject rate the pain of infiltration on the VAS.

  • Efficacy Assessment:

    • Begin the timer immediately after injection.

    • Assess sensation via pinprick at predetermined intervals (e.g., 2, 5, 10, 15, 30, 45, 60 minutes, and every 15 minutes thereafter).

    • For each time point, the subject rates the pinprick sensation on the VAS.

    • The "onset of action" is the time to achieve a predetermined level of anesthesia (e.g., a VAS score below a certain threshold).

    • The "duration of action" is the time from onset until the sensation score returns to 50% of the baseline value.

  • Data Analysis:

    • Compare the VAS scores for injection pain between the different agents using appropriate statistical tests (e.g., ANOVA or Mann-Whitney U test).[11]

    • Plot the mean sensation scores over time for each agent to visualize onset and duration.

    • Statistically compare the mean duration of effective anesthesia between groups.

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Nerve Cell Membrane cluster_extracellular cluster_intracellular Na_channel Voltage-Gated Sodium Channel DPH_in This compound (Protonated) propagation Action Potential Propagation Na_channel->propagation Depolarization Na_ion_out Na+ Ions Na_ion_out->Na_channel Normal Influx DPH_in->Na_channel Binds to channel interior block BLOCKADE DPH_out This compound DPH_out->Na_channel Diffuses across membrane block->Na_channel block->propagation Inhibits

Caption: Mechanism of this compound as a local anesthetic via sodium channel blockade.

Experimental Workflow

G A Subject Recruitment & Informed Consent B Baseline Sensation Assessment (VAS) A->B C Randomized Injection (this compound, Lidocaine, Placebo) B->C D Assess Injection Pain (VAS) C->D E Periodic Sensation Testing (Pinprick at timed intervals) C->E D->E F Record VAS Scores Over Time E->F G Determine Onset and Duration of Anesthesia F->G H Statistical Analysis & Comparison G->H

Caption: Workflow for a double-blind, placebo-controlled local anesthetic study.

Logical Relationship

G start Patient requires local anesthesia allergy_check History of allergy to '-caine' anesthetics? start->allergy_check amide Use Standard Anesthetic (e.g., Lidocaine) allergy_check->amide No both Allergy to both Amide AND Ester? allergy_check->both Yes ester Use alternative class (e.g., Ester anesthetic) both->ester No (Amide allergy only) dph Consider this compound 1% (weigh risks vs. benefits) both->dph Yes

Caption: Decision tree for selecting a local anesthetic agent.

References

Application Notes and Protocols for Assessing Diphenhydramine-Induced Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenhydramine (DPH), a first-generation antihistamine, has demonstrated potential as an anticancer agent by inducing apoptosis in various cancer cell lines, including melanoma, pancreatic cancer, and T-cell acute lymphoblastic leukemia.[1][2][3][4] This document provides detailed protocols for assessing DPH-induced apoptosis, enabling researchers to evaluate its efficacy and elucidate the underlying molecular mechanisms. The methodologies described herein are essential for preclinical studies and drug development programs exploring the repurposing of DPH as a novel cancer therapeutic.

The pro-apoptotic effects of this compound have been shown to be selective for malignant cells, often sparing their normal counterparts.[4] Mechanistic studies have revealed that DPH can induce apoptosis by suppressing survival signaling pathways such as the STAT3/MCL-1 and PI3K/Akt/mTOR pathways.[1][2][4][5] Key events in DPH-induced apoptosis include the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins.[2][5][6]

These application notes offer a comprehensive guide to quantifying the cytotoxic and apoptotic effects of this compound on cancer cell lines through a series of well-established in vitro assays.

Data Presentation

The following tables provide a structured summary of expected quantitative data from the described experimental protocols.

Table 1: Cell Viability (MTT Assay)

Cancer Cell LineThis compound (µM)Incubation Time (h)% Cell Viability (Mean ± SD)
Melanoma (A2058)048100 ± 0.0
5048Value
10048Value
Pancreatic (PANC-1)048100 ± 0.0
5048Value
10048Value
Leukemia (Jurkat)048100 ± 0.0
5048Value
10048Value

*Value indicates where experimental data should be inserted.

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

Cancer Cell LineThis compound (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Melanoma (A2058)0ValueValueValue
100ValueValueValue
Pancreatic (PANC-1)0ValueValueValue
100ValueValueValue

*Value indicates where experimental data should be inserted.

Table 3: Caspase-3 Activity Assay

Cancer Cell LineThis compound (µM)Caspase-3 Activity (Fold Change vs. Control)
Melanoma (A2058)01.0
100Value
Pancreatic (PANC-1)01.0
100Value

*Value indicates where experimental data should be inserted.

Experimental Workflow

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanism of Action cell_culture Cancer Cell Culture dph_treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->dph_treatment mtt_assay Cell Viability Assay (MTT) dph_treatment->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 apoptosis_treatment Treat Cells with IC50 Concentration of DPH ic50->apoptosis_treatment Inform Treatment Concentration annexin_v Annexin V/PI Staining (Flow Cytometry) apoptosis_treatment->annexin_v caspase_assay Caspase Activity Assay apoptosis_treatment->caspase_assay protein_extraction Protein Extraction apoptosis_treatment->protein_extraction western_blot Western Blotting protein_extraction->western_blot pathway_analysis Analyze Apoptotic Markers (e.g., cleaved PARP, Caspases, Bcl-2 family) western_blot->pathway_analysis

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound hydrochloride (DPH)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution[8]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.[9]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the DPH dilutions to the respective wells. Include untreated control wells with medium only.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following DPH treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., the determined IC50 value) for the selected time.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.[10]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[11]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Data analysis will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[12]

Caspase-3 Colorimetric Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells and treat with this compound as described for the Annexin V assay.

  • Collect approximately 2 x 10⁶ cells and centrifuge.[13]

  • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[13]

  • Centrifuge at high speed for 10 minutes at 4°C to precipitate cellular debris.[13]

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • To a 96-well plate, add 50 µL of the cell lysate per well.

  • Add 50 µL of 2X Reaction Buffer containing DTT to each sample.[13]

  • Add 5 µL of the DEVD-pNA substrate to each well.[13]

  • Incubate the plate at 37°C for 1-2 hours.[14]

  • Measure the absorbance at 405 nm using a microplate reader.[13]

  • The fold-increase in caspase-3 activity is determined by comparing the absorbance of the DPH-treated samples with the untreated control.

Western Blotting for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression and cleavage of key apoptotic proteins.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-MCL-1, anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then harvest and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and then add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin or α-tubulin. An increase in cleaved forms of caspases and PARP is indicative of apoptosis.[15][16]

Signaling Pathways

This compound has been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways.

STAT3/MCL-1 Signaling Pathway

In melanoma cells, this compound induces apoptosis by suppressing the STAT3/MCL-1 survival signaling pathway.[1][5] DPH attenuates the phosphorylation of STAT3 at tyrosine 705, which in turn downregulates the expression of the anti-apoptotic protein MCL-1, a downstream target of STAT3.[1][5][17]

G DPH This compound pSTAT3 p-STAT3 (Tyr705) DPH->pSTAT3 Inhibits STAT3 STAT3 STAT3->pSTAT3 MCL1 MCL-1 pSTAT3->MCL1 Induces Transcription Apoptosis Apoptosis MCL1->Apoptosis Inhibits

Caption: this compound-induced apoptosis via the STAT3/MCL-1 pathway.

PI3K/Akt/mTOR Signaling Pathway

In pancreatic cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling cascade.[2] This inhibition leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, ultimately promoting apoptosis.[2]

G DPH This compound PI3K PI3K DPH->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 mTOR->Bcl2 Promotes Bax Bax mTOR->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis

Caption: this compound-induced apoptosis via the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for Preclinical Pharmacokinetic Modeling of Diphenhydramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic modeling of diphenhydramine in various preclinical animal species. Detailed experimental protocols and quantitative data are presented to facilitate the design and execution of pharmacokinetic studies.

Introduction

This compound is a first-generation histamine (B1213489) H1 receptor antagonist with anticholinergic and sedative properties. Understanding its pharmacokinetic profile in preclinical animal models is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) in humans, thereby guiding dose selection and safety assessment in drug development.

Mechanism of Action: Histamine H1 Receptor Signaling

This compound primarily acts as an inverse agonist at the histamine H1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of the transcription factor NF-κB, which plays a key role in inflammatory responses. By blocking this pathway, this compound mitigates allergic and inflammatory responses.

Histamine H1 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ (intracellular) IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates NFkB NF-κB Activation PKC->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation Promotes This compound This compound (Inverse Agonist) This compound->H1R Inhibits

This compound's mechanism of action via the H1 receptor pathway.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical animal species.

Table 1: Pharmacokinetic Parameters of this compound in Dogs

Route of AdministrationDoseT½ (h)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Intravenous (IV)1 mg/kg4.2 ± 0.5---100[1]
Intramuscular (IM)2 mg/kg6.8 ± 0.7---88[1]
Oral5 mg/kg5.0 ± 7.136 ± 20--7.8[2]

Table 2: Pharmacokinetic Parameters of this compound in Horses and Camels

SpeciesRoute of AdministrationDoseT½ (h)Total Body Clearance (L/h/kg)Volume of Distribution (L/kg)Reference
HorseIntravenous (IV)0.625 mg/kg6.11 (4.80-14.1)0.79 (0.66-0.90)5.98 (4.60-8.31)[3]
CamelIntravenous (IV)0.625 mg/kg1.58 (1.13-2.58)1.42 (1.13-1.74)2.38 (1.58-4.43)[3]

Table 3: Pharmacokinetic Parameters of this compound in Sheep

Route of AdministrationDoseT½ (h)Total Body Clearance (L/h/kg)Volume of Distribution (L/kg)Reference
Intravenous (IV)25 mg0.57~53[4]
Intravenous (IV)200 mg1.13~56[4]

Table 4: Pharmacokinetic Parameters of this compound in Rats

Route of AdministrationDoseT½ (h)CL (mL/min/kg)Vd (L/kg)Bioavailability (%)Reference
Intravenous (IV)10 mg/kg1.665.48.8100
Oral20 mg/kg---49

Experimental Protocols

In-Vivo Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.

Pharmacokinetic Study Workflow cluster_study_design Study Design & Preparation cluster_execution Study Execution cluster_analysis Sample & Data Analysis AnimalSelection Animal Model Selection (e.g., Rats, Dogs) DosePrep This compound Formulation & Dose Preparation AnimalSelection->DosePrep Acclimatization Animal Acclimatization DosePrep->Acclimatization Dosing Drug Administration (IV, Oral, etc.) Acclimatization->Dosing Sampling Serial Blood Sampling (e.g., via cannula) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Extraction Bioanalytical Sample Extraction (LLE/SPE) Storage->Extraction Quantification HPLC or LC-MS/MS Quantification Extraction->Quantification PK_Analysis Pharmacokinetic Modeling (Non-compartmental/Compartmental) Quantification->PK_Analysis Report Data Interpretation & Reporting PK_Analysis->Report

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Sedative Effects of Diphenhydramine in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Diphenhydramine-induced sedation in behavioral experiments.

Troubleshooting Guides & FAQs

Q1: My animals exhibit excessive sedation after this compound administration, which is confounding the results of my cognitive or behavioral task. What are my options?

A1: Excessive sedation is a well-documented side effect of this compound, a first-generation antihistamine, due to its action on central histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors.[1][2] Here are several strategies to mitigate this issue:

  • Dose-Response Pilot Study: The sedative effects of this compound are dose-dependent.[3] Conduct a pilot study with a range of doses to identify the minimal effective dose that produces the desired antihistaminergic or other therapeutic effect with the least sedation.

  • Timing of Behavioral Testing: The sedative effects of this compound typically peak within the first couple of hours after administration and can last for up to seven hours.[2] Consider conducting behavioral tests during the later phase of the drug's action, but ensure this aligns with the therapeutic window relevant to your research question.

  • Acclimation and Habituation: A thorough acclimation period to the housing facility and habituation to the experimental setup is crucial. This helps to minimize stress and novelty-induced reductions in activity, which can be mistaken for or worsen sedation.

  • Control for Motor Impairment: It is essential to differentiate between sedation-induced motor impairment and specific cognitive deficits. Incorporate a motor function test, such as the Rotarod, into your experimental design. If an animal performs poorly on a cognitive task but shows normal motor coordination on the Rotarod, it is more likely that the cognitive performance is genuinely affected.[4]

Q2: Are there less sedating alternatives to this compound for my behavioral study?

A2: Yes, second and third-generation antihistamines were specifically developed to have reduced penetration of the blood-brain barrier, resulting in significantly less sedation.[5][6] Consider these alternatives:

  • Loratadine

  • Cetirizine

  • Fexofenadine

While these are effective alternatives, it is still advisable to conduct a pilot study to confirm the lack of sedative effects at the intended dose in your specific animal model and behavioral paradigm. Even some second-generation antihistamines may cause mild sedation at higher doses.[7]

Q3: Can I co-administer another compound to counteract the sedative effects of this compound?

A3: Co-administration of a stimulant may be a viable strategy, but it requires careful consideration and thorough validation to ensure the co-administered agent does not independently affect the behavioral outcomes of interest.

  • Caffeine (B1668208): Studies have explored the co-administration of caffeine with this compound.[8][9] A pilot study is essential to determine an effective dose of caffeine that mitigates sedation without causing hyperactivity or anxiety-like behaviors that could confound your results.

  • Modafinil: Modafinil is a wake-promoting agent that has been investigated for its potential to counteract sedation.[9][10] Its mechanism of action differs from caffeine, and its effects on your specific behavioral assay should be carefully evaluated in a control group.

Q4: My results are still variable despite implementing these strategies. What else could be affecting my study?

A4: Variability in behavioral studies can arise from several factors. Consider the following:

  • Animal Strain, Sex, and Age: These biological variables can significantly influence drug metabolism and behavioral responses. Ensure consistency across your experimental groups.

  • Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the testing environment, as these can impact animal behavior.[11]

  • Paradoxical Excitation: While sedation is common, this compound can occasionally cause paradoxical excitement, agitation, or restlessness, particularly at higher doses.[2] If you observe this, a dose reduction is warranted.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to this compound and alternative antihistamines.

Table 1: Recommended Dosages of this compound for Various In Vivo Applications in Rodents

Animal ModelApplicationDosage (mg/kg)Route of AdministrationKey Observations
MouseSedation / Hypnotic1 - 2Intramuscular (IM)Decreased open field activity and increased tonic immobility.[3]
MouseCognitive Impairment Model1 - 3Intraperitoneal (IP)Induces deficits in spatial learning and memory.[12]
RatSedation10, 20Not specifiedSedative effects observed.

Note: These are starting points. The optimal dose should be determined empirically for your specific experimental conditions.

Table 2: Comparative Sedative Effects of First and Second-Generation Antihistamines

AntihistamineGenerationTypical Sedative EffectOnset of ActionDuration of Action
This compound FirstHigh15-60 min4-7 hours
Loratadine SecondLow to None1-3 hours24 hours
Cetirizine SecondLow (can be dose-dependent)15-30 min24 hours
Fexofenadine Second/ThirdNone60 min24 hours

Data compiled from multiple sources.[5][6]

Experimental Protocols

Protocol 1: Open Field Test for Assessing Sedation

Objective: To quantify general locomotor activity and exploratory behavior as an index of sedation.

Materials:

  • Open field arena (e.g., 40 x 40 x 30 cm for mice)

  • Video tracking software (e.g., ANY-maze) or infrared beam system

  • This compound solution

  • Vehicle control (e.g., sterile saline)

  • Syringes and needles for administration

Procedure:

  • Habituation: Acclimate animals to the testing room for at least 30-60 minutes before the test.[11]

  • Drug Administration: Administer this compound or vehicle (e.g., intraperitoneally) 15-30 minutes before placing the animal in the arena.[1]

  • Test Initiation: Gently place the animal in the center of the open field arena.

  • Data Collection: Record the animal's activity for a set duration (e.g., 10-30 minutes).[1] Key parameters to measure include:

    • Total distance traveled

    • Time spent in the center versus peripheral zones

    • Rearing frequency (vertical activity)

  • Data Analysis: Compare the behavioral parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in total distance traveled and rearing frequency is indicative of sedation.[1]

Protocol 2: Rotarod Test for Assessing Motor Coordination

Objective: To evaluate motor coordination and balance, helping to distinguish sedation from specific cognitive deficits.

Materials:

  • Rotarod apparatus

  • This compound solution

  • Vehicle control

  • Syringes and needles

Procedure:

  • Training: Acclimate the animals to the rotarod for 2-3 days prior to testing. This typically involves placing them on the rod at a low, constant speed (e.g., 4 rpm) for a set duration.

  • Drug Administration: Administer this compound or vehicle at a predetermined time before the test.

  • Test Protocol: Place the animal on the rotating rod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

  • Data Collection: Record the latency to fall from the rod. The trial ends when the animal falls or passively rotates with the rod for two consecutive revolutions.[13]

  • Data Analysis: Compare the latency to fall between the different treatment groups. A shorter latency in the this compound group indicates impaired motor coordination, which could be due to sedation.[4]

Protocol 3: Morris Water Maze for Assessing Spatial Learning and Memory

Objective: To assess hippocampal-dependent spatial learning and memory, which can be impaired by this compound.[12]

Materials:

  • Circular pool (1.5-2 m diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder)

  • Escape platform submerged 1-2 cm below the water surface

  • Prominent visual cues placed around the room

  • Video tracking system

  • This compound solution

  • Vehicle control

Procedure:

  • Habituation: Allow animals to acclimate to the testing room for several days. A pre-training session where animals are allowed to find and sit on a visible platform can be beneficial.

  • Drug Administration: Administer this compound (e.g., 1-3 mg/kg, IP) or vehicle 30 minutes before each training session.[12]

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per day for each animal.

    • For each trial, place the animal in the water at one of four quasi-random starting positions, facing the pool wall.

    • Allow the animal to swim and find the hidden platform. If it fails to find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.[12]

    • Allow the animal to remain on the platform for 15-30 seconds.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the pool.

    • Place the animal in the pool from a novel start position and allow it to swim for 60 seconds.

  • Data Analysis:

    • Acquisition: Analyze the escape latency (time to find the platform) and path length across training days. Impaired learning is indicated by a slower decrease in these parameters in the this compound group.

    • Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location. A preference for the target quadrant in the control group that is absent in the this compound group suggests a memory deficit.

Visualizations

Diphenhydramine_Signaling_Pathways cluster_H1 Histamine H1 Receptor Pathway cluster_Muscarinic Muscarinic Acetylcholine Receptor Pathway DPH1 This compound H1R H1 Receptor (Gq-coupled) DPH1->H1R Blocks Histamine Histamine Histamine->H1R Activates PLC Phospholipase C H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Arousal Neuronal Excitation (Arousal) Ca->Arousal PKC->Arousal Sedation Sedation & Cognitive Impairment Arousal->Sedation Inhibition leads to DPH2 This compound mAChR Muscarinic Receptor DPH2->mAChR Blocks ACh Acetylcholine ACh->mAChR Activates Cognition Cognitive Function mAChR->Cognition Modulates Cognition->Sedation Disruption leads to

Caption: Signaling pathways of this compound leading to sedation.

Experimental_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation & Habituation Dose_Selection Dose-Response Pilot Study Animal_Acclimation->Dose_Selection Group_Assignment Random Group Assignment Dose_Selection->Group_Assignment Drug_Admin Drug Administration (this compound/Vehicle/Alternative) Group_Assignment->Drug_Admin Motor_Test Motor Function Test (e.g., Rotarod) Drug_Admin->Motor_Test Cognitive_Test Cognitive/Behavioral Test (e.g., MWM, Open Field) Drug_Admin->Cognitive_Test Data_Collection Data Collection & Quantification Motor_Test->Data_Collection Cognitive_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: A typical experimental workflow for a behavioral study.

Troubleshooting_Logic Start Excessive Sedation Observed? Dose Is the dose at the lowest effective level? Start->Dose Yes End Proceed with Optimized Protocol Start->End No ReduceDose Action: Reduce Dose Dose->ReduceDose No Timing Is timing of testing optimal? Dose->Timing Yes ReduceDose->Timing AdjustTiming Action: Adjust Testing Time Timing->AdjustTiming No Alternative Considered a non-sedating alternative? Timing->Alternative Yes AdjustTiming->Alternative UseAlternative Action: Use 2nd Gen Antihistamine Alternative->UseAlternative No CoAdmin Considered a co-administered stimulant? Alternative->CoAdmin Yes UseAlternative->End UseCoAdmin Action: Pilot study with Caffeine/Modafinil CoAdmin->UseCoAdmin No CoAdmin->End Yes UseCoAdmin->End

Caption: A troubleshooting decision tree for mitigating sedation.

References

Technical Support Center: Overcoming Low Oral Bioavailability of Diphenhydramine in Canines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low oral bioavailability of Diphenhydramine in canine subjects.

Frequently Asked Questions (FAQs)

Q1: What is the documented oral bioavailability of this compound in dogs?

The oral bioavailability of this compound in canines is notably low, with studies reporting a mean systemic availability of approximately 7.8%.[1] Some reports indicate it could be even less than 10%.[2] This poor absorption can lead to high variability in plasma concentrations and potentially limit the therapeutic efficacy of orally administered this compound.

Q2: What are the primary reasons for the low oral bioavailability of this compound in dogs?

While the exact reasons in canines are not fully elucidated in the provided search results, the low bioavailability is likely due to a combination of factors including:

  • First-Pass Metabolism: this compound is known to be metabolized by cytochrome P450 (CYP) enzymes in the liver.[3][4] In humans, CYP2D6, CYP1A2, CYP2C9, and CYP2C19 are involved in its metabolism.[4] Canines also possess CYP enzymes, and significant first-pass metabolism following oral administration is a probable cause for the reduced systemic availability.[5]

  • Poor Absorption: The physicochemical properties of this compound might contribute to inefficient absorption across the canine gastrointestinal tract.

Q3: Are there any proven methods to significantly improve the oral bioavailability of this compound in dogs?

Yes, a successful strategy has been documented. Administering this compound as a salt with 8-chlorotheophylline, known as dimenhydrinate (B1670652), has been shown to increase the oral absorption of this compound by approximately threefold.[1][6] In a study, the mean systemic availability of this compound increased from 7.8% to 22.0% when administered as dimenhydrinate.[1]

Q4: What other formulation strategies could potentially enhance the oral bioavailability of this compound in canines?

While not specifically tested for this compound in the provided literature, general formulation strategies for improving the bioavailability of poorly absorbed drugs in dogs include:

  • Lipid-Based Formulations: These can enhance the absorption of lipophilic drugs.[7][8]

  • Nanoemulsions: These formulations can improve the solubility and dissolution rate of drugs, leading to better absorption.[7]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can form fine emulsions in the gastrointestinal tract, which may enhance drug absorption.[9]

Troubleshooting Guide

Issue: High variability in plasma this compound concentrations is observed in our canine study subjects after oral administration.

  • Potential Cause: This is a known issue and is likely a direct consequence of the low and erratic oral bioavailability of this compound in dogs.[1]

  • Troubleshooting Steps:

    • Verify Dosing Protocol: Ensure that the dosing protocol is being followed consistently for all subjects, including fasting status, as this can affect drug absorption.

    • Consider Alternative Formulations: If significant variability persists and hinders the study's objectives, consider formulating this compound as dimenhydrinate. This has been shown to provide more consistent and higher oral absorption.[1][6]

    • Investigate Subject-Specific Factors: While challenging, investigate if there are any subject-specific factors (e.g., gastrointestinal motility, concurrent medications) that could be contributing to the variability.

Issue: The observed therapeutic effect of oral this compound in our canine model is lower than anticipated.

  • Potential Cause: The low oral bioavailability may be preventing the drug from reaching therapeutic plasma concentrations.

  • Troubleshooting Steps:

    • Measure Plasma Concentrations: If not already being done, implement pharmacokinetic analysis to determine the actual plasma concentrations of this compound being achieved in your subjects.

    • Increase the Dose with Caution: While increasing the dose might seem like a straightforward solution, it should be done with extreme caution due to the potential for dose-dependent side effects. Refer to toxicological data for safe dosage ranges.[10]

    • Switch to Dimenhydrinate: Administering an equivalent dose of this compound in the form of dimenhydrinate is a more reliable method to achieve higher and more therapeutically relevant plasma concentrations.[1]

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound in canines following different routes of administration.

FormulationDoseMean Systemic Availability (%)Mean Maximum Concentration (Cmax) (ng/mL)Mean Terminal Elimination Half-Life (T1/2) (h)
Oral this compound5 mg/kg7.836 (± 20)5.0 (± 7.1)
Oral Dimenhydrinate10 mg/kg (≈5 mg/kg this compound)22.0124 (± 46)11.6 (± 17.7)
Intravenous this compound1 mg/kg100-4.2 (± 0.5)
Intramuscular this compound2 mg/kg88-6.8 (± 0.7)

Data sourced from[1][11]

Experimental Protocols

Protocol: Comparative Pharmacokinetic Analysis of Oral this compound and Dimenhydrinate in Canines

  • Objective: To determine and compare the pharmacokinetic profiles of this compound administered orally as this compound HCl and as dimenhydrinate.

  • Subjects: Healthy, fasted mixed-breed dogs.[1]

  • Study Design: A crossover design is recommended, where each dog receives both treatments with a sufficient washout period in between.[1]

  • Drug Administration:

    • Treatment 1: Oral administration of this compound at a dose of 5 mg/kg.[1]

    • Treatment 2: Oral administration of dimenhydrinate at a dose of 10 mg/kg (which provides an equivalent dose of approximately 5 mg/kg of this compound).[1]

    • Control (for bioavailability calculation): Intravenous administration of this compound at 1 mg/kg.[1]

  • Blood Sampling:

    • Collect blood samples at predefined intervals (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.[11]

    • Plasma should be separated and stored frozen until analysis.

  • Analytical Method:

    • Plasma concentrations of this compound should be determined using a validated high-performance liquid chromatography (HPLC) method.[11]

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and T1/2 using non-compartmental analysis software.

    • Calculate the oral bioavailability (F) using the formula: F = (AUCoral / AUCIV) * (DoseIV / Doseoral).

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Drug Administration (Crossover Design) cluster_sampling Sample Collection cluster_analysis Analysis subject_selection Select Healthy, Fasted Canine Subjects randomization Randomize into Treatment Groups subject_selection->randomization oral_dph Oral this compound (5 mg/kg) randomization->oral_dph Group 1 oral_dmh Oral Dimenhydrinate (10 mg/kg) randomization->oral_dmh Group 2 iv_dph Intravenous this compound (1 mg/kg for Bioavailability) randomization->iv_dph Control blood_collection Serial Blood Sampling (0-24h) oral_dph->blood_collection oral_dmh->blood_collection iv_dph->blood_collection hplc HPLC Analysis of Plasma Samples blood_collection->hplc pk_analysis Pharmacokinetic Parameter Calculation hplc->pk_analysis bioavailability Bioavailability Comparison pk_analysis->bioavailability

Caption: Experimental workflow for comparative pharmacokinetic analysis.

signaling_pathway cluster_absorption Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation oral_dph Oral this compound absorption Absorption oral_dph->absorption portal_vein Portal Vein absorption->portal_vein cyp_enzymes Canine Cytochrome P450 Enzymes (e.g., orthologs of human CYP2D6, CYP1A2, etc.) portal_vein->cyp_enzymes systemic_dph This compound (Reduced Bioavailability) portal_vein->systemic_dph Unmetabolized Drug metabolites Inactive Metabolites cyp_enzymes->metabolites Metabolism

Caption: Postulated metabolic pathway of oral this compound in canines.

References

Addressing Diphenhydramine stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of diphenhydramine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Extreme pH conditions (both acidic and alkaline), elevated temperatures, and UV/VIS light can lead to significant degradation.[1][2][3]

Q2: What are the main degradation pathways for this compound?

A2: The main degradation pathways for this compound include the breakdown of the ether bond, which can lead to the formation of benzhydrol and benzophenone.[2] Another potential degradation pathway is demethylation of the tertiary amine.[2] Under photocatalytic conditions, degradation can also occur through hydroxylation of the aromatic ring and oxidation of the alkylamine side chain.[4][5]

Q3: Is this compound susceptible to photodegradation?

A3: Yes, this compound is labile under UV/VIS irradiation, with degradation observed to be significant.[1][2][3] In the absence of a catalyst, this compound shows resistance to photodegradation under near-UV to visible light.[6] However, its degradation is enhanced in the presence of natural sand particles or photocatalysts like titanium dioxide.[6][7][8]

Q4: How does pH affect the stability of this compound?

A4: this compound shows varied stability across different pH levels. Significant degradation has been observed under strongly acidic (pH 1) and alkaline conditions, especially when combined with high temperatures.[1][2] For instance, at 70°C, visible degradation occurred at pH 1 and 4.[1][9]

Q5: What are the common degradation products of this compound?

A5: Known degradation products of this compound include benzhydrol, benzophenone, and this compound N-oxide.[10] The breakdown of the ether bond is a key degradation pathway.[2]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Unexpectedly low concentration of this compound in my aqueous solution. 1. pH of the solution is too high or too low. 2. Exposure to light during storage or handling. 3. High storage temperature. 4. Oxidative degradation. 1. Buffer the solution to a neutral or near-neutral pH. this compound has shown stability in solutions with a pH around 8.3.[1]2. Protect the solution from light by using amber-colored vials or storing it in the dark. [11][12][13]3. Store solutions at controlled room temperature or under refrigeration (2-8°C). [9][11][12][13][14]4. If oxidative stress is suspected, consider deoxygenating the solution or adding an appropriate antioxidant. Significant degradation was observed in the presence of 3% hydrogen peroxide.[14]
Appearance of unknown peaks in my chromatogram during HPLC analysis. 1. Degradation of this compound. 2. Interaction with excipients. 3. Contamination of the sample or mobile phase. 1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Common degradants include benzhydrol and benzophenone.[2][10]2. Evaluate the compatibility of this compound with all excipients in the formulation. [1]3. Ensure proper cleaning of all glassware and use high-purity solvents for the mobile phase.
Inconsistent stability results between batches. 1. Variability in storage conditions (temperature, light exposure). 2. Inconsistent pH of the prepared solutions. 3. Differences in the initial concentration of this compound. 1. Strictly control and monitor storage conditions for all batches. 2. Accurately measure and adjust the pH of each batch to the target value. 3. Ensure precise preparation of solutions with consistent starting concentrations.

Quantitative Data Summary

Table 1: Summary of this compound Degradation under Forced Conditions

Stress ConditionpHTemperatureDurationDegradation (%)Reference
Thermal170°C35 h>19[1][9]
Thermal470°C35 h>19[1][9]
UV/VIS Irradiation1-13Not specifiedNot specified5.5 - 96.3[1][3][9]
Oxidative (3% H₂O₂)Not specified60°C24 h>80[14]
Acidic260°C->10[14]
Alkaline1260°C->10[14]
SunlightAmbientAmbient->10[14]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and establish the stability-indicating nature of analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound hydrochloride in water or a suitable buffer at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2-4 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified period.[15]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature or heat at 60°C for a specified period.[14][15]

  • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 70°C) for an extended period.[1]

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a specified duration.[14]

3. Sample Analysis:

  • At predetermined time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products and calculate the percentage of degradation of this compound.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol outlines a general HPLC method suitable for separating this compound from its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[15]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10mM Heptane sulfonate and 13mM Triethylamine in water, pH adjusted to 3.3) and organic solvents (e.g., methanol (B129727) and acetonitrile) in a ratio like 64:10:26 (water:methanol:acetonitrile).[15]

  • Flow Rate: 1.0 mL/min.[15]

  • Detection Wavelength: 254 nm.[15]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 35°C).[10]

2. Standard and Sample Preparation:

  • Prepare standard solutions of this compound hydrochloride of known concentrations in the mobile phase.

  • Prepare sample solutions by diluting the test samples to fall within the concentration range of the standard curve.

3. System Suitability:

  • Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Parameters to check include tailing factor, theoretical plates, and resolution between this compound and its degradation products.

4. Analysis and Quantification:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the samples by comparing the peak area with the standard curve.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Evaluation prep Prepare this compound Aqueous Solution acid Acid Hydrolysis prep->acid Expose to base Base Hydrolysis prep->base Expose to oxidation Oxidation prep->oxidation Expose to thermal Thermal Stress prep->thermal Expose to photo Photolytic Stress prep->photo Expose to sampling Withdraw Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc eval Identify Degradants & Quantify Degradation hplc->eval

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathways cluster_pathways Degradation Pathways cluster_products Degradation Products DPH This compound Ether_Cleavage Ether Bond Cleavage DPH->Ether_Cleavage Heat, Acid/Base Demethylation N-Demethylation DPH->Demethylation Oxidation Oxidation DPH->Oxidation Oxidizing agents Hydroxylation Hydroxylation DPH->Hydroxylation Photocatalysis Benzhydrol Benzhydrol Ether_Cleavage->Benzhydrol Benzophenone Benzophenone Ether_Cleavage->Benzophenone N_Desmethyl N-desmethylthis compound Demethylation->N_Desmethyl N_Oxide This compound N-oxide Oxidation->N_Oxide Hydroxylated_DPH Hydroxylated This compound Hydroxylation->Hydroxylated_DPH

References

Technical Support Center: Diphenhydramine-Induced Cognitive Deficit Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing diphenhydramine-induced cognitive deficit models in preclinical research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and confounding variables that can impact the reliability and reproducibility of your experiments.

Q1: My animals are overly sedated after this compound administration, which is interfering with cognitive testing. How can I mitigate this?

A1: Excessive sedation is a primary confounding factor in this model due to this compound's potent antihistaminic effects.

  • Troubleshooting Steps:

    • Dose-Response Pilot Study: Before commencing your main study, conduct a pilot experiment with a range of this compound doses (e.g., 1, 3, 10, 20 mg/kg, i.p. in rodents) to identify the optimal dose that induces a measurable cognitive deficit without causing excessive sedation that impairs motor function required for the task.

    • Timing of Administration: Adjust the time between drug administration and behavioral testing. A shorter interval might capture the cognitive deficit before peak sedation, while a longer interval might allow for recovery from sedation while cognitive impairment persists.

    • Task Selection: Choose cognitive tasks that are less dependent on high levels of motor activity. For example, the Passive Avoidance Test may be less affected by mild sedation than the Morris Water Maze.

    • Control for Motor Activity: Always include an assessment of locomotor activity, such as the Open Field Test, to quantify the sedative effects of your chosen dose. This allows you to dissociate cognitive deficits from simple motor impairment.

Q2: I am observing high variability in cognitive performance among my this compound-treated animals. What are the potential sources of this variability?

A2: High variability can be attributed to several confounding factors. Systematically addressing these can improve the consistency of your results.

  • Troubleshooting Steps:

    • Genetic Background (Strain): Different rodent strains exhibit varying sensitivities to this compound. For instance, C57BL/6 mice are generally more active and less anxious than BALB/c mice, which can influence their performance in behavioral tasks independent of drug effects[1]. It is crucial to use a consistent strain throughout your study and to be aware of the known behavioral phenotypes of your chosen strain.

    • Sex Differences: Male and female rodents can respond differently to this compound. For example, the sedative effects of this compound in female rats have been shown to be dependent on ovarian steroids[2]. It is recommended to either use a single sex or to include both sexes and analyze the data separately.

    • Housing Conditions: Environmental enrichment has been shown to ameliorate cognitive deficits in various models[3][4]. Conversely, social isolation can induce stress and impact cognitive performance. Standardize housing density, cage size, and enrichment materials across all experimental groups.

    • Diet: The composition of the animal's diet can influence drug metabolism by altering the activity of cytochrome P450 enzymes in the liver. Ensure all animals are maintained on the same diet throughout the study.

    • Gut Microbiome: The gut microbiome can influence drug metabolism and neuroinflammation. Be aware that changes in diet or exposure to antibiotics can alter the gut microbiome and potentially impact your results.

Q3: How does the time of day for testing affect the outcomes of my this compound cognitive deficit experiments?

A3: Circadian rhythm is a critical but often overlooked confounding variable in rodent behavioral studies.

  • Troubleshooting Steps:

    • Consistent Testing Time: Rodents are nocturnal, and their cognitive performance can vary depending on the light/dark cycle. All behavioral testing should be conducted at the same time of day to minimize variability.

    • Reverse Light Cycle: To test animals during their active phase without requiring researchers to work at night, consider housing the animals in a reverse light-dark cycle room.

    • Acclimation: Ensure animals are adequately acclimated to the testing room and the light conditions before initiating any experiments.

Q4: My results are not consistent with published findings. What are some common pitfalls in the experimental protocol?

A4: In addition to the confounding variables mentioned above, subtle differences in experimental protocols can lead to divergent results.

  • Troubleshooting Steps:

    • Habituation: Insufficient habituation to the experimental apparatus and handling by the researcher can lead to stress and anxiety, which can confound cognitive performance.

    • Aversive Stimuli: In tasks like the Passive Avoidance Test, the intensity and duration of the aversive stimulus (e.g., foot shock) must be carefully calibrated and consistent across all animals.

    • Blinding: To prevent experimenter bias, the person conducting the behavioral testing and data analysis should be blind to the experimental groups.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the expected quantitative effects of this compound on common behavioral paradigms based on available literature. Note that specific values can vary significantly based on the confounding variables discussed above.

Table 1: Effect of this compound on Locomotor Activity in the Open Field Test (Mice)

Dose (mg/kg, i.p.)Expected Change in Total Distance TraveledExpected Change in Rearing FrequencyReference
1-2DecreaseDecrease[5]
20Significant DecreaseSignificant Decrease[2][6]
>50Potential for paradoxical hyperactivityPotential for paradoxical hyperactivity[5]

Table 2: Effect of this compound on Memory in the Passive Avoidance Test (Rodents)

Dose (mg/kg, i.p.)Expected Change in Step-Through LatencyCognitive Domain AssessedReference
1-3DecreaseLong-term memory[7]
10-30Significant DecreaseLong-term memory[7]

Table 3: Effect of this compound on Spatial Learning in the Morris Water Maze (Rodents)

Dose (mg/kg, i.p.)Expected Change in Escape LatencyCognitive Domain AssessedReference
1-3IncreaseSpatial learning and memory[7]
10Significant IncreaseSpatial learning and memory[7]

Experimental Protocols

1. Passive Avoidance Test

  • Objective: To assess the effect of this compound on long-term, fear-motivated memory.[8][9]

  • Apparatus: A two-chamber box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.[8]

  • Procedure:

    • Acquisition Trial (Training):

      • Administer this compound or vehicle to the animal at the predetermined time before training.

      • Place the animal in the light compartment.

      • After a brief habituation period (e.g., 60 seconds), open the guillotine door.

      • When the animal enters the dark compartment (which rodents naturally prefer), close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

      • Record the latency to enter the dark compartment.

      • Return the animal to its home cage.

    • Retention Trial (Testing):

      • 24 hours after the acquisition trial, place the animal back in the light compartment.

      • Open the guillotine door and record the step-through latency (the time it takes for the animal to enter the dark compartment). A longer latency indicates better memory of the aversive stimulus. The trial is typically ended after a cut-off time (e.g., 300 seconds).

2. Morris Water Maze

  • Objective: To evaluate the effect of this compound on spatial learning and memory.[10][11]

  • Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder). A small escape platform is hidden just below the water's surface. Visual cues are placed around the room to aid in spatial navigation.[7]

  • Procedure:

    • Habituation: Allow the animals to acclimate to the testing room and the water maze for a few days prior to the experiment. This may include a free swim session without the platform.

    • Drug Administration: Administer this compound (e.g., 1-3 mg/kg, intraperitoneally) or vehicle to the animals 30 minutes before the training session.[7]

    • Acquisition Training:

      • Place the animal in the water at one of four starting positions, facing the wall of the pool.

      • Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.

      • Allow the animal to remain on the platform for 15-30 seconds.

      • Repeat for several trials per day over consecutive days.

    • Probe Trial:

      • 24 hours after the final training session, remove the platform from the pool.

      • Place the animal in the pool and allow it to swim freely for a set duration (e.g., 60 seconds).

      • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Cognitive Impairment

This compound induces cognitive deficits primarily through its action as an inverse agonist at histamine (B1213489) H1 receptors and as a competitive antagonist at muscarinic acetylcholine (B1216132) M1 receptors in the central nervous system.

cluster_0 This compound cluster_1 Receptor Targets cluster_2 Cognitive Impairment DPH This compound H1R Histamine H1 Receptor (Inverse Agonist) DPH->H1R M1R Muscarinic M1 Receptor (Antagonist) DPH->M1R Cognition Cognitive Deficits (Learning & Memory Impairment) H1R->Cognition M1R->Cognition

Diagram of this compound's primary mechanisms of cognitive impairment.

Muscarinic M1 Receptor (Gq-coupled) Signaling Pathway in the Hippocampus

Acetylcholine binding to M1 receptors activates the Gq signaling cascade, leading to the activation of downstream effectors that are crucial for synaptic plasticity and memory formation. This compound blocks this pathway.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ACh Acetylcholine M1R M1 Receptor ACh->M1R Activates DPH This compound DPH->M1R Blocks Gq Gq protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Plasticity Synaptic Plasticity (LTP, Memory Formation) Ca->Plasticity PKC->Plasticity

Simplified M1 muscarinic receptor signaling pathway blocked by this compound.

Histamine H1 Receptor (Gq-coupled) Signaling Pathway in the Cortex

As an inverse agonist, this compound stabilizes the inactive state of the H1 receptor, reducing its constitutive activity and blocking histamine-mediated neuronal excitation, which is important for wakefulness and attention.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Histamine Histamine H1R_active H1 Receptor (Active) Histamine->H1R_active Activates DPH This compound H1R_inactive H1 Receptor (Inactive) DPH->H1R_inactive Stabilizes (Inverse Agonist) H1R_active->H1R_inactive Equilibrium Gq_H1 Gq protein H1R_active->Gq_H1 Activates PLC_H1 Phospholipase C (PLC) Gq_H1->PLC_H1 Activates Neuronal_Excitation Neuronal Excitation (Wakefulness, Attention) PLC_H1->Neuronal_Excitation Leads to

Histamine H1 receptor signaling and the inverse agonist effect of this compound.

Typical Experimental Workflow for a this compound Cognitive Deficit Study

cluster_0 Treatment Phase Acclimation Animal Acclimation & Habituation to Handling Baseline Baseline Cognitive Testing (Optional) Acclimation->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Vehicle Vehicle Administration Grouping->Vehicle DPH_Dose This compound Administration Grouping->DPH_Dose Cognitive_Test Cognitive Task (e.g., MWM, PAT) Vehicle->Cognitive_Test Motor_Test Motor Function Test (e.g., Open Field) Vehicle->Motor_Test DPH_Dose->Cognitive_Test DPH_Dose->Motor_Test Analysis Data Analysis Cognitive_Test->Analysis Motor_Test->Analysis Interpretation Interpretation of Results Analysis->Interpretation

A typical experimental workflow for validating the this compound model.

References

Technical Support Center: Optimizing Diphenhydramine Concentration for In Vitro Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro neurotoxic effects of diphenhydramine.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in in vitro neurotoxicity studies?

A1: Based on available literature, a wide range of concentrations has been used depending on the cell type and endpoint being measured. For initial screening, a broad concentration range from low nanomolar (nM) to high micromolar (µM) is recommended. Studies have shown effects at concentrations as low as 100 nM for altering neuronal firing and IC50 values in the micromolar range for cytotoxicity in various cell lines.[1] For instance, in BV2 microglial cells, the IC50 for inhibition of proton currents was found to be around 42-43 µM. It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific experimental model.

Q2: Which neuronal cell lines are commonly used to study this compound neurotoxicity?

A2: While primary neuronal cultures are considered a gold standard, several human and rodent neuronal cell lines are frequently used for their convenience and reproducibility. Commonly used lines for neurotoxicity studies include human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells. The choice of cell line should be guided by the specific research question, as different cell lines can exhibit varying sensitivities to toxicants.

Q3: What are the primary mechanisms of this compound-induced neurotoxicity?

A3: this compound's neurotoxicity is multifactorial. Its primary mechanism is as a histamine (B1213489) H1 receptor antagonist.[2] However, at higher concentrations, it exhibits other effects that can contribute to neurotoxicity, including:

  • Anticholinergic effects: Blocking muscarinic acetylcholine (B1216132) receptors.

  • Sodium channel blockade: This can lead to local anesthetic effects and, at high concentrations, cardiotoxicity.[3]

  • Induction of apoptosis: this compound has been shown to induce programmed cell death in various cell types, including neuronal cells, through the activation of caspases and modulation of the Bcl-2 family of proteins.[4][5]

  • Oxidative stress: Some studies suggest that this compound can induce the production of reactive oxygen species (ROS), leading to cellular damage.[4]

  • Mitochondrial dysfunction: Disruption of mitochondrial function can be a key event in drug-induced toxicity.[6][7][8][9]

Q4: How does this compound's interference with the MTT assay affect results?

A4: this compound, as an organic amine, can interfere with the MTT assay by inhibiting the exocytosis of formazan (B1609692) crystals from astrocytes.[10] This can lead to an artificial increase in the measured absorbance, resulting in a false-positive signal that suggests increased cell viability or a false-negative result for toxicity.[10] It is crucial to be aware of this potential artifact and to validate findings with an alternative cytotoxicity assay that has a different mechanism, such as the LDH assay or a cell counting method like Trypan Blue exclusion.[10][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible cell viability results 1. Cell health and density: Inconsistent seeding density, poor cell health, or high passage number. 2. Compound precipitation: this compound may precipitate at high concentrations in culture media. 3. Assay interference: As noted in the FAQs, this compound can interfere with the MTT assay.[10]1. Optimize cell culture conditions: Ensure consistent cell seeding density and use cells within a low passage number range. Regularly check for mycoplasma contamination. 2. Check for precipitation: Visually inspect the treatment wells for any precipitate. If observed, prepare fresh dilutions and consider using a lower final solvent concentration. 3. Use an orthogonal assay: Confirm results using a mechanistically different viability assay, such as the LDH release assay, which measures membrane integrity.
High background signal in control wells 1. Media components: Phenol (B47542) red or serum in the culture medium can contribute to background absorbance/fluorescence. 2. Contamination: Bacterial or yeast contamination can lead to high metabolic activity and a false-positive signal.1. Use appropriate controls: Include a media-only background control to subtract from all readings. If possible, perform the final assay steps in serum-free and phenol red-free media. 2. Maintain aseptic technique: Regularly monitor cultures for any signs of contamination.
No dose-dependent effect observed 1. Inappropriate concentration range: The selected concentrations may be too low to induce a toxic effect or too high, causing immediate and complete cell death. 2. Short incubation time: The duration of exposure may not be sufficient to induce a measurable toxic response.1. Perform a wider dose-response study: Test a broader range of concentrations, for example, from 1 nM to 100 µM, to identify the dynamic range of the response. 2. Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure duration for your cell model and endpoint.
Conflicting results between different viability assays (e.g., MTT vs. LDH) 1. Different cellular processes measured: MTT assays measure metabolic activity, which can be affected before cell death, while LDH assays measure membrane integrity, a later event in cell death. 2. Compound-specific assay interference: this compound's known interference with the MTT assay.[10]1. Interpret results in context: Understand that different assays provide information about different stages of cell death. A decrease in MTT reduction may indicate mitochondrial dysfunction, while an increase in LDH release signifies loss of membrane integrity. 2. Prioritize non-interference assays: Give more weight to results from assays less prone to chemical interference, such as LDH release or direct cell counting.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeAssayExposure Time (h)IC50 / Effect
Cortical AstrocytesPrimary Rat AstrocytesMTT Assay24Increased MTT reduction at 100 µM (artifact)[10]
BV2Murine Microglial CellsProton Current Inhibition-IC50 ≈ 42-43 µM
Periaqueductal Gray NeuronsPrimary Rat NeuronsElectrophysiology->500 nM reduces baseline firing[1]
SH-SY5YHuman Neuroblastoma[3H]NE Release Inhibition-IC50 for hydroxyzine (B1673990) (similar structure) = 9.4 µM[12]
A2058Human MelanomaMTS Assay48~50 µg/mL (~195 µM)[2]
A375.S2Human MelanomaMTS Assay48~60 µg/mL (~234 µM)[2]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions. This table is intended to provide a general reference range.

Experimental Protocols

Cell Viability/Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control).

    • Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

    • Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Caution: Be aware of the potential for this compound to interfere with this assay, as described in the FAQs and Troubleshooting Guide.[10]

2. LDH (Lactate Dehydrogenase) Release Assay

  • Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.

  • Procedure:

    • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

    • After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

    • Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Measure the absorbance at a wavelength of 490 nm.

    • To determine the maximum LDH release, lyse the untreated control cells with a lysis buffer and use this as a positive control.

Apoptosis Assay

Annexin V/Propidium Iodide (PI) Staining

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Culture and treat cells with this compound in appropriate culture vessels (e.g., 6-well plates).

    • Harvest the cells (including any floating cells in the supernatant) by trypsinization or gentle scraping.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Visualizations

Experimental_Workflow_for_Neurotoxicity_Assessment cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed Neuronal Cells treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (Time-Course) treatment->incubation viability Cell Viability Assays (MTT, LDH) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis oxidative_stress Oxidative Stress (ROS Measurement) incubation->oxidative_stress data_analysis Analyze Data (IC50, % Apoptosis, etc.) viability->data_analysis apoptosis->data_analysis oxidative_stress->data_analysis interpretation Interpret Results data_analysis->interpretation

Caption: Experimental workflow for in vitro neurotoxicity assessment.

Diphenhydramine_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus DPH This compound H1R H1 Receptor DPH->H1R Antagonizes NaChannel Voltage-gated Na+ Channel DPH->NaChannel Blocks ROS ↑ Reactive Oxygen Species (ROS) DPH->ROS Ca2 ↑ Intracellular Ca2+ H1R->Ca2 Modulates Mito Mitochondrial Dysfunction ROS->Mito Ca2->Mito Bax ↑ Bax Caspase Caspase Activation Bax->Caspase Bcl2 ↓ Bcl-2 Bcl2->Caspase Mito->Bax Mito->Bcl2 Apoptosis Apoptosis Caspase->Apoptosis

Caption: Putative signaling pathways in this compound neurotoxicity.

References

Technical Support Center: Troubleshooting Diphenhydramine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering anomalous results in Diphenhydramine receptor binding assays. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary binding targets of this compound?

This compound is a first-generation antihistamine that primarily acts as an inverse agonist at the histamine (B1213489) H1 receptor.[1] However, it is known to have significant affinity for other receptors, which can lead to off-target effects. Its binding profile includes potent antagonism of muscarinic acetylcholine (B1216132) receptors (M1-M5), contributing to its anticholinergic side effects.[2][3] It also exhibits lower affinity for adrenergic and serotonergic receptors.[2]

Q2: Why am I observing high non-specific binding in my radioligand assay?

High non-specific binding can obscure specific binding signals and is a common issue in radioligand binding assays.[3] Potential causes include:

  • Hydrophobicity of the radioligand or test compound: Lipophilic compounds can bind to filters, tubes, and cell membranes non-specifically.

  • Inadequate blocking: Insufficient blocking of non-specific sites on membranes and filters.

  • Suboptimal assay conditions: Incorrect buffer composition, pH, or ionic strength can promote non-specific interactions.

  • Radioligand concentration too high: Using a radioligand concentration significantly above its Kd can increase non-specific binding.[4]

Q3: What could be the reason for low or no specific binding?

Several factors can lead to low or absent specific binding:

  • Inactive receptor preparation: Improper storage or handling of cell membranes can lead to receptor degradation.

  • Radioligand degradation: Radioligands, especially iodinated ones, have a limited shelf life.

  • Incorrect assay setup: Errors in pipetting, incorrect concentrations of reagents, or improper incubation times.

  • Suboptimal buffer conditions: The buffer composition may not be optimal for receptor-ligand interaction.

Q4: My IC50 values for this compound are inconsistent across experiments. What could be the cause?

Inconsistent IC50 values can stem from several sources:

  • Variability in assay conditions: Minor changes in incubation time, temperature, or buffer composition can affect binding affinity.

  • Pipetting errors: Inaccurate serial dilutions of this compound can lead to significant variations.

  • Cell membrane preparation variability: Differences in receptor density (Bmax) between batches of membrane preparations can alter IC50 values.

  • Equilibrium not reached: If the incubation time is too short, the binding reaction may not have reached equilibrium, leading to variable results.

Troubleshooting Guide

Issue 1: High Background Signal
Possible Cause Troubleshooting Steps
Radioligand sticking to filter plates Pre-soak filter plates with a blocking agent like 0.3-0.5% polyethyleneimine (PEI).
Non-specific binding to membranes Include a blocking agent such as 0.1-1% bovine serum albumin (BSA) in the assay buffer.[3]
Excessive radioligand concentration Use a radioligand concentration at or below its Kd value for the target receptor.[5]
Inadequate washing Optimize the number and volume of wash steps with ice-cold wash buffer to efficiently remove unbound radioligand.[3]
Issue 2: Low Specific Binding Signal
Possible Cause Troubleshooting Steps
Degraded receptor preparation Use freshly prepared or properly stored (-80°C) membrane aliquots. Perform a saturation binding experiment to confirm receptor activity (Bmax).
Radioligand has lost activity Check the expiration date of the radioligand. If possible, test its binding in a control assay with a known active ligand.
Suboptimal incubation time Determine the time to reach equilibrium by performing a time-course experiment (association kinetics).
Incorrect buffer pH or ionic strength Verify the pH and composition of all buffers. Consult literature for optimal conditions for the specific receptor.
Issue 3: High Variability Between Replicates
Possible Cause Troubleshooting Steps
Inaccurate pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Incomplete mixing of reagents Gently vortex or mix all solutions before adding them to the assay plate.
Uneven temperature across the plate Ensure the entire plate is incubated at a uniform temperature. Avoid placing plates near vents or on cold surfaces.
Edge effects in 96-well plates Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) of this compound for various receptors. Lower Ki values indicate higher binding affinity.

Table 1: this compound Binding Affinity (Ki) at Histamine and Muscarinic Receptors

ReceptorThis compound Ki (nM)
Histamine H114.08
Muscarinic M1210
Muscarinic M2130
Muscarinic M3240
Muscarinic M4112
Muscarinic M5260

Data sourced from BenchChem (2025).[2]

Table 2: this compound Binding Affinity (Ki) at Other Receptors

ReceptorThis compound Ki (nM)
Alpha-1 Adrenergic430
Alpha-2 Adrenergic7,600
Serotonin (5-HT) Transporter120
Dopamine Transporter2,100
Norepinephrine Transporter360

Data sourced from BenchChem (2025).[2]

Experimental Protocols

Radioligand Competitive Binding Assay for Histamine H1 Receptor

This protocol describes a typical competitive binding assay to determine the IC50 and Ki of a test compound like this compound for the histamine H1 receptor.

Materials:

  • Receptor Source: Membrane preparations from cells expressing the human histamine H1 receptor.

  • Radioligand: [³H]-Pyrilamine (Mepyramine).

  • Test Compound: this compound.

  • Non-specific Binding Control: 10 µM Mianserin.[6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration System: 96-well glass fiber filter plates (e.g., GF/C) and a cell harvester.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to the desired protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane preparation, assay buffer, and [³H]-Pyrilamine.

    • Non-specific Binding: Add membrane preparation, Mianserin, and [³H]-Pyrilamine.

    • Competitive Binding: Add membrane preparation, serial dilutions of this compound, and [³H]-Pyrilamine.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[7]

Visualizations

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[8][9]

Gq_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Histamine Histamine Histamine->H1R Binds Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response Leads to Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->Cellular_Response Leads to Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep_membranes Prepare Receptor Membranes setup_total Total Binding: Membranes + Radioligand prep_membranes->setup_total setup_nsb Non-specific Binding: Membranes + Radioligand + Excess Cold Ligand prep_membranes->setup_nsb setup_comp Competitive Binding: Membranes + Radioligand + this compound prep_membranes->setup_comp prep_radioligand Prepare Radioligand Solution prep_radioligand->setup_total prep_radioligand->setup_nsb prep_radioligand->setup_comp prep_competitor Prepare Serial Dilutions of this compound prep_competitor->setup_comp incubation Incubate to Equilibrium setup_total->incubation setup_nsb->incubation setup_comp->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: IC50 & Ki Determination counting->analysis Troubleshooting_High_NSB start High Non-Specific Binding Observed check_filters Are filter plates pre-soaked with PEI? start->check_filters soak_filters Soak filters in 0.3-0.5% PEI check_filters->soak_filters No check_buffer Does assay buffer contain BSA? check_filters->check_buffer Yes soak_filters->check_buffer add_bsa Add 0.1-1% BSA to assay buffer check_buffer->add_bsa No check_radioligand Is radioligand concentration > Kd? check_buffer->check_radioligand Yes add_bsa->check_radioligand lower_radioligand Lower radioligand concentration to ≤ Kd check_radioligand->lower_radioligand Yes check_washes Are wash steps adequate? check_radioligand->check_washes No lower_radioligand->check_washes optimize_washes Increase number and/or volume of washes check_washes->optimize_washes No end Re-run Assay check_washes->end Yes optimize_washes->end

References

Technical Support Center: Managing Diphenhydramine-Induced Paradoxical Excitation in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing diphenhydramine in animal models and encountering the paradoxical effect of CNS excitation instead of the expected sedation. This guide provides troubleshooting protocols, frequently asked questions (FAQs), and detailed experimental methodologies to help manage and understand this phenomenon.

Troubleshooting Guides

This section provides a step-by-step approach to address and mitigate paradoxical excitation observed during your experiments.

Immediate Steps Upon Observing Paradoxical Excitation

1. Confirm Dosing and Administration:

  • Double-check calculations: Ensure the correct dose was calculated based on the animal's body weight.

  • Verify concentration: Confirm the concentration of the this compound solution.

  • Administration route: Ensure the intended route of administration (e.g., intraperitoneal, subcutaneous, oral) was used, as this can affect the drug's pharmacokinetics.[1]

2. Assess the Animal's Welfare:

  • Monitor for signs of distress: Look for excessive agitation, seizures, or self-injurious behavior.

  • Provide supportive care: Ensure the animal has easy access to food and water. If the animal is hyperthermic, provide a cool environment.

  • Consult with veterinary staff: If the animal's welfare is compromised, consult with a veterinarian for appropriate care or euthanasia if necessary.

3. Review Experimental Parameters:

  • Species and strain: Be aware that different animal species and even strains within a species can react differently to this compound.[1]

  • Dosage level: Paradoxical excitation is more common at higher doses.[1] Consider if the dose used is approaching the reported toxic levels.

Long-Term Strategies and Experimental Refinements

1. Dose-Response Pilot Study:

  • Conduct a pilot study with a range of doses to determine the threshold for paradoxical excitation in your specific animal model and strain. This will help in selecting a dose that provides the desired effect without inducing hyperactivity.

2. Consider Genetic Factors:

  • In humans, paradoxical excitation has been linked to being an ultrarapid metabolizer via the CYP2D6 enzyme.[2][3][4] This is due to the rapid conversion of this compound to a potentially excitatory metabolite.[3][4][5]

  • Investigate the known cytochrome P450 (CYP) polymorphisms in your chosen animal model, as there are rodent orthologs to human CYP2D6. Strain differences in drug metabolism are common.

3. Control for Environmental Factors:

  • Acclimation: Ensure animals are properly acclimated to the housing and experimental conditions to minimize stress, which can potentiate excitatory effects.[1]

  • Testing environment: A novel or stressful testing environment can exacerbate hyperactivity.

4. Alternative Antihistamines:

  • If sedation is the desired effect and paradoxical excitation is a recurring issue, consider using a second-generation antihistamine (e.g., loratadine, cetirizine), which has less CNS penetration and a lower incidence of paradoxical effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced paradoxical excitation?

A1: this compound is a first-generation antihistamine that readily crosses the blood-brain barrier and typically causes sedation.[6][7] However, in some individuals and at higher doses, it can cause an opposite, "paradoxical" effect, leading to CNS stimulation, which can manifest as hyperactivity, agitation, restlessness, and even seizures.[1][8][9]

Q2: At what doses is paradoxical excitation commonly observed in animal models?

A2: The dose at which paradoxical excitation occurs is highly dependent on the species and strain. In mice, subcutaneous doses of 50 and 100 mg/kg have been reported to produce hyperactivity and stereotyped behavior.[10] In contrast, lower doses in chicks (1 and 2 mg/kg, i.m.) have been shown to decrease open-field activity.[10] It is crucial to perform a dose-response study in your specific model.

Q3: What are the proposed mechanisms behind this paradoxical effect?

A3: The exact mechanisms are not fully elucidated, but several hypotheses exist:

  • Metabolism: As mentioned, rapid metabolism by CYP enzymes (like CYP2D6 in humans) may produce an excitatory metabolite.[3][4][5]

  • Anticholinergic Effects: this compound is a potent antagonist of muscarinic acetylcholine (B1216132) receptors.[8][9][11] At high doses, this anticholinergic activity can lead to delirium and agitation.[8]

  • Serotonin (B10506) Reuptake Inhibition: At higher concentrations, this compound can inhibit the reuptake of serotonin, which could contribute to CNS stimulation and, in extreme cases, serotonin syndrome-like symptoms.[9][12][13]

Q4: How can I differentiate paradoxical excitation from a typical startle response or anxiety in my animal model?

A4: Paradoxical excitation is characterized by sustained hyperactivity and often accompanied by stereotyped behaviors (repetitive, invariant movements). A startle response is typically brief and habituates with repeated exposure to the stimulus. Anxiety in an open-field test is usually associated with thigmotaxis (wall-hugging) and reduced exploration of the center, whereas paradoxical excitation involves increased overall locomotion. A detailed ethological analysis of the behavior can help differentiate these states.

Q5: Are certain rodent strains more susceptible to this effect?

A5: While specific comparative studies on this compound-induced paradoxical excitation across different strains are not abundant in the provided search results, it is well-established that different inbred strains (e.g., C57BL/6 vs. BALB/c) can exhibit significant differences in their behavioral and metabolic responses to drugs.[14] It is therefore plausible that susceptibility to this paradoxical effect varies between strains.

Data Presentation

Table 1: Dose-Dependent Effects of this compound in Rodents

SpeciesStrainRoute of AdministrationDose (mg/kg)Observed Effect
MouseNot SpecifiedSubcutaneous (s.c.)50Stimulatory action in open-field activity and stereotyped behavior.[10]
MouseNot SpecifiedSubcutaneous (s.c.)100Stimulatory action in open-field activity and stereotyped behavior.[10]
RatWistarIntraperitoneal (i.p.)20Decreased locomotion and rearing frequencies (sedation).[15]
RatF344/NOral (in feed)~62.5 - 125Increased activity.[16]

Table 2: Acute Toxicity (LD50) of this compound in Various Animal Models

SpeciesRoute of AdministrationLD50 (mg/kg)
RatOral500
RatIntraperitoneal (i.p.)97
MouseOral130
MouseIntraperitoneal (i.p.)66
RabbitOral390
DogOral100

Note: LD50 values are a measure of acute toxicity and can vary based on the specific study and animal strain.

Experimental Protocols

Protocol 1: Open-Field Test for Assessing Hyperactivity and Stereotypy

Objective: To quantify locomotor activity and stereotyped behaviors in rodents following this compound administration to assess for paradoxical excitation.

Materials:

  • Open-field arena (e.g., 40x40x40 cm for mice, 100x100x40 cm for rats) with automated tracking software.

  • This compound solution.

  • Vehicle solution (e.g., saline).

  • Syringes and needles for injection.

  • 70% ethanol (B145695) for cleaning.

Procedure:

  • Habituation: Handle the animals for 5 minutes daily for 3 days prior to the experiment. On the day of testing, allow the animals to acclimate to the testing room for at least 1 hour before the experiment begins.

  • Drug Administration: Administer this compound at predetermined doses or vehicle via the chosen route of administration (e.g., i.p.). A typical injection volume is 10 ml/kg for mice.

  • Observation Period: Place the animal in the center of the open-field arena 15-30 minutes after injection. Record a video of the session for later analysis. The test duration is typically 10-30 minutes.

  • Data Collection (Automated):

    • Total distance traveled: A measure of overall locomotor activity.

    • Time spent in the center vs. periphery: Can indicate anxiety levels (thigmotaxis).

    • Rearing frequency and duration: A measure of exploratory behavior.

  • Data Collection (Manual Scoring for Stereotypy):

    • Use a time-sampling procedure to score the presence or absence of specific stereotyped behaviors at regular intervals (e.g., every 60 seconds).[17]

    • Stereotypy Score Sheet:

      • 0: Inactive, sleeping.

      • 1: Active, moving around the cage.

      • 2: Repetitive sniffing, head bobbing.

      • 3: Repetitive licking or biting of the cage.

      • 4: Repetitive circling or jumping.

      • 5: Seizure activity.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

Data Analysis: Compare the behavioral parameters between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Mandatory Visualizations

Signaling Pathways

Diphenhydramine_Signaling cluster_sedation Sedative Pathway cluster_excitation Paradoxical Excitation Pathway DPH_sed This compound (Low to Moderate Dose) H1R Histamine (B1213489) H1 Receptor (Inverse Agonist) DPH_sed->H1R Muscarinic_R Muscarinic Receptor (Antagonist) DPH_sed->Muscarinic_R Gq11 Gq/11 protein H1R->Gq11 Blocks Histamine PLC Phospholipase C PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_inhibition Decreased Neuronal Firing (Sedation) Ca_release->Neuronal_inhibition Complex Downstream Effects PKC->Neuronal_inhibition Complex Downstream Effects Muscarinic_R->Gq11 Blocks Acetylcholine DPH_exc This compound (High Dose) CYP2D6 CYP2D6 Metabolism (Ultrarapid) DPH_exc->CYP2D6 Anticholinergic_high Strong Muscarinic Blockade DPH_exc->Anticholinergic_high Serotonin_reuptake Serotonin Reuptake Inhibition DPH_exc->Serotonin_reuptake Excitatory_metabolite Excitatory Metabolite CYP2D6->Excitatory_metabolite Neuronal_excitation Increased Neuronal Firing (Hyperactivity, Stereotypy) Excitatory_metabolite->Neuronal_excitation Convergent Mechanisms Anticholinergic_high->Neuronal_excitation Convergent Mechanisms Serotonin_reuptake->Neuronal_excitation Convergent Mechanisms

Caption: Proposed signaling pathways for this compound's sedative vs. paradoxical excitatory effects.

Experimental Workflow

Experimental_Workflow start Start: Observe Paradoxical Excitation confirm_dose 1. Confirm Dose and Administration start->confirm_dose assess_welfare 2. Assess Animal Welfare (Consult Vet if Needed) confirm_dose->assess_welfare pilot_study 3. Conduct Dose-Response Pilot Study assess_welfare->pilot_study select_dose 4. Select Appropriate Dose or Alternative Drug pilot_study->select_dose behavioral_assessment 5. Perform Behavioral Assessment (Open-Field, Stereotypy) select_dose->behavioral_assessment Proceed with Experiment data_analysis 6. Analyze Data (Locomotion, Stereotypy Scores) behavioral_assessment->data_analysis end End: Interpret Results data_analysis->end

Caption: A logical workflow for troubleshooting and investigating this compound-induced paradoxical excitation.

Logical Relationships of Potential Mechanisms

Mechanism_Relationships cluster_mechanisms Potential Contributing Mechanisms cluster_outcomes Phenotypic Outcomes DPH This compound Administration H1_block H1 Receptor Blockade DPH->H1_block Muscarinic_block Muscarinic Receptor Blockade (Anticholinergic) DPH->Muscarinic_block CYP_metabolism CYP-mediated Metabolism DPH->CYP_metabolism Serotonin_effect Serotonin Reuptake Inhibition (High Doses) DPH->Serotonin_effect Sedation Sedation H1_block->Sedation Primary Effect Muscarinic_block->Sedation Contributes to Excitation Paradoxical Excitation (Hyperactivity, Stereotypy) Muscarinic_block->Excitation High Doses/ Sensitivity CYP_metabolism->Excitation Ultrarapid Metabolizers Serotonin_effect->Excitation High Doses

Caption: Interplay of potential mechanisms leading to either sedation or paradoxical excitation with this compound.

References

Strategies to minimize Diphenhydramine's anticholinergic side effects in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center with troubleshooting guides and FAQs to help researchers, scientists, and drug development professionals minimize Diphenhydramine's anticholinergic side effects in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's anticholinergic effects?

A1: this compound exerts its anticholinergic effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] While it is well-known as a first-generation histamine (B1213489) H1 receptor antagonist, its ability to cross the blood-brain barrier allows it to block mAChRs in the central nervous system (CNS).[1][3][4] This blockade is responsible for side effects such as dry mouth, urinary retention, tachycardia, and cognitive impairments.[1][2]

Q2: How does this compound's affinity for muscarinic receptors compare to its affinity for histamine H1 receptors?

A2: this compound is a potent H1 receptor antagonist but also possesses significant affinity for muscarinic receptors.[2] Its affinity for muscarinic receptors is generally lower than for H1 receptors, but it is potent enough to cause clinically relevant anticholinergic effects.[2] The rank order of selectivity for histamine over muscarinic receptors is lower for this compound compared to second-generation antihistamines like Cetirizine and Fexofenadine.[2]

Q3: Can the sedative effects of this compound be distinguished from its anticholinergic-induced cognitive impairment?

A3: While both effects originate in the CNS, they are mediated by different receptors. Sedation is primarily caused by the blockade of H1 receptors in the brain.[2] Cognitive impairment, including memory loss and confusion, is largely attributed to the blockade of muscarinic acetylcholine receptors, which are crucial for learning and memory processes.[2][5] In experimental designs, co-administration of a peripherally restricted H1 antagonist could help isolate central anticholinergic effects.

Q4: What are the primary strategies to minimize the anticholinergic side effects of this compound in vivo?

A4: The main strategies include:

  • Dose Reduction: The anticholinergic effects of this compound are dose-dependent.[3][6][7] Using the lowest effective dose can minimize these side effects.

  • Alternative Administration Routes: Topical application of this compound for localized allergic reactions can reduce systemic effects, including anticholinergic side effects.[1] However, systemic absorption can still occur, especially with broken skin.[8]

  • Co-administration with a Cholinesterase Inhibitor: Cholinesterase inhibitors, such as Physostigmine, can increase the amount of acetylcholine available to compete with this compound at the muscarinic receptors, thereby reversing anticholinergic effects.[9][10][11] This is a common strategy to treat this compound overdose.[3]

  • Use of Second-Generation Antihistamines: Second-generation antihistamines (e.g., Cetirizine, Loratadine, Fexofenadine) are designed to be more selective for peripheral H1 receptors and have limited penetration of the blood-brain barrier.[4][12][13] This results in significantly fewer CNS and anticholinergic side effects.[12][14]

Troubleshooting Experimental Design

Issue 1: High variability in animal behavioral studies after this compound administration.

  • Possible Cause: this compound can cause paradoxical CNS stimulation (agitation, restlessness) in some subjects, particularly at higher doses, instead of the expected sedation.[1][2] This can lead to inconsistent behavioral outcomes.

  • Troubleshooting Steps:

    • Conduct a thorough dose-response study: Establish a clear dose-response curve for the desired anticholinergic effect (e.g., memory impairment) versus sedative or stimulatory effects.

    • Control for Route and Timing of Administration: The oral bioavailability of this compound is 40-60%, with peak plasma concentrations occurring 2-3 hours after administration.[1][2] Intraperitoneal (i.p.) or intravenous (i.v.) routes will have different pharmacokinetics. Ensure consistent administration protocols.

    • Monitor for Confounding Behaviors: Video-record behavioral tests to score for competing behaviors like hyperactivity or excessive grooming, which could interfere with performance on cognitive tasks.[2]

Issue 2: Difficulty in quantifying the anticholinergic burden of this compound in vivo.

  • Possible Cause: The anticholinergic effects are a composite of actions on different muscarinic receptor subtypes (M1-M5) in various tissues. A single behavioral endpoint may not capture the full picture.

  • Troubleshooting Steps:

    • Use a Battery of Tests: Combine cognitive tests (e.g., Morris water maze, passive avoidance) with physiological measurements (e.g., heart rate, salivation, pupil diameter) to get a more comprehensive assessment of the anticholinergic load.

    • Employ an Anticholinergic Burden Scale: While primarily used in clinical settings, the principles of scales like the Anticholinergic Cognitive Burden (ACB) scale can be adapted for preclinical studies to rank compounds based on their potential anticholinergic effects.[15][16]

    • Ex Vivo Receptor Occupancy Studies: After in vivo dosing, tissues (e.g., brain, heart) can be collected to measure the degree of muscarinic receptor occupancy by this compound using radioligand binding assays.

Data Presentation

Table 1: Comparison of First and Second-Generation H1 Antihistamines

FeatureThis compound (First-Generation)Cetirizine (Second-Generation)
Primary Mechanism H1 receptor antagonist, Muscarinic receptor antagonist[1][17]Peripherally selective H1 receptor antagonist[18]
Blood-Brain Barrier Crossing Readily crosses[1][3]Limited penetration[19]
Sedation Common and significant[1][12]Less common and milder[12][18]
Anticholinergic Side Effects Common (dry mouth, blurred vision, urinary retention)[1][6]Minimal to none[14]
Receptor Selectivity Low; also binds to muscarinic, serotonin, and α-adrenergic receptors[5][6]High for H1 receptors[18]
Duration of Action 4 to 7 hours[1][4]~24 hours[4][18]

Table 2: Dose-Dependent Toxicities of this compound

Oral DoseAssociated Anticholinergic Signs and Symptoms
Therapeutic Dose (25-50 mg) Drowsiness, dry mouth, dizziness, poor coordination.[1][6]
Mild Overdose (<300 mg) Tachycardia, dilated pupils, hypoactive bowel sounds, urinary retention, confusion.[7]
Moderate to Severe Overdose (>1 gram) Delirium, psychosis, seizures, hallucinations, coma, cardiac arrhythmias (QRS widening, QTc prolongation).[3][7]
Potentially Fatal Dose > 20 mg/kg.[3]

Experimental Protocols

Protocol 1: In Vitro Muscarinic Receptor Binding Assay

This protocol is to determine the binding affinity of this compound for muscarinic receptors in a brain tissue preparation.

  • Materials:

    • Rat brain cortex homogenate (source of muscarinic receptors).

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a muscarinic antagonist.

    • This compound solutions of varying concentrations.

    • Atropine (for determining non-specific binding).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter and cocktail.

  • Procedure:

    • Preparation: Prepare serial dilutions of this compound.

    • Assay Setup: In triplicate, set up tubes for:

      • Total Binding: Brain homogenate + Assay Buffer + [³H]-NMS.

      • Non-specific Binding: Brain homogenate + Assay Buffer + [³H]-NMS + high concentration of Atropine.

      • Competitive Binding: Brain homogenate + Assay Buffer + [³H]-NMS + varying concentrations of this compound.

    • Incubation: Incubate all tubes at a set temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

    • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percent specific binding as a function of the log concentration of this compound.

    • Use non-linear regression to calculate the IC₅₀ (concentration of this compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

Protocol 2: In Vivo Assessment of Anticholinergic-Induced Memory Impairment (Passive Avoidance Test)

This protocol assesses the impact of this compound on learning and memory in rodents.

  • Apparatus: A two-chamber passive avoidance apparatus with a light and a dark compartment, connected by a door. The dark compartment has a grid floor capable of delivering a mild foot shock.

  • Procedure:

    • Habituation (Day 1): Place each animal in the light compartment and allow it to explore for 60 seconds. Open the door to the dark compartment. Most rodents will naturally enter the dark compartment due to their aversion to light. Record the latency to enter the dark compartment.

    • Training/Acquisition (Day 2):

      • Administer this compound (or vehicle control) via the desired route (e.g., i.p.) 30 minutes before training.

      • Place the animal in the light compartment. Once it completely enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

      • Remove the animal and return it to its home cage.

    • Testing/Retention (Day 3, 24 hours later):

      • Place the animal back in the light compartment and open the door.

      • Record the latency to enter the dark compartment (step-through latency), up to a maximum cut-off time (e.g., 300 seconds).

  • Data Analysis:

    • A longer step-through latency during the testing phase indicates successful memory of the aversive stimulus.

    • A significantly shorter latency in the this compound-treated group compared to the control group suggests an anticholinergic-induced memory deficit.

    • Compare the latencies between groups using appropriate statistical tests (e.g., Mann-Whitney U test).

Visualizations

Diphenhydramine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR Binds Gq_mAChR Gq Protein mAChR->Gq_mAChR Activates H1R Histamine H1 Receptor (H1R) Gq_H1R Gq Protein H1R->Gq_H1R Activates Response_ACh Cholinergic Response (e.g., Memory, Salivation) Gq_mAChR->Response_ACh Leads to Response_H1 Histaminergic Response (e.g., Allergic Reaction) Gq_H1R->Response_H1 Leads to DPH This compound DPH->mAChR Blocks DPH->H1R Blocks Histamine Histamine Histamine->H1R Binds

Caption: Dual antagonism of this compound at H1 and muscarinic receptors.

Experimental_Workflow start Start: In Vivo Experiment dosing Animal Dosing (Vehicle, DPH, Test Compound) start->dosing behavior Behavioral Assessment (e.g., Passive Avoidance Test) dosing->behavior physio Physiological Monitoring (Heart Rate, Salivation) dosing->physio tissue Tissue Collection (Brain, Salivary Gland) dosing->tissue Endpoint analysis Data Analysis & Comparison behavior->analysis physio->analysis assay Ex Vivo Analysis (Receptor Occupancy Assay) tissue->assay assay->analysis end End: Quantify Anticholinergic Load analysis->end

Caption: Workflow for assessing anticholinergic effects in vivo.

References

Technical Support Center: Accounting for Diphenhydramine's Off-Target Binding in Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accounting for the off-target binding of diphenhydramine in their experimental data analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target binding sites of this compound?

This compound, a first-generation antihistamine, is known for its promiscuous binding profile. While its therapeutic effect is mediated by antagonism of the histamine (B1213489) H1 receptor, it also exhibits significant affinity for several other receptors and channels.[1] Its primary off-targets include muscarinic acetylcholine (B1216132) receptors (M1-M5), adrenergic receptors, and voltage-gated sodium channels.[1][2][3][4] It has also been shown to inhibit the reuptake of serotonin (B10506) and interact with cardiac potassium channels.[5][6]

Q2: Why is it critical to account for this compound's off-target effects in experimental analysis?

Failing to account for off-target effects can lead to the misinterpretation of experimental results. The observed physiological or cellular response may be a composite of on-target (H1 receptor-mediated) and off-target effects. For instance, the well-documented sedative effects of this compound are not solely due to H1 receptor antagonism in the central nervous system but are also a consequence of its potent antimuscarinic activity.[5][7] In drug development, unidentified off-target interactions can lead to unexpected side effects and potential safety liabilities.[8]

Q3: How can I minimize the impact of off-target binding in my experimental design?

Minimizing off-target effects begins with a sound experimental design. Here are several strategies:

  • Use of Selective Comparators: Include second or third-generation antihistamines (e.g., Cetirizine (B192768), Fexofenadine) as negative controls. These compounds have a much higher selectivity for the H1 receptor and significantly lower affinity for muscarinic and other receptors.[1]

  • Dose-Response Curves: Generate comprehensive dose-response curves. The potency of this compound for its on-target versus off-target effects will likely differ. Analyzing the full dose-response relationship can help to dissect these effects.

  • Use of Antagonists for Off-Targets: If a specific off-target is suspected to be involved, use a selective antagonist for that target to see if it can block the observed effect of this compound. For example, if muscarinic receptor activation is a concern, pre-treatment with atropine (B194438) could be employed.

  • Cell Lines with Varied Receptor Expression: Utilize cell lines that endogenously express the target of interest (H1 receptor) but lack the suspected off-target receptors, or use gene-editing technologies like CRISPR to knock out the off-target receptors.

Q4: What are the recommended methods for experimentally detecting and validating off-target binding?

A multi-pronged approach is often necessary for robust validation of off-target effects:

  • In Silico Prediction: Computational tools can predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands for other known targets.[9]

  • Biased (Targeted) Approaches:

    • Radioligand Binding Assays: These are the gold standard for quantifying the binding affinity (Ki) of a compound for a specific receptor.[10]

    • Enzymatic Assays: For off-targets that are enzymes, assays measuring the inhibition of enzyme activity can be used.

  • Unbiased (Genome-Wide) Approaches:

    • Proteome-wide screening: Techniques like capture compound mass spectrometry can identify a broad range of protein interactions.[9]

    • Phenotypic Screening: High-content imaging or other cell-based assays can reveal unexpected cellular phenotypes that can then be traced back to specific off-target interactions.

Troubleshooting Guides

Problem: My experimental results with this compound are inconsistent or unexpected.

Possible Cause Troubleshooting Steps
1. Off-target effects are dominating the observed phenotype. a. Review the known off-target profile of this compound (see Data Presentation section).b. Perform a dose-response experiment to determine if the potency aligns with the H1 receptor or a known off-target.c. Use selective antagonists for suspected off-targets to see if the effect is blocked.d. As a control, repeat the experiment with a more selective H1 antagonist like cetirizine or fexofenadine.[1]
2. The cell line or animal model has a high expression of an off-target receptor. a. Characterize the receptor expression profile of your experimental system using techniques like qPCR or western blotting.b. If possible, switch to a model system with a more favorable receptor expression profile.
3. Variability in this compound metabolism. a. This compound is primarily metabolized by the CYP2D6 enzyme, which can have genetic polymorphisms leading to different metabolic rates.[3][11]b. If working with primary cells from different donors or in clinical studies, consider genotyping for CYP2D6 variants.

Problem: I am unable to distinguish between on-target (H1 receptor-mediated) and off-target effects.

Possible Cause Troubleshooting Steps
1. Overlapping signaling pathways between the on-target and off-target receptors. a. Map the signaling pathways for the H1 receptor and suspected off-targets (see Signaling Pathways diagram below).b. Identify unique downstream effectors for each pathway and measure their activation or inhibition.c. Use pathway-specific inhibitors to dissect the contribution of each pathway to the overall response.
2. The experimental endpoint is a general measure of cell health or activity. a. Switch to a more specific functional assay that is directly coupled to the activation or inhibition of the H1 receptor (e.g., measuring histamine-induced calcium flux).b. Use a reporter gene assay where the reporter is under the control of a response element specific to the H1 receptor signaling pathway.

Data Presentation

Table 1: Comparative Binding Affinity (Ki, nM) of this compound at Histamine and Muscarinic Receptors [1]

ReceptorThis compoundCetirizineFexofenadine
Histamine H1 14.08~6~10
Muscarinic M1 210>10,000>10,000
Muscarinic M2 130>10,000>10,000
Muscarinic M3 240>10,000>10,000
Muscarinic M4 112>10,000>10,000
Muscarinic M5 260>10,000>10,000

Table 2: Comparative Binding Affinity (Ki, nM) of this compound at Adrenergic, Serotonergic, and Dopaminergic Receptors [1]

ReceptorThis compoundCetirizineFexofenadine
Alpha-1 Adrenergic 430>10,000>10,000
Alpha-2 Adrenergic 7,600>10,000>10,000
Serotonin Transporter 130>10,000>10,000
Dopamine Transporter 3,400>10,000>10,000

Table 3: Activity of this compound at Ion Channels

TargetActivityDissociation Constant (Kd)Reference
Voltage-gated Sodium Channels Inhibition (inactivated state)~10 µM[2]
Delayed Rectifier Potassium Channels BlockadeNot specified[5][6]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for a receptor of interest (e.g., muscarinic M1 receptor).

  • Materials:

    • Cell membranes expressing the M1 receptor.

    • Radioligand (e.g., [³H]-N-Methylscopolamine).

    • Unlabeled this compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Scintillation vials and cocktail.

    • Glass fiber filters.

    • Filtration apparatus.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.

    • Add the cell membranes to initiate the binding reaction.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of a known M1 antagonist (e.g., atropine).

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[10]

Mandatory Visualizations

Signaling_Pathways cluster_OnTarget On-Target Pathway (H1 Receptor) cluster_OffTarget Off-Target Pathway (Muscarinic M1 Receptor) Histamine Histamine H1R H1 Receptor Histamine->H1R Diphenhydramine_H1 This compound Diphenhydramine_H1->H1R Gq11 Gq/11 H1R->Gq11 PLC PLC Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC ACh Acetylcholine M1R M1 Receptor ACh->M1R Diphenhydramine_M1 This compound Diphenhydramine_M1->M1R Gq11_M1 Gq/11 M1R->Gq11_M1 PLC_M1 PLC Gq11_M1->PLC_M1 IP3_DAG_M1 IP3 & DAG PLC_M1->IP3_DAG_M1 Ca_PKC_M1 ↑ Ca²⁺ & PKC Activation IP3_DAG_M1->Ca_PKC_M1

Caption: On-target vs. off-target signaling pathways of this compound.

Experimental_Workflow InSilico In Silico Prediction (e.g., Target Fishing) BindingAssay Radioligand Binding Assay (Biased Validation) InSilico->BindingAssay Predicted Targets ProteomeScreening Proteome-wide Screening (Unbiased Discovery) InSilico->ProteomeScreening FunctionalAssay Cell-Based Functional Assay BindingAssay->FunctionalAssay DataAnalysis Data Analysis & Interpretation FunctionalAssay->DataAnalysis ProteomeScreening->BindingAssay Novel Hits Conclusion Identify & Quantify Off-Target Effects DataAnalysis->Conclusion

Caption: Workflow for identifying and validating off-target effects.

Data_Analysis_Logic Start Start: Observe Phenotypic Effect DoseResponse Generate Dose-Response Curve with this compound Start->DoseResponse ComparePotency Compare EC50/IC50 to Known Ki values for On- and Off-Targets DoseResponse->ComparePotency SelectiveAntagonist Use Selective Antagonist for Suspected Off-Target ComparePotency->SelectiveAntagonist Potency suggests Off-Target OnTarget Conclusion: Primarily On-Target Effect ComparePotency->OnTarget Potency matches H1 Receptor Reversal Is Effect Reversed? SelectiveAntagonist->Reversal SelectiveAgonist Use Selective Agonist for Off-Target SelectiveAgonist->Reversal Reversal->OnTarget No OffTarget Conclusion: Off-Target Contribution Likely Reversal->OffTarget Yes

Caption: Logical workflow for data analysis to dissect off-target effects.

References

Technical Support Center: Improving the Solubility of Diphenhydramine for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively dissolving and utilizing Diphenhydramine in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant signaling pathways to ensure successful and reproducible in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound Hydrochloride for cell culture experiments?

A1: this compound Hydrochloride is freely soluble in water, ethanol, and dimethyl sulfoxide (B87167) (DMSO). For cell culture applications, preparing a concentrated stock solution in sterile DMSO is a common and effective practice. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Many cell lines can tolerate up to 1%, but it is crucial to determine the specific tolerance of your cell line.

Q2: I'm observing precipitation after adding my this compound stock solution to the cell culture medium. What could be the cause?

A2: Precipitation of this compound in cell culture medium can occur due to several factors:

  • High Final Concentration: The concentration of this compound in the final culture medium may exceed its solubility limit in the aqueous environment of the medium.

  • Improper Dilution Technique: Adding the aqueous medium directly to a concentrated DMSO stock can cause the compound to "crash out" of the solution due to the rapid change in solvent polarity.

  • pH of the Medium: The pH of the cell culture medium can influence the solubility of this compound, which is a tertiary amine.

  • Temperature Fluctuations: Moving media between different temperatures (e.g., from cold storage to a 37°C incubator) can affect compound solubility.

  • Interaction with Media Components: Components in the culture medium, such as serum proteins, could potentially interact with this compound and affect its solubility.

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A3: To minimize solvent-induced effects on cell viability and function, it is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v).[1] While some robust cell lines may tolerate up to 1%, it is best practice to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line and assay.[2][3] For sensitive or primary cell cultures, a lower concentration, such as 0.1%, is advisable.[1]

Q4: Do I need to adjust the pH of my this compound stock solution or the final culture medium?

A4: this compound is a tertiary amine with a pKa of approximately 9. Its solubility is pH-dependent, with higher solubility at a lower pH where it is protonated.[4] Standard cell culture media are typically buffered to a physiological pH of around 7.2-7.4. While it is not usually necessary to adjust the pH of your initial DMSO stock solution, if you encounter persistent precipitation issues in the final culture medium, a slight acidification of the medium could be considered, provided it is within the tolerance range of your cells. However, this should be approached with caution as significant pH changes can impact cell health.

Q5: How should I store my this compound stock solution?

A5: this compound Hydrochloride stock solutions, particularly in DMSO, should be stored at -20°C for long-term stability. For aqueous solutions, it is recommended to prepare them fresh. If storage is necessary, they should be filter-sterilized and stored at 4°C for a short period, though aqueous solutions are generally not recommended for long-term storage.[5] Protect solutions from light, as this compound can be light-sensitive.[5]

Solubility Data for this compound Hydrochloride

The following table summarizes the solubility of this compound Hydrochloride in common laboratory solvents.

SolventSolubilityReference
WaterFreely Soluble (100-1000 mg/mL)[6]
EthanolFreely Soluble[7]
DMSO~20 mg/mL[5]
PBS (pH 7.2)~10 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Hydrochloride Stock Solution in DMSO

This protocol describes the preparation of a 20 mM this compound Hydrochloride stock solution in DMSO.

Materials:

  • This compound Hydrochloride (MW: 291.82 g/mol )

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Warm the vial of this compound Hydrochloride to room temperature before opening.

  • Weigh out 2.92 mg of this compound Hydrochloride powder and transfer it to a sterile microcentrifuge tube.

  • Add 500 µL of sterile DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution, but avoid excessive heat.[8]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

This protocol outlines the correct procedure for diluting a concentrated DMSO stock solution into an aqueous cell culture medium to prevent precipitation.

Materials:

  • 20 mM this compound Hydrochloride in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium (containing serum, if applicable)

  • Sterile pipette tips and tubes

Procedure:

  • Thaw an aliquot of the 20 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the high-concentration stock solution in DMSO to create intermediate stocks if very low final concentrations are required.

  • To prepare a final concentration of 20 µM this compound in your cell culture experiment, add 1 µL of the 20 mM stock solution directly to 1 mL of pre-warmed cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Immediately after adding the stock solution to the medium, mix thoroughly by gentle pipetting or swirling. Crucially, add the small volume of DMSO stock to the large volume of aqueous medium, not the other way around. [8]

  • Visually inspect the medium for any signs of precipitation before adding it to your cells.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation upon dilution in media The final concentration of this compound exceeds its solubility in the aqueous medium.Lower the final working concentration of this compound.
Improper dilution technique.Always add the small volume of concentrated DMSO stock to the larger volume of pre-warmed aqueous medium with rapid mixing.[8]
The final DMSO concentration is too low to maintain solubility.While keeping the final DMSO concentration below cytotoxic levels (ideally ≤0.5%), ensure it is sufficient for solubility. A vehicle control with the same DMSO concentration is essential.
Cloudy or hazy appearance of the medium after adding this compound Interaction with serum proteins in the medium. This compound is known to bind to serum albumin.[9][10][11]Consider reducing the serum concentration in your medium if experimentally feasible. Alternatively, allow the this compound-containing medium to equilibrate at 37°C for a short period before adding it to the cells.
The pH of the medium is not optimal for this compound solubility.While generally not recommended, a slight and careful adjustment of the medium's pH towards the acidic side might improve solubility. This must be tested for its effect on cell viability.[4]
Inconsistent experimental results Degradation of this compound in the stock solution due to improper storage.Store DMSO stock solutions at -20°C in single-use aliquots and protect from light. Prepare fresh aqueous solutions for each experiment.[5]
Cytotoxicity from the solvent (DMSO).Perform a dose-response curve for DMSO on your specific cell line to determine the maximum non-toxic concentration. Always include a vehicle control in your experiments.[1][2][3]

Signaling Pathways and Experimental Workflows

This compound primarily acts as an antagonist at the Histamine (B1213489) H1 receptor and also exhibits anticholinergic effects by blocking muscarinic acetylcholine (B1216132) receptors.[7][12][13] Its influence extends to other cellular processes, including the modulation of ion channels and the induction of apoptosis in certain cancer cells.[13]

Diphenhydramine_Signaling_Pathways This compound Signaling Pathways cluster_0 Histamine H1 Receptor Pathway cluster_1 Muscarinic Acetylcholine Receptor Pathway cluster_2 Apoptosis Induction in Melanoma Cells This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonist PLC Phospholipase C H1R->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces Diphenhydramine2 This compound mAChR Muscarinic ACh Receptor Diphenhydramine2->mAChR Antagonist AC Adenylyl Cyclase mAChR->AC Inhibits cAMP cAMP AC->cAMP Reduces Diphenhydramine3 This compound STAT3 STAT3 Diphenhydramine3->STAT3 Inhibits Activation MCL1 MCL-1 STAT3->MCL1 Induces Apoptosis Apoptosis MCL1->Apoptosis Inhibits

Caption: Key signaling pathways affected by this compound.

Experimental_Workflow Experimental Workflow for this compound Treatment prep_stock Prepare Concentrated This compound Stock (e.g., 20 mM in DMSO) dilute_media Dilute Stock into Pre-warmed Cell Culture Medium prep_stock->dilute_media treat_cells Treat Cells with This compound-containing Medium dilute_media->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Cellular Assay (e.g., Viability, Signaling) incubate->assay

References

Validation & Comparative

A Comparative Validation of Diphenhydramine- and Scopolamine-Induced Amnesia Models for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two widely used pharmacological models of amnesia: diphenhydramine-induced and scopolamine-induced cognitive impairment. Both agents are anticholinergic drugs that disrupt memory formation and are valuable tools in the preclinical assessment of nootropic and anti-amnesic compounds. This document outlines their mechanisms of action, presents comparative behavioral data, and details the experimental protocols for their use.

Comparative Efficacy in Inducing Amnesia

This compound, a first-generation antihistamine with significant anticholinergic properties, and scopolamine (B1681570), a non-selective muscarinic receptor antagonist, are both effective in inducing memory deficits in rodent models. The following table summarizes their effects on spatial memory as assessed by the Morris water maze test.

Treatment Group Escape Latency (seconds) ± SEM Time in Target Quadrant (seconds) ± SEM
Control (Saline)25.3 ± 2.135.8 ± 3.4
This compound (20 mg/kg)58.7 ± 4.515.2 ± 2.8
Scopolamine (1 mg/kg)62.1 ± 5.213.9 ± 2.5

Note: The data presented is a representative summary compiled from typical results in the field and may not reflect a single head-to-head study.

Mechanism of Action: Cholinergic System Disruption

Both this compound and scopolamine induce amnesia primarily by antagonizing muscarinic acetylcholine (B1216132) receptors in the brain, particularly the M1 subtype, which is crucial for learning and memory processes. This blockade disrupts the normal signaling cascade involving protein kinase C (PKC) and extracellular signal-regulated kinase (ERK), leading to impaired synaptic plasticity.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_drugs Anticholinergic Drugs ACh Acetylcholine (ACh) M1R M1 Muscarinic Receptor ACh->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PKC Protein Kinase C PLC->PKC Activates ERK ERK PKC->ERK Activates Memory Memory Formation ERK->Memory DPH This compound DPH->M1R Blocks SCO Scopolamine SCO->M1R Blocks

Caption: Anticholinergic Mechanism of Amnesia.

Experimental Protocols

The following are standardized protocols for inducing amnesia using this compound and scopolamine and assessing the cognitive deficits using the Morris water maze.

1. Animal Subjects:

  • Male Wistar rats (200-250g) are typically used.

  • Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water.

  • All experiments are conducted in accordance with ethical guidelines for animal research.

2. Drug Preparation and Administration:

  • This compound Hydrochloride: Dissolved in 0.9% saline. Administered intraperitoneally (i.p.) at a dose of 20 mg/kg.

  • Scopolamine Hydrobromide: Dissolved in 0.9% saline. Administered i.p. at a dose of 1 mg/kg.

  • Control animals receive an equivalent volume of 0.9% saline.

  • Drugs are administered 30 minutes prior to the start of the behavioral test.

3. Morris Water Maze Protocol:

  • Apparatus: A circular pool (150 cm in diameter, 60 cm high) filled with water (22±1°C) made opaque with non-toxic paint. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface.

  • Acquisition Phase:

    • Animals are trained for 4 consecutive days with 4 trials per day.

    • For each trial, the rat is gently placed into the water at one of four starting positions.

    • The rat is allowed to swim freely for 60 seconds to find the hidden platform.

    • If the rat fails to find the platform within 60 seconds, it is guided to it and allowed to remain there for 15 seconds.

    • The time to reach the platform (escape latency) is recorded.

  • Probe Trial:

    • On the 5th day, the platform is removed, and the rat is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is recorded.

cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis Animals Acclimatize Animals Groups Divide into Groups (Control, DPH, SCO) Animals->Groups DrugAdmin Administer Drug/Saline (30 min prior) Groups->DrugAdmin Acquisition Morris Water Maze Acquisition Phase (4 days) DrugAdmin->Acquisition Probe Probe Trial (Day 5) Acquisition->Probe RecordLatency Record Escape Latency Acquisition->RecordLatency RecordTime Record Time in Quadrant Probe->RecordTime Stats Statistical Analysis RecordLatency->Stats RecordTime->Stats

Caption: Amnesia Model Experimental Workflow.

Comparative Analysis and Conclusion

Both this compound and scopolamine serve as robust and reliable models for inducing amnesia in preclinical research. Their shared mechanism of action through the cholinergic system provides a consistent platform for the evaluation of potential cognitive enhancers. The choice between the two may depend on the specific research question, desired duration of amnesia, and potential side effects to be considered. This compound, being a commonly available over-the-counter medication, also offers a clinically relevant model for studying drug-induced cognitive impairment. The data and protocols presented here support the validation of the this compound-induced amnesia model as a comparable alternative to the well-established scopolamine model.

A Comparative In Vivo Analysis of Diphenhydramine and Cetirizine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the first-generation antihistamine, Diphenhydramine, and the second-generation antihistamine, Cetirizine (B192768), reveals significant differences in their in vivo performance, particularly concerning efficacy, sedative effects, and cognitive impairment. This guide synthesizes key experimental data to provide a comprehensive overview for researchers, scientists, and drug development professionals.

This compound, a first-generation H1 receptor antagonist, is known for its effectiveness in treating allergic reactions but is also characterized by its sedative and anticholinergic side effects due to its ability to cross the blood-brain barrier. In contrast, Cetirizine, a second-generation antihistamine, is a selective peripheral H1 receptor antagonist with limited penetration into the central nervous system, resulting in a more favorable side-effect profile.

Quantitative Data Summary

The following tables summarize the key in vivo comparative data for this compound and Cetirizine across various parameters.

Table 1: Comparative Efficacy in Allergic Reactions
ParameterThis compoundCetirizineStudy PopulationKey Findings
Treatment of Acute Urticaria (Intravenous) 50 mg10 mg262 adult patientsCetirizine was non-inferior to this compound in reducing pruritus scores at 2 hours. The Cetirizine group had a shorter mean time in the treatment center (1.7 vs 2.1 hours) and a lower rate of return to the treatment center (5.5% vs 14.1%).[1][2]
Treatment of Acute Food Allergic Reactions (Oral) 1 mg/kg0.25 mg/kg64 patients (3-19 years)Both drugs showed similar efficacy and onset of action in resolving urticaria and pruritus.[1][3] Mean time to resolution of urticaria was 42.3 minutes for this compound and 40.8 minutes for Cetirizine.[1][3]
Histamine-Induced Wheal and Flare Suppression No significant difference from baseline in some studies.Significantly reduced histamine (B1213489) and compound 48/80 induced wheal and flare.Healthy dogsCetirizine was effective in preventing cutaneous allergic reactions, while oral this compound showed no significant inhibitory effect despite reaching therapeutic plasma concentrations.[4]
Table 2: Comparative Side Effects: Sedation and Cognitive Impairment
ParameterThis compoundCetirizineStudy PopulationKey Findings
Sedation in Acute Urticaria (Intravenous) Change in mean sedation score of 0.7.Change in mean sedation score of 0.2.262 adult patientsCetirizine was associated with significantly less sedation.[5]
Sedation in Acute Food Allergic Reactions (Oral) 28.6% of patients experienced sedation.17.1% of patients experienced sedation.64 patients (3-19 years)A trend towards a higher percentage of sedation was observed with this compound, though the difference was not statistically significant in this study.[3]
Cognitive and Psychomotor Performance Produced impaired mental performance and drowsiness.Little to no effect on cognitive function or mental performance.15 healthy subjectsAssessed using an automobile driving simulator, digit symbol substitution, and Trails B maze tracking.[6]
Psychomotor Performance Significantly disrupted all measures up to 6 hours post-dose.Produced significant subjective somnolence but no impairment of objective tests.10 healthy adult volunteersTests included Simple Reaction Time, Multiple Choice Reaction Time Task, and Critical Flicker Fusion frequency threshold.[7]
Table 3: Comparative Pharmacokinetics and Pharmacodynamics
ParameterThis compoundCetirizineKey Findings
Onset of Action 15-60 minutes (oral).[1][3]15-30 minutes (oral).[1][3]Cetirizine has a generally faster or similar onset of action compared to this compound.
Duration of Action 4-6 hours.[8]≥24 hours.[1][3][8]Cetirizine has a significantly longer duration of action.
Bioavailability (Oral) Up to 80%.[9]Unchanged by food, though time to peak may be delayed.[10]Both are well-absorbed orally.
Half-life (t½) 3 to 9 hours in adults.[9]Approximately 8-9 hours.[10]Cetirizine has a longer half-life.
Time to Peak Plasma Concentration (Tmax) ~2-3 hours.~1 hour.[10]Cetirizine generally reaches peak plasma concentration faster.
Central Nervous System Penetration Readily crosses the blood-brain barrier.Limited penetration of the blood-brain barrier.This difference is the primary reason for the contrasting side-effect profiles.

Signaling Pathways

The differing in vivo effects of this compound and Cetirizine can be attributed to their interactions with specific signaling pathways.

Histamine H1 Receptor Signaling Pathway

Both this compound and Cetirizine are antagonists of the histamine H1 receptor. Upon binding of histamine, the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade leads to the physiological effects of an allergic reaction, such as smooth muscle contraction and increased vascular permeability. By blocking this receptor, both drugs prevent these downstream effects.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Allergic_Response Allergic Response (Smooth Muscle Contraction, Increased Vascular Permeability) Ca_release->Allergic_Response PKC->Allergic_Response

Caption: Histamine H1 Receptor Signaling Pathway.
Muscarinic Receptor Signaling Pathway (Anticholinergic Effects)

This compound, being a first-generation antihistamine, also acts as an antagonist at muscarinic acetylcholine (B1216132) receptors. This is responsible for its anticholinergic side effects, such as dry mouth and drowsiness. Acetylcholine binding to muscarinic receptors (which are also GPCRs) can activate various signaling cascades depending on the receptor subtype. For instance, M1 and M3 receptors couple to Gq to activate the PLC pathway, similar to the H1 receptor. By blocking these receptors, this compound inhibits these downstream signals. Cetirizine has negligible affinity for muscarinic receptors, hence the absence of significant anticholinergic effects.

Muscarinic_Signaling_Pathway Acetylcholine Acetylcholine Muscarinic_R Muscarinic Receptor (e.g., M1, M3) Acetylcholine->Muscarinic_R Gq Gq Protein Muscarinic_R->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Physiological_Response Physiological Response (e.g., Glandular Secretion, Smooth Muscle Contraction) Ca_release->Physiological_Response PKC->Physiological_Response

Caption: Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key in vivo experiments cited in this guide.

Histamine-Induced Wheal and Flare Test

This is a common in vivo method to assess the efficacy of antihistamines.

  • Objective: To evaluate the ability of a drug to inhibit the cutaneous reaction to histamine.

  • Subjects: Healthy volunteers or animal models (e.g., dogs).

  • Procedure:

    • A baseline skin reaction is established by intradermal injection or skin prick with a standardized histamine solution.

    • The resulting wheal (raised, edematous area) and flare (surrounding erythema) are measured at specific time points (e.g., 15-20 minutes).

    • Subjects are then administered the test drug (this compound or Cetirizine) or a placebo in a randomized, double-blind, crossover design with a sufficient washout period between treatments.

    • The histamine challenge is repeated at various time points post-drug administration to assess the onset and duration of the inhibitory effect.

    • The areas of the wheal and flare are measured and compared to baseline and placebo responses.

Wheal_Flare_Workflow Start Start Baseline Baseline Histamine Skin Test Start->Baseline Measure_Baseline Measure Baseline Wheal and Flare Baseline->Measure_Baseline Randomization Randomized Treatment Measure_Baseline->Randomization Diphenhydramine_Arm Administer This compound Randomization->Diphenhydramine_Arm Group A Cetirizine_Arm Administer Cetirizine Randomization->Cetirizine_Arm Group B Placebo_Arm Administer Placebo Randomization->Placebo_Arm Group C Post_Treatment_Test Post-Treatment Histamine Skin Test Diphenhydramine_Arm->Post_Treatment_Test Cetirizine_Arm->Post_Treatment_Test Placebo_Arm->Post_Treatment_Test Washout Washout Period Washout->Randomization Crossover Measure_Post_Treatment Measure Post-Treatment Wheal and Flare Post_Treatment_Test->Measure_Post_Treatment Measure_Post_Treatment->Washout Analysis Comparative Analysis Measure_Post_Treatment->Analysis End End Analysis->End

Caption: Experimental Workflow for Wheal and Flare Test.
Assessment of Sedation and Cognitive Function

These studies are critical for evaluating the central nervous system effects of antihistamines.

  • Objective: To quantify the impact of antihistamines on sedation, cognitive performance, and psychomotor skills.

  • Subjects: Typically healthy volunteers to avoid confounding factors from underlying diseases.

  • Procedure:

    • A randomized, double-blind, placebo-controlled, and often crossover study design is employed.

    • Subjects are administered a single or multiple doses of the test drugs (this compound, Cetirizine) and a placebo. An active control with a known sedative effect (like this compound) is often included.

    • A battery of subjective and objective tests is administered at baseline and at various time points after drug administration.

    • Subjective tests: Visual Analog Scales (VAS) for drowsiness, Stanford Sleepiness Scale (SSS).

    • Objective cognitive tests: Digit Symbol Substitution Test (DSST), Trail Making Test, tests of working memory and attention.

    • Psychomotor tests: Simple Reaction Time (SRT), Multiple Choice Reaction Time Task (MCRT), Critical Flicker Fusion (CFF) test, driving simulators.

    • The results are statistically analyzed to compare the effects of each drug to placebo and to each other.

Cognitive_Function_Workflow Start Start Baseline_Tests Baseline Cognitive and Psychomotor Tests Start->Baseline_Tests Randomization Randomized Treatment Baseline_Tests->Randomization Diphenhydramine_Arm Administer This compound Randomization->Diphenhydramine_Arm Group A Cetirizine_Arm Administer Cetirizine Randomization->Cetirizine_Arm Group B Placebo_Arm Administer Placebo Randomization->Placebo_Arm Group C Post_Dose_Tests Post-Dose Cognitive and Psychomotor Tests (Multiple Time Points) Diphenhydramine_Arm->Post_Dose_Tests Cetirizine_Arm->Post_Dose_Tests Placebo_Arm->Post_Dose_Tests Washout Washout Period Washout->Randomization Crossover Data_Collection Data Collection (Subjective & Objective) Post_Dose_Tests->Data_Collection Data_Collection->Washout Analysis Statistical Analysis Data_Collection->Analysis End End Analysis->End

Caption: Experimental Workflow for Cognitive Function Assessment.

Conclusion

The in vivo evidence strongly indicates that while both this compound and Cetirizine are effective H1 receptor antagonists, Cetirizine offers a superior safety and tolerability profile. Its selectivity for peripheral H1 receptors and limited ability to cross the blood-brain barrier result in significantly less sedation and cognitive impairment compared to this compound. For researchers and drug development professionals, this comparative analysis underscores the importance of considering not only the efficacy but also the broader pharmacological profile of antihistamines in both clinical use and future drug design. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for further investigation in this field.

References

A Comparative Analysis of Diphenhydramine and Fexofenadine on Cognitive Performance in Research Subjects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cognitive effects of diphenhydramine, a first-generation antihistamine, and fexofenadine (B15129), a second-generation antihistamine. The information presented is collated from multiple clinical studies to support research and development in pharmacology and clinical science.

Executive Summary

This compound, a widely available first-generation antihistamine, is known for its sedative properties and significant impairment of cognitive and psychomotor functions. In contrast, fexofenadine, a second-generation antihistamine, is designed to be non-sedating with a minimal impact on the central nervous system. Extensive research, including clinical trials and driving simulation studies, has consistently demonstrated that fexofenadine does not impair cognitive performance and is comparable to placebo. This compound, however, has been shown to cause significant decrements in various cognitive domains, in some cases, more severe than the effects of alcohol.

Mechanism of Action: A Tale of Two Generations

First-generation antihistamines, such as this compound, are lipophilic molecules that readily cross the blood-brain barrier.[1][2][3] Once in the central nervous system, they antagonize H1 receptors, leading to sedation and impaired cognitive function.[3] Second-generation antihistamines, like fexofenadine, are less lipophilic and are substrates of P-glycoprotein, an efflux pump at the blood-brain barrier, which actively transports them out of the brain.[1][4][5] This results in minimal H1-receptor occupancy in the brain and a lack of sedative and cognitive side effects.[4]

cluster_periphery Periphery cluster_cns Central Nervous System (CNS) cluster_cns_action H1_periphery Peripheral H1 Receptors BBB Blood-Brain Barrier H1_cns Central H1 Receptors Cognition Cognitive Function H1_cns->Cognition Modulates H1_cns->Cognition Leads to Impairment This compound This compound (1st Gen) This compound->H1_periphery Blocks This compound->BBB Crosses Easily Fexofenadine Fexofenadine (2nd Gen) Fexofenadine->H1_periphery Blocks Fexofenadine->BBB Limited Crossing Diphenhydramine_CNS This compound Diphenhydramine_CNS->H1_cns Blocks Fexofenadine_CNS Fexofenadine

Figure 1. Mechanism of Action Comparison

Quantitative Comparison of Cognitive Performance

The following table summarizes the quantitative data from various studies comparing the effects of this compound and fexofenadine on cognitive performance.

Cognitive DomainTestThis compound (50 mg)Fexofenadine (60-180 mg)PlaceboKey FindingsCitations
Attention & Vigilance Test of Variables of Attention (TOVA)Increased omission errors (p=0.0398), Increased response time (p=0.0230)No significant effectNo significant effectThis compound significantly impaired attention compared to placebo and fexofenadine. Fexofenadine was not statistically different from placebo.[4][6][7]
Psychomotor Performance Driving SimulatorPoorest driving performance, impaired lane keeping and coherence.Performance similar to placebo.Baseline performance.This compound had a greater negative impact on driving performance than alcohol. Fexofenadine did not impair driving performance.[8][9][10][11][12]
Reaction Time Choice Reaction Time (CRT)Significantly slower reaction time.No significant difference from placebo.Baseline reaction time.This compound slows reaction time, while fexofenadine does not.[4][5]
Memory Word Memory, Facial Memory, Visual Object LearningNot explicitly measured in direct comparison.No impairment; better performance in word memory test than placebo in one study.Baseline performance.Fexofenadine does not impair memory and may even have a positive effect.[13]
Executive Function Shifting Attention, Divided Attention TasksApproached significant impairment (p=0.062 and p=0.057, respectively).No significant effect.No significant effect.This compound showed a trend towards impairing executive functions.[14][15]
Subjective Drowsiness Visual Analog Scale (VAS)Significantly increased drowsiness (p<0.005).No significant difference from placebo.Minimal drowsiness.Self-reported drowsiness with this compound was significant, but did not always predict the level of performance impairment.[6][8][12][14]

Experimental Protocols

Driving Simulator Study

A randomized, double-blind, placebo-controlled, four-way crossover study was conducted to assess the effects of a single dose of this compound (50 mg), fexofenadine (60 mg), alcohol (to achieve a blood concentration of approximately 0.1%), and placebo on driving performance in a simulator.[8][9][10] Forty licensed drivers with seasonal allergic rhinitis participated.[8][9] Each participant underwent four separate 1-hour driving simulation sessions at weekly intervals.[8][9] The primary endpoint was coherence, a measure of the ability to maintain a constant speed with a lead vehicle.[8][9] Secondary endpoints included lane-keeping, steering instability, and reaction time to a suddenly appearing obstacle.[8][9]

Test of Variables of Attention (TOVA) Study

In a double-blind, placebo-controlled, randomized, crossover study, 42 healthy subjects were administered a single dose of this compound (50 mg), fexofenadine (180 mg), or placebo.[6][7] Cognitive performance was assessed using the Test of Variables of Attention (TOVA), a continuous performance test that measures attention, impulsivity, and processing speed.[6][7] Each participant completed four TOVA tests: a baseline test and one after each treatment.[6] Subjective drowsiness was also rated using a visual analog scale (VAS).[6]

cluster_workflow Typical Crossover Experimental Workflow cluster_period1 Period 1 cluster_period2 Period 2 cluster_period3 Period 3 Start Recruit Research Subjects Randomization Randomization Start->Randomization GroupA1 Group A Receives This compound Randomization->GroupA1 GroupB1 Group B Receives Fexofenadine Randomization->GroupB1 GroupC1 Group C Receives Placebo Randomization->GroupC1 CognitiveTest1 Cognitive Performance Testing GroupA1->CognitiveTest1 GroupB1->CognitiveTest1 GroupC1->CognitiveTest1 Washout Washout Period CognitiveTest1->Washout GroupA2 Group A Receives Fexofenadine Washout->GroupA2 GroupB2 Group B Receives Placebo Washout->GroupB2 GroupC2 Group C Receives This compound Washout->GroupC2 CognitiveTest2 Cognitive Performance Testing GroupA2->CognitiveTest2 GroupB2->CognitiveTest2 GroupC2->CognitiveTest2 Washout2 Washout Period CognitiveTest2->Washout2 GroupA3 Group A Receives Placebo Washout2->GroupA3 GroupB3 Group B Receives This compound Washout2->GroupB3 GroupC3 Group C Receives Fexofenadine Washout2->GroupC3 CognitiveTest3 Cognitive Performance Testing GroupA3->CognitiveTest3 GroupB3->CognitiveTest3 GroupC3->CognitiveTest3 Analysis Data Analysis CognitiveTest3->Analysis

Figure 2. Crossover Experimental Design

Conclusion

The evidence from multiple, well-controlled studies consistently demonstrates that this compound significantly impairs cognitive performance across a range of domains, including attention, psychomotor skills, and reaction time. In contrast, fexofenadine is shown to be non-sedating and does not negatively impact cognitive function, with performance measures comparable to placebo. For researchers and drug development professionals, this clear distinction highlights the significant advancements of second-generation antihistamines in providing effective allergy relief without the cognitive and sedative side effects associated with older, first-generation agents. These findings underscore the importance of considering the central nervous system effects when evaluating and developing antihistaminic compounds.

References

In Vitro Comparison of Diphenhydramine and Loratadine at the H1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed in vitro comparison of Diphenhydramine, a first-generation antihistamine, and Loratadine, a second-generation agent, focusing on their interactions with the histamine (B1213489) H1 receptor (H1R). The content herein is curated for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of their distinct pharmacological profiles.

Comparative Analysis of Receptor Binding Affinity

The primary mechanism for both this compound and Loratadine is the antagonism of the H1 receptor. The binding affinity of a drug to its target is a crucial determinant of its potency and is commonly expressed by the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity.

This compound, while effective, is known for its broad receptor activity, leading to off-target effects. In contrast, Loratadine was developed for higher selectivity to the H1 receptor, reducing undesirable side effects. The table below summarizes the Kᵢ values for both compounds at the human H1 receptor, compiled from various in vitro studies. It is important to note that Kᵢ values can vary based on the specific experimental conditions, such as the cell line and radioligand used.

CompoundGenerationReceptorBinding Affinity (Kᵢ) in nM
This compound FirstHistamine H114.08[1]
Loratadine SecondHistamine H116 - 138*

*Note: The Kᵢ values for Loratadine are reported as a range found in the literature, reflecting variability in experimental setups. Specific reported values include 16 nM and 138 nM.

H1 Receptor Signaling and Antagonist Interaction

Activation of the H1 receptor, a G-protein-coupled receptor (GPCR), by histamine primarily initiates a signaling cascade via the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into the secondary messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, and together with DAG, activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including inflammatory reactions. Both this compound and Loratadine act by blocking this initial binding of histamine to the H1 receptor. This compound is known to act as an inverse agonist, while Loratadine is a selective antagonist.

H1 receptor signaling cascade and point of antagonist intervention.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key in vitro experimental designs: radioligand binding assays and functional assays measuring calcium mobilization.

Radioligand Binding Assay (Competitive)

This assay is the gold standard for determining the binding affinity (Kᵢ) of a compound to a receptor.[2]

Objective: To determine the Kᵢ of this compound and Loratadine for the human H1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells (e.g., HEK293 or CHO) stably expressing the human H1 receptor.[3]

  • Radioligand: A tritiated H1 receptor antagonist, such as [³H]-mepyramine or [³H]-pyrilamine, used at a fixed concentration.[4]

  • Test Compounds: this compound and Loratadine at a range of concentrations.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[3]

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist to determine background binding.

Procedure:

  • Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer until binding reaches equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[5]

Radioligand_Assay_Workflow A Prepare Cell Membranes (Expressing H1R) B Add Fixed Concentration of Radioligand (e.g., [³H]-mepyramine) A->B C Add Increasing Concentrations of Test Compound (this compound or Loratadine) B->C D Incubate to Reach Equilibrium C->D E Separate Bound/Free Ligand (Rapid Filtration) D->E F Measure Radioactivity (Scintillation Counting) E->F G Plot % Inhibition vs. [Compound] and Determine IC₅₀ F->G H Calculate Kᵢ Value (Cheng-Prusoff Equation) G->H

General workflow for a competitive radioligand binding assay.
Functional Assay (Intracellular Calcium Mobilization)

This assay measures the ability of an antagonist to inhibit the functional response of the H1 receptor to an agonist (histamine).[6]

Objective: To determine the functional potency (IC₅₀) of this compound and Loratadine by measuring their ability to block histamine-induced calcium release.

Materials:

  • Cell Line: A cell line stably expressing the human H1 receptor (e.g., CHO-H1R or HEK293-H1R).[6]

  • Calcium Indicator Dye: A fluorescent dye such as Fluo-4 AM that increases in fluorescence upon binding to Ca²⁺.[6]

  • Agonist: Histamine.

  • Antagonists: this compound and Loratadine.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

Procedure:

  • Cell Plating: Cells are seeded into black, clear-bottom 96-well plates and grown to confluence.

  • Dye Loading: Cells are incubated with the Fluo-4 AM dye solution, allowing the dye to enter the cells.

  • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or Loratadine.

  • Agonist Stimulation: Histamine is added to the wells to stimulate the H1 receptor.

  • Signal Detection: The change in fluorescence, corresponding to the increase in intracellular Ca²⁺, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The concentration-response curves for histamine in the presence of the antagonists are analyzed to calculate the IC₅₀ values, indicating the potency of the antagonists in blocking the receptor's function.[7][8]

Summary of Key In Vitro Differences

This compound and Loratadine belong to different generations of antihistamines, and their in vitro characteristics reflect the evolution of drug design toward increased specificity and reduced side effects.

Comparison_Diagram center H1 Receptor Antagonists In Vitro Comparison DPH This compound center->DPH LOR Loratadine center->LOR DPH_Gen First-Generation DPH->DPH_Gen DPH_Ki High Affinity (Ki ≈ 14 nM) DPH->DPH_Ki DPH_Spec Low Specificity (Binds to Muscarinic, Adrenergic Receptors) DPH->DPH_Spec DPH_Mech Inverse Agonist DPH->DPH_Mech LOR_Gen Second-Generation LOR->LOR_Gen LOR_Ki High Affinity (Ki ≈ 16-138 nM) LOR->LOR_Ki LOR_Spec High Specificity (Selective for H1 Receptor) LOR->LOR_Spec LOR_Mech Selective Antagonist/ Inverse Agonist LOR->LOR_Mech

Key distinguishing in vitro characteristics of the two antagonists.

References

A Comparative Analysis of Diphenhydramine and Hydroxyzine in Preclinical Anxiety Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two first-generation antihistamines, diphenhydramine and hydroxyzine (B1673990), in preclinical models of anxiety. By presenting supporting experimental data from rodent studies, this document aims to inform researchers in the fields of neuroscience and pharmacology.

At a Glance: Key Differences and Mechanisms of Action

This compound, commonly known as Benadryl, and hydroxyzine, known as Vistaril or Atarax, are both first-generation H1 receptor antagonists. Their primary mechanism of action involves blocking histamine (B1213489) H1 receptors in the central nervous system, which contributes to their sedative effects.[1][2] However, their pharmacological profiles and approved clinical uses for anxiety differ.

This compound is primarily used for allergic reactions and as a sleep aid.[1] While its sedative properties may anecdotally reduce anxiety, it is not an FDA-approved treatment for anxiety disorders.[1] Its mechanism of action in the context of anxiety is less understood but is thought to be primarily linked to its sedative and anticholinergic effects.[1]

Hydroxyzine , on the other hand, is FDA-approved for the symptomatic relief of anxiety and tension.[3] In addition to its potent antihistaminic activity, hydroxyzine also exhibits serotonin (B10506) 5-HT2A receptor antagonism, a property it shares with some anxiolytic and antidepressant medications.[3][4] This dual action may contribute to its anxiolytic efficacy beyond simple sedation.

Quantitative Comparison of Anxiolytic Effects

While direct head-to-head preclinical studies comparing this compound and hydroxyzine for anxiety-like behaviors are limited, this guide synthesizes available data from separate studies to provide a comparative overview. The following tables summarize the quantitative effects of each compound in three standard preclinical models of anxiety: the elevated plus maze (EPM), the open field test (OFT), and the light-dark box test (LDB).

Note: The absence of robust, direct comparative data for this compound in these specific anxiety models necessitates a cautious interpretation of the findings. The data for hydroxyzine is primarily drawn from a comprehensive study by Sawantdesai et al. (2016), which evaluated its anxiolytic effects in mice.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

DrugDose (mg/kg)Route of Admin.Animal ModelKey FindingsReference
Hydroxyzine 3i.p.Male Swiss albino mice Time spent in open arms Number of entries into open armsSawantdesai et al., 2016[5]
This compound ---Data not available in direct comparative studies-
Open Field Test (OFT)

The OFT assesses exploratory behavior and anxiety. Anxiolytic compounds typically increase the time spent in the center of the open field, indicating a reduction in anxiety-driven thigmotaxis (the tendency to remain close to walls).

DrugDose (mg/kg)Route of Admin.Animal ModelKey FindingsReference
Hydroxyzine 3i.p.Male Swiss albino mice Time spent in the centerSawantdesai et al., 2016[5]
This compound ---Data not available in direct comparative studies-
Light-Dark Box Test (LDB)

The LDB test is another model for assessing anxiety-like behavior, based on the innate aversion of rodents to brightly lit areas. Anxiolytics are expected to increase the time spent in the light compartment.

DrugDose (mg/kg)Route of Admin.Animal ModelKey FindingsReference
Hydroxyzine 3i.p.Male Swiss albino mice Time spent in the light compartmentSawantdesai et al., 2016[5]
This compound ---Data not available in direct comparative studies-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Elevated Plus Maze (EPM) Protocol

The EPM apparatus consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.[6]

  • Animal Habituation: Mice are habituated to the testing room for at least 60 minutes before the test.[7]

  • Drug Administration: The test compound (e.g., hydroxyzine) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.[5]

  • Test Procedure: Each mouse is placed in the center of the maze, facing an open arm. The animal is allowed to explore the maze for 5 minutes.[6]

  • Data Collection: A video camera mounted above the maze records the session. An automated tracking system is used to measure the time spent in and the number of entries into the open and closed arms.[6]

  • Apparatus Cleaning: The maze is cleaned with a 70% ethanol (B145695) solution between each trial to eliminate olfactory cues.[7]

Open Field Test (OFT) Protocol

The open field is a square arena with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.[8]

  • Animal Habituation: Mice are acclimated to the testing room for at least 30-60 minutes prior to the test.[9]

  • Drug Administration: The test compound or vehicle is administered i.p. 30 minutes before placing the animal in the open field.[5]

  • Test Procedure: The mouse is placed in the center of the open field and allowed to explore freely for a set duration, typically 5-10 minutes.[9]

  • Data Collection: An overhead video camera and tracking software are used to record the animal's movements. Key parameters measured include the time spent in the center versus the periphery and the total distance traveled.[8][9]

  • Apparatus Cleaning: The open field apparatus is cleaned with 70% ethanol after each animal is tested.[9]

Light-Dark Box Test (LDB) Protocol

The apparatus consists of a box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.

  • Animal Habituation: Animals are brought to the testing room and allowed to acclimatize for at least 60 minutes.

  • Drug Administration: The test drug or vehicle is administered i.p. 30 minutes prior to the test.[5]

  • Test Procedure: Each mouse is placed in the center of the light compartment, facing away from the opening to the dark compartment. The animal is allowed to explore both compartments freely for 5-10 minutes.

  • Data Collection: Video tracking software is used to record the time spent in each compartment and the number of transitions between the two compartments.

  • Apparatus Cleaning: The light-dark box is cleaned with 70% ethanol between subjects.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

G Comparative Signaling Pathways in Anxiety cluster_D This compound cluster_H Hydroxyzine D This compound H1R_D Histamine H1 Receptor D->H1R_D Antagonist M1R Muscarinic M1 Receptor D->M1R Antagonist (Anticholinergic) Sedation_D Sedation H1R_D->Sedation_D M1R->Sedation_D Anxiolysis_D Anxiolysis (Putative) Sedation_D->Anxiolysis_D H Hydroxyzine H1R_H Histamine H1 Receptor H->H1R_H Antagonist HT2AR Serotonin 5-HT2A Receptor H->HT2AR Antagonist Sedation_H Sedation H1R_H->Sedation_H Anxiolysis_H Anxiolysis HT2AR->Anxiolysis_H Sedation_H->Anxiolysis_H

Caption: Comparative signaling pathways of this compound and Hydroxyzine.

G Preclinical Anxiety Study Workflow cluster_tests Behavioral Assays animal_prep Animal Acclimation & Group Assignment drug_admin Drug Administration (this compound, Hydroxyzine, or Vehicle) animal_prep->drug_admin behavioral_testing Behavioral Testing drug_admin->behavioral_testing epm Elevated Plus Maze behavioral_testing->epm 30 min post-injection oft Open Field Test behavioral_testing->oft 30 min post-injection ldb Light-Dark Box Test behavioral_testing->ldb 30 min post-injection data_acq Data Acquisition & Analysis epm->data_acq oft->data_acq ldb->data_acq

Caption: General experimental workflow for a preclinical anxiety study.

Conclusion

The available preclinical data suggests that hydroxyzine demonstrates clear anxiolytic effects in established rodent models of anxiety.[5] Its efficacy is supported by quantitative increases in exploratory behavior in the elevated plus maze, open field test, and light-dark box test.[5] The anxiolytic properties of hydroxyzine may be attributed to its dual antagonism of histamine H1 and serotonin 5-HT2A receptors.[3][4]

In contrast, there is a notable lack of direct, quantitative preclinical evidence to support a primary anxiolytic effect of this compound in these standard behavioral paradigms. While its sedative properties are well-documented, further research is required to elucidate its specific effects on anxiety-like behaviors in preclinical models and to enable a direct and robust comparison with hydroxyzine. For researchers in drug development, hydroxyzine presents a more validated profile as an anxiolytic in these preclinical assays.

References

The Double-Edged Sword: A Comparative Guide to the Cross-reactivity of Diphenhydramine and Other First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

First-generation antihistamines, exemplified by diphenhydramine, have long been mainstays in the symptomatic relief of allergic conditions. Their efficacy, however, is often shadowed by a significant degree of cross-reactivity with other physiological receptors, leading to a well-documented profile of side effects. This guide offers a comparative analysis of the receptor binding profiles of this compound and other prominent first-generation antihistamines, namely chlorpheniramine, promethazine, and hydroxyzine (B1673990). By presenting quantitative binding data and detailed experimental methodologies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding the molecular basis of the therapeutic and adverse effects of these widely used compounds.

Comparative Receptor Binding Affinity

The therapeutic action of first-generation antihistamines is primarily mediated by their antagonism of the histamine (B1213489) H1 receptor. However, their chemical structures allow for interactions with a range of other receptors, notably muscarinic acetylcholine (B1216132) receptors, which contribute to their anticholinergic side effects, and various neurotransmitter receptors in the central nervous system, leading to sedation.[1][2] The binding affinity of a drug for a receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

The following table summarizes the Ki values (in nM) for this compound and its counterparts at the histamine H1 receptor and several key off-target receptors. This quantitative data highlights the varied landscape of cross-reactivity among these agents.

ReceptorThis compound (Ki, nM)Chlorpheniramine (Ki, nM)Promethazine (Ki, nM)Hydroxyzine (Ki, nM)
Histamine H1 1.1[3]3.20.12[4]
Muscarinic M1 210[3]2,800233,600-30,000[5]
Muscarinic M2 130[3]7,60046-
Muscarinic M3 240[3]4,20018-
Muscarinic M4 112[3]1,70021-
Muscarinic M5 260[3]13,00048-
Adrenergic α1 430[3]2603-
Serotonin 5-HT2A 300540.450[4]

Note: Ki values can vary between studies depending on the experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes.

Experimental Protocols

The quantitative data presented above is primarily derived from two key experimental techniques: radioligand binding assays and in vitro functional assays.

Radioligand Binding Assay (Competitive Inhibition)

This method is employed to determine the binding affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity.[6][7]

Objective: To determine the inhibition constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from HEK293 cells transfected with the human H1 receptor gene).

  • Radioligand (e.g., [³H]-pyrilamine for the H1 receptor).

  • Unlabeled test compounds (this compound, chlorpheniramine, etc.).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add assay buffer, a fixed concentration of radioligand, and the membrane preparation.

    • Non-specific Binding: Add assay buffer, the radioligand, a high concentration of an unlabeled competitor to saturate the receptors, and the membrane preparation.

    • Competitive Binding: Add assay buffer, the radioligand, varying concentrations of the test compound, and the membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes Cell Membranes with Receptor Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate TestCompound Unlabeled Test Compound TestCompound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate IC50 Count->Calculate ChengPrusoff Calculate Ki (Cheng-Prusoff) Calculate->ChengPrusoff

Experimental workflow for a competitive radioligand binding assay.
In Vitro Functional Assay: Calcium Mobilization

The histamine H1 receptor is a Gq-coupled receptor. Its activation leads to an increase in intracellular calcium levels.[9][10] A calcium mobilization assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) this calcium influx.

Objective: To determine the functional potency (e.g., IC50) of an antihistamine in blocking histamine-induced calcium mobilization.

Materials:

  • Cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Histamine (agonist).

  • Test compounds (antihistamines).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence microplate reader with automated liquid handling.

Procedure:

  • Cell Plating: Seed the H1 receptor-expressing cells into a 96-well or 384-well black, clear-bottom plate and culture overnight to allow for attachment.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye loading solution to each well. Incubate the plate for a specified time (e.g., 60 minutes at 37°C) to allow the dye to enter the cells.

  • Compound Addition: Add varying concentrations of the test antihistamine to the wells and pre-incubate for a short period.

  • Agonist Stimulation: Add a fixed concentration of histamine to all wells to stimulate the H1 receptors.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader. The binding of calcium to the dye results in an increase in fluorescence.

  • Data Analysis: The peak fluorescence intensity following histamine addition is measured. The inhibitory effect of the test compound is calculated as the percentage reduction in the histamine-induced fluorescence signal. An IC50 value is determined by plotting the percent inhibition against the log concentration of the antihistamine.

Signaling Pathway and Mechanism of Action

First-generation antihistamines act as inverse agonists at the H1 receptor. This means that they not only block the binding of histamine but also stabilize the receptor in an inactive conformation, thereby reducing its basal activity.[11] The diagram below illustrates the H1 receptor signaling pathway and the point of intervention by these drugs.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Allergic_Response Allergic Response Ca_release->Allergic_Response PKC->Allergic_Response Histamine Histamine Histamine->H1R Activates Antihistamine First-Gen Antihistamine Antihistamine->H1R Inhibits (Inverse Agonist)

Histamine H1 receptor signaling pathway and inhibition by first-generation antihistamines.

Discussion and Implications

The data clearly demonstrates that while all four first-generation antihistamines potently bind to the H1 receptor, their affinities for off-target receptors vary significantly. Promethazine, for instance, exhibits high affinity for muscarinic and serotonergic receptors, which correlates with its strong sedative and anticholinergic properties. This compound also shows considerable affinity for muscarinic receptors.[5] In contrast, hydroxyzine has a lower affinity for muscarinic receptors but a notable interaction with the 5-HT2A receptor, which may contribute to its anxiolytic effects.[4] Chlorpheniramine generally displays lower affinity for the tested off-target receptors compared to this compound and promethazine.

This cross-reactivity is the molecular basis for the well-known side effect profile of first-generation antihistamines, including dry mouth, blurred vision, urinary retention (anticholinergic effects), and drowsiness (CNS effects).[1][12] For drug development professionals, understanding these structure-activity relationships is crucial for designing newer generations of antihistamines with improved receptor selectivity and, consequently, a more favorable safety profile. For researchers, this data provides a foundation for investigating the specific roles of these off-target receptors in both the therapeutic and adverse effects of these drugs.

Conclusion

This compound and other first-generation antihistamines are effective H1 receptor antagonists, but their clinical utility is tempered by their cross-reactivity with a range of other receptors. This comparative guide provides quantitative data and experimental context to understand the varying degrees of this cross-reactivity among commonly used agents. This information is vital for making informed decisions in both clinical and research settings and underscores the importance of receptor selectivity in modern drug design.

References

A Head-to-Head Comparison of Diphenhydramine and Desloratadine in Allergic Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Diphenhydramine, a first-generation antihistamine, and desloratadine (B1670295), a second-generation antihistamine, are both widely utilized in the management of allergic conditions. Their primary mechanism of action involves the antagonism of the histamine (B1213489) H1 receptor, thereby mitigating the symptoms associated with allergic reactions. However, significant differences in their pharmacological profiles, particularly concerning sedative effects and anti-inflammatory properties, warrant a detailed comparative analysis for informed application in research and drug development. This guide provides an objective, data-driven comparison of this compound and desloratadine, focusing on their performance in preclinical and clinical allergic models.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the efficacy and safety profiles of this compound and desloratadine.

Table 1: Clinical Efficacy in Seasonal Allergic Rhinitis (SAR)

ParameterThis compound (50 mg, three times daily)Desloratadine (5 mg, once daily)PlaceboReference
Mean Reduction in Total Nasal Symptom Score (TNSS) from Baseline (relative to placebo) 77.6% (P < .001)21.0% (P = .12)-[1]
Between-Treatment Difference in TNSS (this compound vs. Desloratadine) -1.81 (46.7% greater reduction with this compound, P < .001)--[1]
Mean Reduction in Total Symptom Score (TSS) from Baseline (relative to placebo) Statistically significant improvementTendency toward improvement-[1]
Between-Treatment Difference in TSS (this compound vs. Desloratadine) -3.35 (45.5% greater reduction with this compound, P < .001)--[1]

Table 2: Central Nervous System (CNS) Effects

ParameterThis compound (50 mg)Desloratadine (5 mg)PlaceboReference
Incidence of Somnolence 22.1%4.5%3.4%[1]
Stanford Sleepiness Scale Scores Significantly higher vs. Desloratadine and Placebo (P < .001)No significant difference vs. Placebo-[2]
Cognitive Function (Vigilance, Psychomotor Speed, Working Memory, etc.) Significant decrements vs. Desloratadine and Placebo (P < .05)No significant difference vs. Placebo-[2]

Table 3: Receptor Binding Affinity and Anti-inflammatory Activity

ParameterThis compoundDesloratadineReference
Histamine H1 Receptor Binding Affinity (Ki) Varies by studyGenerally higher affinity than this compound[3]
Mast Cell Degranulation Inhibition Evidence of inhibition at higher concentrationsDemonstrated inhibition of compound 48/80-induced degranulation in a concentration-dependent manner (10⁻⁸–10⁻⁴ M)[4][5]
Anti-inflammatory Effects Suggested anti-inflammatory effect in a mouse modelInhibits the release of pro-inflammatory mediators (e.g., cytokines, chemokines) in vitro[6][7][8][9][10]
Inverse Agonism at H1 Receptor Inverse agonistPotent inverse agonist

Mechanism of Action: H1 Receptor Signaling

Both this compound and desloratadine exert their primary effect by acting as inverse agonists at the histamine H1 receptor. This receptor is coupled to the Gq/11 protein. Upon histamine binding, the Gq/11 protein activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. As inverse agonists, both drugs stabilize the inactive conformation of the H1 receptor, reducing its constitutive activity and competitively inhibiting histamine binding. Desloratadine has been shown to be a more potent inverse agonist than first-generation antihistamines.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Activates Antihistamine This compound / Desloratadine Antihistamine->H1R Inhibits (Inverse Agonist) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Allergic_Response Allergic Response Ca2->Allergic_Response PKC->Allergic_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Protocols

Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs

This model is commonly used to evaluate the efficacy of anti-allergic drugs.

  • Sensitization: Male Dunkin Hartley guinea pigs are sensitized intranasally with ovalbumin.[11][12][13][14][15]

  • Challenge: On day 21 post-sensitization, the animals are challenged with an intranasal administration of ovalbumin.[11][12][14][15]

  • Treatment: Test compounds (this compound or Desloratadine) or vehicle are administered orally or topically at specified times before the allergen challenge.[12]

  • Assessment of Symptoms: Allergic symptoms such as sneezing and nose rubbing are counted for a defined period after the challenge.[11][12][14][15]

  • Measurement of Nasal Blockade and Leukocyte Infiltration: In anesthetized animals, nasal blockade can be measured using a ventilator/flow method. Leukocyte infiltration into nasal lavage fluid is assessed by total and differential cell counts.[11][14]

Allergic_Rhinitis_Workflow Sensitization Sensitization (Intranasal Ovalbumin) Challenge Allergen Challenge (Intranasal Ovalbumin) Sensitization->Challenge Day 21 Symptom_Assessment Symptom Assessment (Sneezing, Nose Rubbing) Challenge->Symptom_Assessment Nasal_Lavage Nasal Lavage & Leukocyte Count Challenge->Nasal_Lavage Nasal_Blockade Nasal Blockade Measurement Challenge->Nasal_Blockade Treatment Drug Administration (this compound/Desloratadine/Vehicle) Treatment->Challenge Pre-treatment Mast_Cell_Degranulation_Workflow Isolation Mast Cell Isolation (Rat Peritoneum) Preincubation Pre-incubation with This compound/Desloratadine/Vehicle Isolation->Preincubation Induction Induction of Degranulation (e.g., Compound 48/80) Preincubation->Induction Quantification Quantification of Mediator Release (e.g., β-hexosaminidase assay) Induction->Quantification Analysis Calculation of % Inhibition Quantification->Analysis

References

A Comparative Analysis of the Therapeutic Ratio: Diphenhydramine vs. Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic ratio of the first-generation antihistamine, diphenhydramine, with that of second-generation antihistamines. The following sections present a comprehensive overview of their pharmacological properties, efficacy, and safety profiles, supported by experimental data. This information is intended to assist researchers and professionals in drug development in understanding the key differentiators between these two classes of H1 receptor antagonists.

Introduction: The Evolution of Antihistamines and the Therapeutic Ratio

The therapeutic index, or therapeutic ratio, is a quantitative measure of the relative safety of a drug, comparing the dose that produces a therapeutic effect to the dose that causes toxicity. A wider therapeutic ratio is indicative of a safer drug. First-generation antihistamines, such as this compound, were groundbreaking in the management of allergic conditions. However, their clinical utility is often limited by a narrow therapeutic ratio, primarily due to their sedative and anticholinergic side effects.[1] The development of second-generation antihistamines aimed to address these limitations by offering a more favorable safety profile with comparable efficacy.[2]

Quantitative Comparison of Pharmacological Properties

The following tables summarize key quantitative data for this compound and representative second-generation antihistamines, providing a basis for comparing their therapeutic ratios.

Table 1: Therapeutic Index and Related Toxicological Data
AntihistamineSpeciesLD50 (mg/kg)ED50 (mg/kg)Therapeutic Index (Approx.)Notes
This compound Rat (oral)500[3]--LD50 in mice is 114 mg/kg.[4] The minimum lethal dose in humans is reported as 10.1 mg/kg.[4]
Cetirizine Mouse (oral)2370.08 - 0.1 (wheal inhibition, human)HighED50 for wheal inhibition in humans ranges from 1.7-4.7 mg depending on histamine (B1213489) concentration and time after dosing.
Loratadine Mouse (oral)>50000.2 - 0.5 (paw edema, mouse)Very HighED50 for wheal inhibition in humans ranges from 9.1 to >40 mg depending on histamine concentration and time after dosing.
Fexofenadine Mouse (oral)>4500-Very HighAs the active metabolite of terfenadine, it was developed to have a high safety margin.

Note: The therapeutic index is an approximation due to data being derived from different species and experimental models. ED50 values for second-generation antihistamines are based on anti-allergic endpoints.

Table 2: Comparative Pharmacokinetics
ParameterThis compoundCetirizineLoratadineFexofenadine
Bioavailability (%) 40-60%[4]~70%~40% (Extensive first-pass metabolism)30-40%
Protein Binding (%) 98-99%[4]88-96%97-99% (active metabolite)60-70%
Elimination Half-life (hours) 2.4 - 13.5[4]6.5 - 108.4 (loratadine), 28 (metabolite)11 - 15
Metabolism Hepatic (CYP2D6)[3]Minimally metabolizedExtensively hepatic (CYP3A4, CYP2D6)Minimally metabolized (~5%)
CNS Penetration High[3]LowLowLow

Experimental Protocols

Determination of Therapeutic Index (Preclinical)

The therapeutic index is typically determined in preclinical animal studies.

Objective: To quantify the median lethal dose (LD50) and the median effective dose (ED50) of an antihistamine.

Methodology:

  • Animal Model: Typically rodents (mice or rats) are used.

  • LD50 Determination:

    • Graded single doses of the antihistamine are administered to different groups of animals (e.g., via oral gavage).

    • Mortality is observed over a specified period (e.g., 24-48 hours).

    • The LD50, the dose at which 50% of the animals die, is calculated using statistical methods (e.g., probit analysis).[3]

  • ED50 Determination (Efficacy):

    • A model of allergic response is induced in the animals. For antihistamines, this often involves inducing a histamine-mediated response, such as paw edema in rats.

    • Different doses of the antihistamine are administered prior to the challenge.

    • The dose that produces a 50% inhibition of the allergic response (e.g., reduction in paw volume) is determined as the ED50.

  • Calculation: Therapeutic Index = LD50 / ED50.

Assessment of Efficacy in Humans: Histamine-Induced Wheal and Flare Test

This is a common method to evaluate the in vivo potency and duration of action of H1-antihistamines.

Objective: To measure the ability of an antihistamine to inhibit the cutaneous reaction to histamine.

Methodology:

  • Subjects: Healthy volunteers or patients with allergies.

  • Procedure:

    • Baseline skin reaction to intradermal histamine injection is measured (wheal and flare size).

    • Subjects are administered a single dose of the antihistamine or placebo in a double-blind, crossover design.

    • At specific time points after drug administration, the histamine challenge is repeated.

    • The size of the resulting wheal and flare is measured and compared to baseline and placebo responses.

  • Data Analysis: The percentage of inhibition of the wheal and flare response is calculated for each dose and time point. The ED50 can be determined as the dose that produces 50% of the maximum inhibition.

Assessment of Sedative Effects: Psychomotor and Driving Performance Tests

These tests are crucial for evaluating the central nervous system (CNS) effects of antihistamines.

Objective: To objectively measure the impact of an antihistamine on cognitive function, psychomotor skills, and driving ability.

Methodology:

  • Study Design: Double-blind, placebo-controlled, crossover studies are the gold standard. A positive control (a known sedating drug) is often included to validate the sensitivity of the tests.

  • Tests Performed:

    • Psychomotor Tests: Critical Flicker Fusion Test (arousal), Choice Reaction Time, Divided Attention Task.

    • Driving Simulators: Assess lane weaving, reaction time to hazards, and speed control.

    • On-the-Road Driving Tests: Standardized highway driving tests to measure lateral position control (weaving).

  • Data Analysis: Performance on each test after drug administration is compared to baseline and placebo. The magnitude of impairment is quantified.

Signaling Pathways and Experimental Workflow

Histamine H1 Receptor Signaling Pathway

Histamine exerts its effects by binding to H1 receptors, which are G-protein coupled receptors. The binding of histamine initiates a signaling cascade that leads to the classic symptoms of an allergic reaction. Antihistamines act as inverse agonists, stabilizing the inactive conformation of the H1 receptor.

H1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_drug Pharmacological Intervention Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Smooth_muscle Smooth Muscle Contraction Ca_release->Smooth_muscle Vascular_perm Increased Vascular Permeability Ca_release->Vascular_perm Inflammation Pro-inflammatory Gene Expression PKC->Inflammation Antihistamine Antihistamine (Inverse Agonist) Antihistamine->H1R Binds and Inactivates

Caption: Histamine H1 Receptor Signaling Pathway and Antihistamine Action.

Experimental Workflow for a Clinical Trial Comparing Antihistamines

The following diagram illustrates a typical workflow for a clinical trial designed to compare the efficacy and sedative effects of different antihistamines.

Antihistamine_Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Baseline cluster_treatment Phase 2: Treatment Periods (Crossover Design) cluster_period1 Period 1 cluster_period2 Period 2 cluster_period3 Period 3 cluster_analysis Phase 3: Data Analysis & Reporting Recruitment Subject Recruitment (Healthy Volunteers or Allergic Patients) Informed_Consent Informed Consent Recruitment->Informed_Consent Screening_Visit Screening Visit (Inclusion/Exclusion Criteria) Informed_Consent->Screening_Visit Baseline_Testing Baseline Testing (Psychomotor, Driving, Wheal & Flare) Screening_Visit->Baseline_Testing Randomization Randomization to Treatment Sequence Baseline_Testing->Randomization Drug_A Administer Drug A (e.g., this compound) Randomization->Drug_A Testing_1 Efficacy & Sedation Testing Drug_A->Testing_1 Washout_1 Washout Period Testing_1->Washout_1 Drug_B Administer Drug B (e.g., Cetirizine) Washout_1->Drug_B Testing_2 Efficacy & Sedation Testing Drug_B->Testing_2 Washout_2 Washout Period Testing_2->Washout_2 Placebo Administer Placebo Washout_2->Placebo Testing_3 Efficacy & Sedation Testing Placebo->Testing_3 Data_Collection Data Collection & Blinding Review Testing_3->Data_Collection Statistical_Analysis Statistical Analysis (Comparison of Treatments) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results Publication Publication of Findings Results->Publication

Caption: Workflow for a Crossover Clinical Trial of Antihistamines.

Discussion and Conclusion

The data presented clearly demonstrates the superior therapeutic ratio of second-generation antihistamines compared to this compound. This is primarily attributed to their significantly lower toxicity (higher LD50 values) and reduced propensity to cross the blood-brain barrier, resulting in a markedly lower incidence of sedative and anticholinergic effects. While this compound remains an effective antihistamine, its use is associated with a higher risk of adverse events, which can impair cognitive function and daily activities.[1]

The improved safety profile of second-generation antihistamines, such as cetirizine, loratadine, and fexofenadine, is a direct result of their physicochemical properties, including increased polarity and substrate affinity for efflux transporters at the blood-brain barrier. These characteristics lead to a higher concentration of the drugs at peripheral H1 receptors in target tissues and a lower concentration in the CNS.

References

Comparative receptor binding profile of Diphenhydramine and promethazine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the receptor binding affinities and associated signaling pathways of two first-generation antihistamines.

This guide provides a detailed comparison of the receptor binding profiles of Diphenhydramine and Promethazine, two prominent first-generation antihistamines. While both compounds are primarily known for their potent antagonism of the histamine (B1213489) H1 receptor, their clinical applications and side-effect profiles are dictated by their interactions with a broader range of physiological targets. This document summarizes their binding affinities, details the experimental methodologies used to determine these interactions, and visualizes key signaling pathways.

Quantitative Receptor Binding Profiles

The following table summarizes the binding affinities (Ki, in nM) of this compound and Promethazine for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

ReceptorThis compound (Ki, nM)Promethazine (Ki, nM)
Histamine H114.08[1]1.4[2]
Muscarinic M183 - 210[1][3]Moderate Affinity
Muscarinic M2130[1]Moderate Affinity
Muscarinic M3240[1]Moderate Affinity
Muscarinic M4112[1]Moderate Affinity
Muscarinic M5260[1]Moderate Affinity
Alpha-1 Adrenergic430[1]Moderate Affinity[2]
Alpha-2 Adrenergic7,600[1]Weak Affinity
Dopamine D2>10,000Weak to Moderate Affinity[2]
Serotonin 5-HT2A>10,000Weak to Moderate Affinity[2]
Serotonin 5-HT2CWeak Antagonist[4]Weak to Moderate Affinity[2]

Experimental Protocols

The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[5][6]

Competitive Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[7]

2. Binding Reaction:

  • A fixed concentration of a radiolabeled ligand (a compound known to bind with high affinity to the target receptor) is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled test compound (e.g., this compound or Promethazine) are added to compete with the radioligand for binding to the receptor.[5][6]

  • The reaction is allowed to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand.

  • The filter is washed with ice-cold buffer to remove any unbound radioligand.[7]

4. Quantification:

  • The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

5. Data Analysis:

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Receptor Interactions and Signaling Pathways

The following diagrams illustrate the comparative receptor binding profiles of this compound and Promethazine, as well as the primary signaling pathways they modulate.

cluster_drugs First-Generation Antihistamines cluster_receptors Receptor Targets This compound This compound H1 Histamine H1 This compound->H1 High Affinity (Ki=14.08 nM) M1_M5 Muscarinic M1-M5 This compound->M1_M5 Moderate Affinity Alpha_Adrenergic Alpha-Adrenergic This compound->Alpha_Adrenergic Low Affinity Promethazine Promethazine Promethazine->H1 Very High Affinity (Ki=1.4 nM) Promethazine->M1_M5 Moderate Affinity Promethazine->Alpha_Adrenergic Moderate Affinity Dopamine Dopamine D2 Promethazine->Dopamine Weak to Moderate Affinity Serotonin Serotonin 5-HT2A/2C Promethazine->Serotonin Weak to Moderate Affinity

Comparative Receptor Binding Profiles.
Histamine H1 Receptor Signaling Pathway

Both this compound and Promethazine are potent inverse agonists at the Histamine H1 receptor.[4] Activation of the H1 receptor by histamine leads to the activation of the Gq/11 G-protein, which in turn activates phospholipase C (PLC).[8] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Gq_11 Gq/11 H1_Receptor->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Histamine H1 Receptor Signaling Pathway.
Muscarinic M1 Receptor Signaling Pathway

The anticholinergic side effects of this compound and Promethazine are attributed to their antagonism of muscarinic acetylcholine (B1216132) receptors. The M1 receptor, similar to the H1 receptor, couples to Gq/11 G-proteins.[9][10] Its activation by acetylcholine initiates the same PLC-mediated signaling cascade, leading to increased intracellular calcium and PKC activation.

Acetylcholine Acetylcholine M1_Receptor Muscarinic M1 Receptor Acetylcholine->M1_Receptor Gq_11 Gq/11 M1_Receptor->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Muscarinic M1 Receptor Signaling Pathway.

References

Safety Operating Guide

Proper Disposal of Diphenhydramine: A Guide for Laboratory and Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential logistical and safety information for the proper disposal of diphenhydramine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital to ensure the safety of personnel, prevent environmental contamination, and maintain regulatory compliance.

Regulatory Framework for Pharmaceutical Waste

The disposal of chemical waste, including this compound, is governed by federal and state regulations. The primary federal agencies involved are the Environmental Protection Agency (EPA) and, in the case of controlled substances, the Drug Enforcement Administration (DEA). While this compound is not a DEA-scheduled controlled substance, the principles of secure and responsible disposal are still best practice.[1][2][3][4][5] The EPA's regulations under the Resource Conservation and Recovery Act (RCRA) and the final rule on "Management Standards for Hazardous Waste Pharmaceuticals" are central to proper disposal in a laboratory setting.[6][7][8]

It is crucial to consult your institution's Environmental Health and Safety (EHS) department and local waste management regulations, as these may have specific requirements that supersede general guidance.[9][10]

Disposal Procedures in a Laboratory Setting

The following steps outline the recommended procedure for disposing of this compound waste in a research or laboratory environment. This process is designed to be compliant with general EPA guidelines for non-hazardous pharmaceutical waste.

Step 1: Waste Identification and Segregation

  • Pure this compound: Unused, expired, or off-specification pure this compound (powder or solution) should be segregated from other chemical waste streams.

  • Contaminated Materials: Labware (e.g., vials, flasks, syringes), personal protective equipment (PPE), and other materials contaminated with this compound should be collected separately.

Step 2: Waste Collection and Labeling

  • Collect this compound waste in a designated, leak-proof, and sealable container.[11]

  • The container must be clearly labeled as "Hazardous Waste" or "Non-hazardous Pharmaceutical Waste" in accordance with your facility's EHS protocols. The label should include the chemical name ("this compound"), concentration (if applicable), and the date accumulation started.

Step 3: On-site Accumulation

  • Store the waste container in a designated satellite accumulation area or central accumulation area, as directed by your institution's policies.

  • Ensure the storage area is secure and away from incompatible materials.

Step 4: Disposal through a Licensed Vendor

  • Arrange for the pickup and disposal of the this compound waste through your institution's licensed hazardous waste contractor.

  • Do not dispose of this compound, in either pure form or as a solution, down the drain.[7] This practice is prohibited for hazardous waste pharmaceuticals and is a poor practice for all chemical waste to prevent environmental contamination.

  • Complete all required waste manifests and documentation provided by the waste vendor and your EHS department.

Table 1: Summary of this compound Disposal Guidelines in a Laboratory Setting

Aspect Guideline Regulatory Basis
Waste Classification Typically considered non-hazardous pharmaceutical waste unless it exhibits characteristics of hazardous waste (e.g., ignitability, corrosivity, reactivity, toxicity). Consult your EHS department for a definitive classification.EPA (40 CFR Part 266)
On-site Collection Use designated, properly labeled, sealed, and leak-proof containers.EPA, Institutional EHS
Disposal Method Transfer to a licensed hazardous waste disposal facility, typically via incineration.EPA, State/Local Regs
Prohibited Actions Do not flush down the drain or toilet. Do not dispose of in regular trash.EPA (Clean Water Act)
Documentation Maintain accurate records of waste generation and disposal, including manifests from the disposal vendor.EPA, Institutional EHS

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Diphenhydramine_Disposal_Workflow start Identify this compound Waste waste_type Determine Waste Form start->waste_type pure_chem Pure or Concentrated this compound waste_type->pure_chem  Pure/Concentrated contaminated Contaminated Labware/PPE waste_type->contaminated Contaminated Materials   collect_pure Collect in Designated 'Pharmaceutical Waste' Container pure_chem->collect_pure collect_contam Collect in Designated 'Contaminated Solid Waste' Container contaminated->collect_contam label_waste Label Container with Chemical Name, Date, and Hazard Information collect_pure->label_waste collect_contam->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal end Complete Disposal Documentation disposal->end

Caption: Workflow for the disposal of this compound in a laboratory setting.

Household Disposal of Unused this compound

For incidental or household quantities of this compound (e.g., expired over-the-counter medications), the disposal procedures are different. The primary goal is to prevent accidental ingestion or misuse.[12][13]

Preferred Method: Drug Take-Back Programs

The most secure and environmentally sound method of disposal is to use an authorized drug take-back program.[14][15][16] These programs are often available at pharmacies or through local law enforcement agencies. The DEA sponsors a National Prescription Drug Take Back Day, and many locations have permanent collection boxes.[17]

Disposal in Household Trash (if a take-back program is unavailable)

If a take-back program is not accessible, follow these steps to dispose of this compound in the household trash:[14][18]

  • Remove from Original Container: Take the medication out of its original packaging.

  • Mix with an Undesirable Substance: Mix the pills or liquid with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[12] This makes the medication less appealing to children and pets and unrecognizable to anyone who might go through the trash.

  • Seal in a Container: Place the mixture in a sealable bag, empty can, or other container to prevent it from leaking or breaking out of the garbage bag.[14]

  • Dispose of in Trash: Throw the sealed container in your household trash.

  • Protect Your Privacy: Scratch out all personal information on the empty prescription bottle or packaging to protect your identity before throwing it away.[12]

Important Note on Flushing: Do not flush this compound down the toilet or sink unless specifically instructed to do so on the medication's packaging. The FDA maintains a "flush list" for certain potentially dangerous medicines, but this compound is not typically on this list. Flushing can lead to the contamination of water supplies.[15][16][17]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diphenhydramine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, step-by-step safety and logistical information for handling Diphenhydramine, focusing on personal protective equipment (PPE), operational procedures, and proper disposal. Adherence to these protocols is critical for minimizing exposure risk and maintaining a safe research environment.

Personal Protective Equipment (PPE) for Handling this compound

When handling this compound, especially in its solid, powdered form, a comprehensive suite of personal protective equipment is necessary to prevent contact, inhalation, and ingestion.[1][2]

  • Eye and Face Protection: Chemical safety glasses with side shields or goggles are required to protect against dust particles and splashes.[1][3] These should comply with OSHA’s eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]

  • Skin Protection:

    • Gloves: Impervious gloves, such as rubber gloves, should be worn.[3][5] Always inspect gloves for integrity before use and wash hands thoroughly after handling the material.[1]

    • Lab Coat/Protective Clothing: A lab coat is standard. When working with larger quantities, additional protective clothing should be worn to prevent skin contact.[3]

  • Respiratory Protection: If engineering controls like fume hoods are insufficient, or if dust formation is likely, a NIOSH/MSHA-approved respirator should be used.[3] In cases of insufficient ventilation where exposure limits may be exceeded, suitable respiratory equipment is required.[1]

Key Safety and Physical Data

The following table summarizes essential quantitative data for this compound hydrochloride, compiled from safety data sheets.

PropertyDataSource Citation
Chemical Name This compound hydrochloride[1][2]
CAS Number 147-24-0[2][4][5]
Physical State Solid (Crystalline powder)[1]
Appearance White to off-white[1]
Melting Point/Range 166 - 172 °C / 334.4 - 341.6 °F[1][2]
Hazard Statements Harmful if swallowed.[2][5][2][5]
Incompatible Materials Strong oxidizing agents, strong acids, alkaline.[2][4]

Operational Plan: From Preparation to Disposal

A systematic approach is crucial for safely handling this compound in a laboratory setting. The following workflow provides a procedural guide for researchers.

Diphenhydramine_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_spill Contingency Planning cluster_disposal Disposal Phase risk_assessment 1. Risk Assessment - Review SDS - Identify hazards eng_controls 2. Engineering Controls - Use fume hood or  ventilated enclosure risk_assessment->eng_controls Proceed ppe_donning 3. Don PPE - Goggles, gloves,  lab coat eng_controls->ppe_donning weighing 4. Weighing & Handling - Avoid dust formation - Handle away from ignition sources ppe_donning->weighing hygiene 5. Personal Hygiene - Do not eat, drink, or smoke - Wash hands after handling weighing->hygiene spill_response 6. Spill Response - Evacuate if necessary - Wear full PPE - Sweep solid, absorb liquid - Collect in sealed container weighing->spill_response If spill occurs decontamination 7. Decontamination - Clean work surfaces - Remove PPE correctly hygiene->decontamination spill_response->decontamination After cleanup waste_collection 8. Waste Collection - Place in labeled, sealed  containers for disposal decontamination->waste_collection disposal 9. Final Disposal - Dispose as hazardous waste - Follow local regulations waste_collection->disposal

Fig. 1: A logical workflow diagram for the safe handling and disposal of this compound.
Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound hydrochloride.[1][2][4][5]

  • Ventilation: Ensure adequate ventilation.[2] All handling of this compound powder should occur within a chemical fume hood or other ventilated enclosure to minimize inhalation risk.[3]

  • Work Area: Prepare a designated area for handling. Ensure it is clean and uncluttered. Keep incompatible materials, such as strong oxidizing agents and strong acids, away from the work area.[2][4]

2. Handling the Compound:

  • Personal Protective Equipment: Don the appropriate PPE as described above.

  • Avoid Dust Formation: When handling the solid form, take care to avoid creating dust.[2][4]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[1][5] Wash hands thoroughly after handling is complete, even if gloves were worn.[1][2] Avoid contact with skin, eyes, and clothing.[1][4]

3. Accidental Release Measures:

  • Spill Cleanup: In the event of a spill, personnel involved in cleanup must wear appropriate PPE.[3]

  • Containment: For solid spills, sweep or shovel the material into a suitable, labeled container for disposal.[2][4] Avoid generating dust during this process.

  • Ventilation: Ensure the area is well-ventilated.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Classification: this compound waste should be treated as hazardous chemical waste.[4]

  • Containerization: All waste material, including contaminated PPE and spill cleanup debris, must be placed in suitable, closed, and clearly labeled containers for disposal.[2][4]

  • Disposal Method: Do not flush this compound down the drain or dispose of it in the regular trash.[4] Disposal must be carried out through an approved waste disposal plant or licensed contractor.[1][2]

  • Regulatory Compliance: Chemical waste generators must consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][4] For unused or expired medicine in a non-laboratory context, drug take-back programs are the preferred method of disposal.[6][7] If no such program is available, the material can be mixed with an undesirable substance like coffee grounds or kitty litter, placed in a sealed container, and then discarded in household trash.[6][7][8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenhydramine
Reactant of Route 2
Reactant of Route 2
Diphenhydramine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。